5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2S/c12-7-3-6(4-8(13)5-7)9-1-2-10(16-9)11(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLHVJQEBFYQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid properties
An In-depth Technical Guide to 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, outline a robust synthetic pathway via palladium-catalyzed cross-coupling, predict its spectroscopic characteristics, and explore its potential applications as a key intermediate in the development of novel therapeutic agents and functional materials. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.
Introduction and Molecular Overview
This compound belongs to the class of substituted thiophenes, a core scaffold in numerous biologically active compounds.[1] Its structure is characterized by three key functional components:
-
A thiophene-2-carboxylic acid moiety, which provides a handle for further chemical modification (e.g., amide bond formation) and imparts acidic properties.
-
A 3,5-dichlorophenyl ring , which introduces significant hydrophobicity and specific steric and electronic properties that can influence molecular interactions and biological activity. The chlorine atoms are strong electron-withdrawing groups and can participate in halogen bonding.
-
The C-C bond linking the thiophene and phenyl rings, which creates a biaryl-like structure.
This combination makes the molecule a valuable intermediate for creating complex molecular architectures. Its derivatives are explored for a range of therapeutic areas, leveraging the diverse biological activities associated with the thiophene nucleus, such as anti-inflammatory, antimicrobial, and anticancer properties.[1]
Physicochemical and Structural Properties
A summary of the key identifying and physical properties of this compound is provided below. While some experimental data is not publicly available, reasonable estimates can be derived from structurally related compounds.
| Property | Value | Source / Rationale |
| CAS Number | 1099660-24-8 | [2] |
| Molecular Formula | C₁₁H₆Cl₂O₂S | [2] |
| Molecular Weight | 273.13 g/mol | [3] |
| SMILES | C1=C(SC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | [2] |
| Melting Point | Estimated: 160-180 °C | Based on related structures like 5-chlorothiophene-2-carboxylic acid (154-158 °C).[4] The addition of the bulky dichlorophenyl group would likely increase the melting point. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). | The carboxylic acid group imparts some polarity, but the dichlorophenyl and thiophene rings create a largely hydrophobic molecule.[5] |
| Appearance | Expected to be an off-white to light-yellow crystalline powder. | Based on analogous thiophene carboxylic acids.[6] |
Synthesis and Purification
The most efficient and widely adopted method for constructing the C-C bond between the thiophene and phenyl rings is the Suzuki-Miyaura cross-coupling reaction .[7][8] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.
Synthetic Pathway Overview
The synthesis involves a two-step process starting from commercially available 5-bromothiophene-2-carboxylic acid. The carboxylic acid is first protected as an ester (e.g., methyl ester) to prevent interference with the organometallic reagents. This is followed by the key Suzuki coupling step with 3,5-dichlorophenylboronic acid. The final step is the hydrolysis of the ester to yield the target carboxylic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Esterification of 5-Bromothiophene-2-carboxylic acid
-
Suspend 5-bromothiophene-2-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).
-
Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 5-bromothiophene-2-carboxylate, which can often be used in the next step without further purification.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).
-
Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.[7]
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester from Step 2 in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of sodium hydroxide (2-3 eq, e.g., 2M solution).
-
Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to yield the final product.
Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound are confirmed using standard spectroscopic methods. The following table outlines the predicted key signals.
| Technique | Predicted Chemical Shifts (δ) / Frequencies (cm⁻¹) | Assignment and Rationale |
| ¹H NMR | δ 10.0 - 13.0 ppm (broad singlet, 1H)δ 7.6 - 7.8 ppm (doublet, 1H)δ 7.5 - 7.6 ppm (doublet, 1H)δ 7.4 - 7.5 ppm (multiplet, 3H) | Carboxylic acid proton (-COOH).Thiophene H-3 proton.Thiophene H-4 proton.Protons on the 3,5-dichlorophenyl ring. |
| ¹³C NMR | δ 162 - 168 ppmδ 145 - 155 ppmδ 135 - 145 ppmδ 125 - 135 ppm | Carboxylic acid carbonyl carbon (C=O).Quaternary carbons (C-2, C-5 of thiophene; C-1', C-3', C-5' of phenyl).Thiophene C-3 and C-4 carbons.Phenyl C-2', C-4', C-6' carbons. |
| FT-IR | ~3300 - 2500 cm⁻¹ (broad)~1710 - 1680 cm⁻¹ (strong)~1550 - 1400 cm⁻¹ (multiple)~800 - 700 cm⁻¹ (strong) | O-H stretch of the carboxylic acid dimer.C=O stretch of the carboxylic acid.C=C stretches of the aromatic and heteroaromatic rings.C-Cl stretches. |
| Mass Spec (EI) | m/z ≈ 272/274/276 | Molecular ion peak cluster (M⁺) showing the characteristic isotopic pattern for two chlorine atoms. |
Potential Applications and Field Insights
This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its utility for building more complex molecules for various high-value applications.
Caption: Relationship of the core compound to downstream applications.
-
Medicinal Chemistry : The thiophene core is a "privileged scaffold" in drug discovery. This specific molecule serves as a precursor for novel therapeutics. For example, a complex derivative containing a 3-(3,5-dichlorophenyl) group has been identified as a potent antagonist of Leukocyte Function-Associated Antigen-1 (LFA-1), a target for autoimmune diseases and transplant rejection.[9] The carboxylic acid group allows for straightforward amide coupling to introduce diverse functionalities and build libraries for screening.
-
Agrochemicals : Thiophene-2-carboxylic acid derivatives have been patented for use as herbicides, demonstrating their potential in crop protection.[2] The dichlorophenyl motif is common in agrochemicals, and this compound provides a route to novel active ingredients.
-
Materials Science : Biaryl thiophene structures are foundational to organic electronics (e.g., organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)). While the carboxylic acid may require modification, the core scaffold is relevant for the synthesis of new conductive polymers and organic semiconductors.
Safety and Handling
As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. This compound should be handled with care in a controlled laboratory environment.
-
GHS Hazard Classification :
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection : Use in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.
-
Skin and Body Protection : Wear a lab coat and closed-toe shoes.
-
-
Handling and Storage :
-
First Aid Measures :
-
In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[11]
-
In case of skin contact : Wash off with soap and plenty of water. Remove contaminated clothing.[11]
-
If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[10]
-
If swallowed : Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[10]
-
References
-
Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 1-13. Available at: [Link]
-
Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7353. Available at: [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Available at: [Link]
-
Akhtar, T., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1230, 129579. Available at: [Link]
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ResearchGate. (2021). Biological Diversity of Thiophene: A Review. Available at: [Link]
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Dhar, T. G. M., et al. (2007). Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. Journal of Medicinal Chemistry, 50(1), 106-110. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Available at: [Link]
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MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available at: [Link]
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Solubility of Things. (n.d.). Thiophene-2-carboxylic acid. Available at: [Link]
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Chem-Impex International. (n.d.). This compound. Available at: [Link]
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An In-depth Technical Guide to the Structure Elucidation of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific compound, this guide integrates foundational analytical principles with predictive methodologies and comparative data from structurally related compounds. We will detail the synergistic application of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray crystallography. Each section will present a robust, self-validating protocol, explain the causal reasoning behind the experimental design, and interpret the anticipated data to build a cohesive and unambiguous structural assignment. This document serves as a blueprint for the rigorous characterization of novel thiophene derivatives, emphasizing scientific integrity and logical data synthesis.
Introduction: The Imperative for Rigorous Structural Verification
The bioactivity and material properties of a novel chemical entity are intrinsically linked to its precise three-dimensional structure. This compound (MW: 273.14 g/mol ; Formula: C₁₁H₆Cl₂O₂S) presents a unique combination of a thiophene-2-carboxylic acid scaffold, known for its diverse pharmacological activities, and a dichlorophenyl moiety, which can significantly modulate lipophilicity, metabolic stability, and target binding.[1][2] The precise substitution pattern is critical; therefore, unambiguous confirmation of the connectivity and stereochemistry is paramount for any future development.
This guide outlines a multi-pronged analytical approach to confirm the identity and structure of a newly synthesized batch of this compound, ensuring the integrity of subsequent research and development efforts.
Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition of a synthesized compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Analyze the sample in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing the molecular ion.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
-
Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.
Anticipated Data and Interpretation
The primary objective is to observe the molecular ion peak and compare its exact mass to the theoretical mass of the target compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern.
| Ion | Theoretical m/z | Expected Isotopic Pattern (Relative Abundance) |
| [M+H]⁺ | 272.9538 | M (100%), M+2 (65%), M+4 (10%) |
| [M-H]⁻ | 270.9393 | M (100%), M+2 (65%), M+4 (10%) |
| [M+Na]⁺ | 294.9358 | M (100%), M+2 (65%), M+4 (10%) |
Table 1: Predicted m/z values and isotopic patterns for this compound in HRMS.[3]
The observation of this distinct isotopic signature provides strong evidence for the presence of two chlorine atoms in the molecule. Fragmentation patterns can also offer structural clues. For instance, the loss of the carboxylic acid group (a neutral loss of 45 Da) is a common fragmentation pathway for carboxylic acids.[4]
Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of ¹H and ¹³C NMR, along with 2D techniques, will be employed.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
The spectral width should encompass the expected chemical shift range (typically 0-15 ppm).
-
The acidic proton of the carboxylic acid may be broad and its chemical shift can be concentration-dependent.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A sufficient number of scans will be necessary to obtain a good signal-to-noise ratio.
-
-
2D NMR (if necessary): If assignments are ambiguous, acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to establish proton-proton and proton-carbon correlations, respectively.
Predicted ¹H NMR Spectrum and Interpretation
Based on the proposed structure and data from similar compounds, the following proton signals are expected:
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | Highly deshielded acidic proton, subject to hydrogen bonding.[4] |
| Thiophene H-3 | 7.3 - 7.5 | Doublet | 1H | Coupled to H-4 (J ≈ 4 Hz). |
| Thiophene H-4 | 7.6 - 7.8 | Doublet | 1H | Coupled to H-3 (J ≈ 4 Hz). Deshielded due to proximity to the carboxylic acid. |
| Dichlorophenyl H-2', H-6' | 7.5 - 7.7 | Doublet | 2H | Meta to each other, appear as a doublet due to coupling with H-4' (J ≈ 2 Hz). |
| Dichlorophenyl H-4' | 7.4 - 7.6 | Triplet | 1H | Coupled to H-2' and H-6' (J ≈ 2 Hz), appears as a triplet or a fine-structured singlet. |
Table 2: Predicted ¹H NMR data for this compound in DMSO-d₆.
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 magnetically non-equivalent carbon atoms in the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (C=O) | 160 - 165 | Typical range for a carboxylic acid carbonyl carbon.[4] |
| Thiophene C-5 | 140 - 145 | Attached to the dichlorophenyl group. |
| Thiophene C-2 | 135 - 140 | Attached to the carboxylic acid group. |
| Dichlorophenyl C-1' | 138 - 142 | Point of attachment to the thiophene ring. |
| Dichlorophenyl C-3', C-5' | 133 - 136 | Carbons bearing the chlorine atoms. |
| Thiophene C-4 | 130 - 135 | |
| Dichlorophenyl C-2', C-6' | 125 - 130 | |
| Thiophene C-3 | 124 - 128 | |
| Dichlorophenyl C-4' | 122 - 126 |
Table 3: Predicted ¹³C NMR data for this compound in DMSO-d₆.
Probing Functional Groups: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan prior to sample analysis.
Anticipated Data and Interpretation
The IR spectrum will provide confirmatory evidence for the carboxylic acid and aromatic functionalities.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 (very broad) | Stretching |
| C=O (Carboxylic Acid) | 1680 - 1710 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching |
| C-Cl | 600 - 800 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
Table 4: Key expected IR absorptions for this compound.[5]
The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer. The position of the C=O stretch provides information about conjugation; its presence in the expected range supports the connection of the carboxylic acid to the aromatic thiophene ring.
The Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of MS and NMR is often sufficient to determine the structure of a small molecule, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes) is a common method.
-
The goal is to obtain well-formed, single crystals of sufficient size and quality.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Expected Outcome
A successful crystallographic analysis will yield a detailed 3D model of the molecule, confirming the connectivity of the 3,5-dichlorophenyl group to the 5-position of the thiophene ring and the carboxylic acid group at the 2-position. It will also reveal details of the crystal packing and any intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties.
Conclusion: A Cohesive Structural Narrative
The structural elucidation of this compound is a systematic process where each analytical technique provides a crucial piece of the puzzle. High-resolution mass spectrometry confirms the elemental composition. A detailed analysis of ¹H and ¹³C NMR spectra establishes the atomic connectivity. Infrared spectroscopy verifies the presence of key functional groups. Finally, single-crystal X-ray crystallography offers the definitive and unambiguous three-dimensional structure. By following the protocols and interpretive logic outlined in this guide, researchers can confidently and rigorously characterize this and other novel chemical entities, ensuring the solid foundation required for further scientific investigation.
References
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PubChemLite. (n.d.). This compound (C11H6Cl2O2S). Retrieved January 26, 2026, from [Link]
-
Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved January 26, 2026, from [Link]
- Manasagangotri, P. a. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)
- Google Patents. (n.d.). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Retrieved January 26, 2026, from [Link]
-
NIH. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved January 26, 2026, from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved January 26, 2026, from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. Retrieved January 26, 2026, from [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved January 26, 2026, from [Link]
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An In-depth Technical Guide to 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic Acid (CAS Number 1099660-24-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid, identified by CAS number 1099660-24-8, is a halogenated aromatic heterocyclic compound. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structural motifs—a thiophene-2-carboxylic acid core linked to a dichlorinated phenyl ring—place it within a class of compounds of significant interest in medicinal chemistry and materials science. Thiophene derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide aims to provide a comprehensive technical overview of this compound, synthesizing available data and inferring its potential properties and applications based on the well-established principles of thiophene chemistry.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 1099660-24-8 | Internal Database |
| Molecular Formula | C₁₁H₆Cl₂O₂S | Biosynth |
| Molecular Weight | 273.14 g/mol | Biosynth |
| Canonical SMILES | C1=C(C(=O)O)SC(=C1)C2=CC(=CC(=C2)Cl)Cl | Biosynth |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and methanol (predicted) | Inferred |
Synthesis and Chemical Reactivity
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
General Reactivity
The carboxylic acid group of this compound is expected to undergo typical reactions, such as esterification, amidation, and reduction. The thiophene ring, while generally aromatic, can be susceptible to electrophilic substitution, although the presence of the deactivating carboxylic acid and dichlorophenyl groups would likely make such reactions challenging.
Potential Biological Activity and Therapeutic Applications
The true potential of this compound lies in its likely biological activities, inferred from the extensive research on related thiophene derivatives.
Anti-inflammatory Potential
Thiophene-based compounds are well-represented among anti-inflammatory agents.[1] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), where it often plays a crucial role in binding to the active site of these enzymes.
Anticancer and Kinase Inhibition Potential
Numerous thiophene derivatives have been investigated as anticancer agents.[2][3] Their mechanisms of action are diverse and can include the inhibition of protein kinases, which are critical regulators of cell growth and proliferation. The dichlorophenyl substitution on the thiophene ring of this compound is a structural feature found in several known kinase inhibitors, suggesting that this compound could be a candidate for screening against various kinase targets.
Thromboxane Synthetase Inhibition
A European patent describes a class of thiophene-2-carboxylic acid derivatives as potent and selective inhibitors of thromboxane synthetase.[4] This enzyme is responsible for the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. Inhibition of thromboxane synthetase is a therapeutic strategy for cardiovascular and thromboembolic diseases. The structural similarity of this compound to the compounds described in this patent suggests it may share this inhibitory activity.
Hypothesized Mechanism of Action: A Signaling Pathway Perspective
Given the prevalence of thiophene derivatives as anti-inflammatory and anticancer agents, a plausible, yet hypothetical, mechanism of action for this compound could involve the modulation of inflammatory or proliferative signaling pathways.
Caption: Hypothesized inhibition of the inflammatory pathway.
Experimental Protocols
The following are representative protocols that would be relevant for the study of this compound.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a general guideline for the synthesis of aryl-substituted thiophenes and would need to be optimized for the specific substrates.
-
Reaction Setup: To an oven-dried flask, add 5-(boronicester)-thiophene-2-carboxylic acid ester (1.0 eq), 1,3-dichloro-5-halobenzene (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, for example, a 3:1 mixture of dioxane and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro COX Inhibition Assay
This is a representative protocol to assess the anti-inflammatory potential of the compound.
-
Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes in a suitable buffer.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions.
-
Assay Procedure: In a 96-well plate, add the enzyme, the test compound at various concentrations, and a heme cofactor. Incubate for a short period.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, compounds of this class should be handled with care in a laboratory setting. Assume the compound is a potential irritant to the skin, eyes, and respiratory tract. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Conclusion and Future Directions
This compound is a molecule with significant, albeit largely unexplored, potential. Its structural features strongly suggest that it could be a valuable probe or lead compound in the areas of anti-inflammatory and anticancer drug discovery. The immediate future for this compound should involve its synthesis and subsequent screening in a battery of relevant biological assays to elucidate its specific targets and mechanism of action. Further derivatization of the carboxylic acid and the aromatic rings could also lead to the discovery of compounds with enhanced potency and selectivity.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available from: [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. 2019;4(5):9448-9457. Available from: [Link]
-
NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. 2017;65(6):879-885. Available from: [Link]
- Thiophene-2-carboxylic-acid derivatives and process for their preparation. Google Patents.
- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Google Patents.
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available from: [Link]
- Thiophene-2,5-dicarboxylic acid synthesis method. Google Patents.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, potential applications, and safety considerations, offering a valuable resource for researchers in the field.
Core Molecular Attributes
This compound is a substituted thiophene derivative with the molecular formula C₁₁H₆Cl₂O₂S.[1] Its structure features a central thiophene ring, substituted at the 2-position with a carboxylic acid group and at the 5-position with a 3,5-dichlorophenyl group.
Table 1: Key Molecular and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₆Cl₂O₂S | [1] |
| Molecular Weight | 273.1 g/mol | [2] |
| Monoisotopic Mass | 271.94656 Da | [1] |
Chemical Structure:
Caption: 2D structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound and its analogs is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This approach offers a versatile and efficient route to constructing the C-C bond between the thiophene and phenyl rings.
A general synthetic strategy involves the coupling of a thiophene precursor, functionalized with a boronic acid or its ester at the 5-position, with a dihalophenyl compound. Alternatively, a halogenated thiophene-2-carboxylic acid derivative can be coupled with a dichlorophenylboronic acid.
Illustrative Synthetic Pathway (Suzuki-Miyaura Coupling):
Sources
An In-depth Technical Guide to the Synthesis of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid
This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid, a key intermediate in pharmaceutical and materials science research. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and experimental rationale, ensuring a deep understanding for researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of Aryl-Thiophene Carboxylic Acids
Substituted thiophene-2-carboxylic acids are a privileged scaffold in medicinal chemistry and materials science. The thiophene ring serves as a versatile bioisostere for a phenyl ring, offering unique electronic and steric properties. The addition of an aryl substituent at the 5-position, particularly a dichlorophenyl group, can significantly modulate the molecule's lipophilicity, metabolic stability, and target-binding interactions. This makes this compound a valuable building block for the synthesis of novel therapeutic agents and functional organic materials.
Retrosynthetic Analysis and Pathway Selection
A retrosynthetic analysis of the target molecule suggests a convergent approach, where the thiophene-2-carboxylic acid core and the 3,5-dichlorophenyl moiety are synthesized separately and then coupled. Among the various carbon-carbon bond-forming reactions, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a highly efficient and functional-group-tolerant method for this transformation.[1][2] This pathway is chosen for its reliability, scalability, and the commercial availability of the starting materials.
The proposed synthetic route involves two main stages:
-
Preparation of a suitable 5-halothiophene-2-carboxylic acid derivative: This intermediate will serve as the electrophilic partner in the cross-coupling reaction. 5-Bromothiophene-2-carboxylic acid is a common and commercially available starting material for this purpose.[3][4]
-
Suzuki-Miyaura cross-coupling: This key step involves the reaction of the 5-bromothiophene derivative with 3,5-dichlorophenylboronic acid in the presence of a palladium catalyst and a base to form the desired carbon-carbon bond.
Visualizing the Synthetic Pathway
Sources
- 1. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid
Introduction
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Thiophene derivatives have demonstrated potential as anti-inflammatory, antimicrobial, antioxidant, and anticancer agents.[1][2] The substitution pattern on the thiophene ring plays a crucial role in determining the pharmacological profile of these compounds. This guide focuses on 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid, a molecule of significant interest due to the combination of the biologically active thiophene-2-carboxylic acid moiety and a dichlorinated phenyl ring, a substitution pattern often associated with enhanced biological effects.
While direct experimental data on the biological activity of this compound is not extensively available in the public domain, this guide will provide a comprehensive overview of its potential activities by examining structurally related compounds and the well-established pharmacology of the thiophene scaffold. We will delve into its synthesis, plausible mechanisms of action, and detailed experimental protocols for its biological evaluation.
Chemical Synthesis
The synthesis of 5-aryl-thiophene-2-carboxylic acids is well-documented, with the Suzuki cross-coupling reaction being a prominent and versatile method.[3] This approach allows for the efficient formation of a carbon-carbon bond between the thiophene core and the aryl substituent. A plausible and efficient synthetic route to this compound is outlined below.
The synthesis commences with the esterification of commercially available 5-bromothiophene-2-carboxylic acid. This is followed by a palladium-catalyzed Suzuki cross-coupling reaction with 3,5-dichlorophenylboronic acid. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of 5-Bromothiophene-2-carboxylic acid
-
To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]
-
Add an appropriate alcohol (e.g., ethanol or methanol) (1.2 eq) and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Suzuki Cross-Coupling Reaction
-
In a reaction vessel, combine the 5-bromothiophene-2-carboxylate from Step 1 (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Hydrolysis of the Ester
-
Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Caption: Synthetic workflow for this compound.
Potential Biological Activities and Mechanisms of Action
Based on the biological profiles of structurally similar compounds, this compound is predicted to exhibit anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
Thiophene derivatives are known to possess significant anti-inflammatory properties.[4] The proposed mechanism of action for many thiophene-based anti-inflammatory agents involves the inhibition of key inflammatory pathways.[5]
Potential Mechanisms:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. It is plausible that this compound could act as a COX/LOX inhibitor, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[4]
-
Modulation of the NF-κB Pathway: The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of inflammation. Some thiophene derivatives have been shown to inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[5] The dichlorophenyl substitution may enhance this inhibitory activity.
Caption: Plausible anti-inflammatory mechanism of action.
Anticancer Activity
The thiophene scaffold is a constituent of several anticancer agents.[6] The presence of the dichlorophenyl group can enhance lipophilicity and potentially improve cellular uptake and interaction with hydrophobic pockets of target proteins.
Potential Mechanisms:
-
Kinase Inhibition: Many anticancer drugs target protein kinases that are dysregulated in cancer cells. Certain substituted thiophenes have been identified as kinase inhibitors.[7] For instance, 2-amino-3-carboxy-4-phenylthiophenes have been reported as atypical protein kinase C (aPKC) inhibitors.[7] It is conceivable that this compound could exhibit inhibitory activity against specific kinases involved in cancer cell proliferation and survival.
-
Induction of Apoptosis: Thiophene derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. The cytotoxic effect of the compound could be mediated by its ability to trigger programmed cell death in malignant cells.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound, a series of in vitro and in vivo assays can be employed.
In Vitro Anti-inflammatory Assays
1. COX-1 and COX-2 Inhibition Assay
-
Principle: This assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant COX-1 and COX-2 enzymes.
-
Methodology:
-
Prepare a reaction mixture containing the respective COX enzyme, arachidonic acid, and various concentrations of the test compound.
-
Incubate the mixture at 37°C for a specified time.
-
Terminate the reaction and measure the amount of PGE2 produced using an ELISA kit.
-
Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.
-
2. 5-LOX Inhibition Assay
-
Principle: This assay determines the inhibitory effect of the compound on the activity of 5-lipoxygenase, which catalyzes the conversion of arachidonic acid to leukotrienes.
-
Methodology:
-
Use a commercially available 5-LOX inhibitor screening assay kit.
-
Incubate the 5-LOX enzyme with arachidonic acid and different concentrations of the test compound.
-
Measure the production of leukotrienes or the consumption of oxygen using a spectrophotometer or a specific probe.
-
Determine the IC₅₀ value.
-
3. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Principle: This assay assesses the anti-inflammatory potential of the compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Methodology:
-
Culture RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Determine the concentration of the compound that inhibits NO production by 50%.
-
In Vitro Anticancer Assays
1. MTT Assay for Cytotoxicity
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the IC₅₀ value, representing the concentration that inhibits 50% of cell growth.
-
2. Kinase Inhibition Assay
-
Principle: This assay measures the ability of the compound to inhibit the activity of a specific protein kinase.
-
Methodology:
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate the target kinase with its substrate, ATP, and various concentrations of the test compound.
-
Measure the amount of ADP produced, which is proportional to the kinase activity.
-
Determine the IC₅₀ value for kinase inhibition.
-
Data Presentation
Quantitative data from the proposed assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Anti-inflammatory Activity
| Assay | IC₅₀ (µM) |
| COX-1 Inhibition | >100 |
| COX-2 Inhibition | 15.2 |
| 5-LOX Inhibition | 25.8 |
| NO Production (RAW 264.7) | 12.5 |
Table 2: Hypothetical In Vitro Anticancer Activity
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast) | 8.7 |
| A549 (Lung) | 11.2 |
| HCT116 (Colon) | 9.5 |
Conclusion and Future Directions
While direct biological data for this compound is currently limited, this in-depth guide provides a strong foundation for its investigation as a potential therapeutic agent. Based on the well-established pharmacology of the thiophene scaffold and the influence of its substitution pattern, this compound is a promising candidate for exhibiting both anti-inflammatory and anticancer activities. The proposed synthetic route offers a practical approach for its preparation, and the detailed experimental protocols provide a clear roadmap for its biological evaluation.
Future research should focus on the synthesis of this compound and its analogs, followed by a comprehensive screening of their biological activities using the assays outlined in this guide. Further studies should also aim to elucidate the precise molecular targets and mechanisms of action to fully understand its therapeutic potential.
References
A comprehensive list of references that support the claims and protocols in this guide would be compiled here, including titles, sources, and valid URLs for verification.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Thiophene Scaffold - A Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to the Pharmacological Profile of Thiophene-2-Carboxylic Acid Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a quintessential example of such a scaffold.[1][2] Its derivatives, particularly those functionalized with a carboxylic acid group at the 2-position, represent a cornerstone in the development of novel therapeutics. Thiophene-2-carboxylic acid and its derivatives are not merely synthetic curiosities; they are integral components of numerous marketed drugs, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4]
This guide provides an in-depth exploration of the pharmacological profile of thiophene-2-carboxylic acid derivatives. We will move beyond a simple cataloging of activities to dissect the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and detail the validated experimental protocols used to elucidate these properties. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical class, fostering a rational, mechanism-driven approach to future drug design.
The Chemical Versatility of the Thiophene-2-Carboxylic Acid Core
The thiophene-2-carboxylic acid moiety is a highly versatile building block for several key reasons.[5] The carboxylic acid group is readily transformed into a wide array of functional groups, including esters, amides, and hydrazones, allowing for systematic modification to optimize target binding and pharmacokinetic properties.[5][6] Furthermore, the thiophene ring itself is amenable to electrophilic substitution, enabling the introduction of various substituents that can profoundly influence the molecule's biological activity.[7] This synthetic tractability is fundamental to its role as a pharmaceutical intermediate.[5]
A common and efficient route to synthesize substituted 2-aminothiophene-3-carboxylate derivatives is the Gewald reaction, a multi-component condensation that provides a robust foundation for building libraries of diverse compounds for screening.[4][8]
Workflow for Synthesis and Characterization
The journey from precursor chemicals to a biologically characterized thiophene derivative follows a structured and logical progression. The causality behind this workflow is to ensure the synthesis of the target molecule with high purity, confirm its chemical identity, and then systematically evaluate its biological effects.
Caption: General workflow from synthesis to biological evaluation.
Antimicrobial Activity: A Persistent Threat, A Versatile Scaffold
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[4][9] Thiophene-2-carboxylic acid derivatives have consistently demonstrated significant potential in this arena, exhibiting both antibacterial and antifungal properties.[10][11]
Mechanism of Action & Structure-Activity Relationship (SAR)
The antimicrobial efficacy of these derivatives is highly dependent on their substitution patterns.
-
Antibacterial Activity : Thiophene-2-carboxamides have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[10]
-
Influence of Substituents : Studies have shown that 3-amino thiophene-2-carboxamide derivatives display more potent antibacterial and antioxidant activity than their 3-hydroxy or 3-methyl counterparts.[10] The presence of an electron-donating amino group is thought to increase the electron density on the thiophene ring, which may enhance interaction with bacterial targets.[10]
-
Aromatic Substituents : The nature of substituents on other parts of the molecule is also crucial. For instance, thioureides of 2-thiophene carboxylic acid bearing a 2,6-dichlorophenyl group showed high efficacy, suggesting that electron-withdrawing groups can enhance antimicrobial activity.[12]
-
-
Antifungal Activity : Certain derivatives are active against fungal pathogens like Candida albicans and Aspergillus niger.[4][9] The structure-activity relationships often parallel those seen in antibacterial studies, where specific substitutions enhance potency.
Table 1: Representative Antibacterial Activity of Thiophene-2-Carboxamide Derivatives
| Compound Type | Substituent at Position 3 | Target Bacteria | Activity (MIC in µM/ml or % Inhibition) | Reference |
|---|---|---|---|---|
| Thiophene-2-carboxamide | Amino | S. aureus, P. aeruginosa | High Activity Index (up to 86.9%) | [10] |
| Thiophene-2-carboxamide | Hydroxy | S. aureus, B. subtilis | Moderate Inhibition | [10] |
| Thiophene-2-carboxamide | Methyl | S. aureus, B. subtilis | Low Inhibition | [10] |
| Benzylideneamino-tetrahydrobenzo[b]thiophene-3-carboxylate | 4-Cl | S. aureus, E. coli | MIC = 0.81 µM/ml | [4] |
| Benzylideneamino-tetrahydrobenzo[b]thiophene-3-carboxylate | 4-NO2 | C. albicans, A. niger | MIC = 0.91 µM/ml |[4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent. This protocol is self-validating through the inclusion of positive (known antibiotic) and negative (no drug) controls.
Objective: To determine the lowest concentration of a thiophene derivative that visibly inhibits the growth of a specific microorganism.
Methodology (Tube Dilution Method):
-
Preparation of Stock Solution: Dissolve the synthesized thiophene derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Media: Prepare sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Serial Dilutions:
-
Dispense 1 mL of broth into a series of sterile test tubes.
-
Add a defined volume of the compound stock solution to the first tube and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 1 mL from the first tube to the second, mixing, and repeating this process across the series of tubes. This creates a gradient of decreasing compound concentrations.
-
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this further to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay tubes.
-
Inoculation: Add 1 mL of the standardized inoculum to each tube containing the diluted compound.
-
Controls:
-
Positive Control: A tube containing a standard antibiotic (e.g., Cefadroxil) to confirm the susceptibility of the microorganism.[4]
-
Negative Control (Growth Control): A tube containing only broth and the inoculum (no compound) to ensure the microorganism grows under the assay conditions.
-
Sterility Control: A tube containing only un-inoculated broth to check for contamination.
-
-
Incubation: Incubate the tubes at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube.
Anti-inflammatory Properties: Targeting Key Mediators
Chronic inflammatory diseases pose a significant therapeutic challenge.[3] Thiophene derivatives, including the commercial drugs Tiaprofenic acid and Tinoridine, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Mechanism of Action: COX/LOX Inhibition
The primary mechanism for many anti-inflammatory thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3] These enzymes are pivotal in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.
Caption: Inhibition of the Arachidonic Acid Pathway.
The carboxylic acid group is often a critical pharmacophore for COX inhibition, mimicking the carboxylate of the natural substrate, arachidonic acid. SAR studies focus on modifying the thiophene ring and other parts of the molecule to enhance potency and selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.
Anticancer Activity: Inducing Programmed Cell Death
The search for more effective and selective anticancer agents is a paramount goal in pharmaceutical research.[4] Thiophene derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[10][13][14] Marketed drugs like Raltitrexed contain a thiophene moiety and are used in chemotherapy.[12]
Mechanism of Action: Apoptosis Induction
A primary anticancer mechanism for many thiophene derivatives is the induction of apoptosis (programmed cell death). This is often achieved through the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential (ΔΨm).[13][14]
Table 2: Cytotoxicity of Thiophene Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Activity (IC₅₀ in µg/mL) | Key Finding | Reference |
|---|---|---|---|---|
| Compound 480 | HeLa | 12.61 | Induces apoptosis via ROS and ΔΨm disruption. | [13] |
| Compound 480 | Hep G2 | 33.42 | Potent cytotoxic agent. | [13] |
| TP 5 | HepG2, SMMC-7721 | Not specified | Inhibits tumor cell growth; ROS elevation. | [14] |
| Compound S8 | A-549 (Lung) | Effective at 10⁻⁴ M | Shows effective cytotoxic activity. |[4] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its reliability stems from the principle that only viable cells with active mitochondrial reductases can convert the MTT reagent into a colored formazan product.
Objective: To determine the concentration of a thiophene derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., Adriamycin).[4]
-
Incubation: Incubate the plate for 48-72 hours to allow the compound to exert its effect.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ value.
-
Conclusion and Future Directions
Thiophene-2-carboxylic acid derivatives stand as a testament to the power of privileged scaffolds in drug discovery. Their synthetic tractability and diverse pharmacological profile, spanning antimicrobial, anti-inflammatory, and anticancer activities, ensure their continued relevance.[3][4][10] Future research should focus on leveraging medicinal chemistry strategies to enhance potency and selectivity. The development of dual-action inhibitors, such as compounds that inhibit both an enzyme and a protein-protein interaction docking site, represents an exciting frontier.[15] Furthermore, the use of advanced drug delivery systems, such as folate receptor-targeting nanoparticles, can overcome challenges like poor solubility and improve tumor-specific targeting, thereby maximizing therapeutic efficacy while minimizing systemic toxicity.[13] As our understanding of disease pathology deepens, the versatile thiophene-2-carboxylic acid core will undoubtedly serve as a foundational element for the next generation of targeted therapies.
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Discovery and Synthesis of Novel Dichlorophenyl Thiophene Compounds
An In-Depth Technical Guide
Introduction: The Thiophene Scaffold in Modern Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a "privileged pharmacophore" in medicinal chemistry and a cornerstone of materials science.[1][2] Its structural resemblance to benzene, yet distinct electronic properties, allows it to modulate the biological activity and physicochemical characteristics of molecules. Thiophene derivatives are integral to numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][3][4] The incorporation of a dichlorophenyl moiety onto this versatile scaffold introduces significant lipophilicity and specific steric and electronic features, often enhancing target binding affinity and modifying the metabolic profile of the parent compound. This guide provides a technical overview of the primary synthetic routes to novel dichlorophenyl thiophene compounds, explains the rationale behind key experimental decisions, and details the necessary protocols for their synthesis and characterization, aimed at researchers and professionals in drug discovery and chemical development.
Part 1: Core Synthetic Strategies for the Thiophene Ring
The construction of the thiophene core is the foundational step. The choice of synthesis is dictated by the desired substitution pattern and the availability of starting materials. Two classical methods, the Gewald Aminothiophene Synthesis and the Paal-Knorr Synthesis, provide versatile entry points to highly functionalized thiophenes.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from an α-activated nitrile, a carbonyl compound (ketone or aldehyde), and elemental sulfur in the presence of a basic catalyst.[5][6] Its primary advantage is the convergence and operational simplicity, allowing for the rapid assembly of complex thiophenes from simple precursors.[7]
Causality of Component Roles:
-
α-Activated Nitrile (e.g., Malononitrile, Ethyl Cyanoacetate): Provides two carbons of the thiophene ring and the eventual 2-amino group (after tautomerization). The nitrile group activates the adjacent methylene for the initial Knoevenagel condensation.
-
Carbonyl Compound: Provides the other two carbons of the thiophene backbone. The structure of the ketone or aldehyde directly defines the substitution at the 3- and 4-positions of the resulting thiophene.
-
Elemental Sulfur (S₈): Acts as the sulfur source for the heterocycle. It is inexpensive and readily available.[8]
-
Base Catalyst (e.g., Morpholine, Piperidine, Triethylamine): Facilitates both the initial Knoevenagel condensation between the carbonyl and the active methylene compound and the subsequent steps involving sulfur addition and cyclization.[7][8]
Generalized Mechanism: The reaction proceeds via an initial Knoevenagel condensation to form a vinylidene intermediate. The base then promotes the addition of sulfur, followed by an intramolecular cyclization and subsequent tautomerization/aromatization to yield the stable 2-aminothiophene product.[8]
Caption: Generalized mechanism of the Gewald Aminothiophene Synthesis.
The Paal-Knorr Thiophene Synthesis
A more classical approach, the Paal-Knorr synthesis, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent to form the thiophene ring.[9][10]
Causality of Component Roles:
-
1,4-Dicarbonyl Compound: This molecule provides the complete four-carbon backbone of the thiophene ring.
-
Sulfurizing Agent (e.g., Phosphorus Pentasulfide (P₄S₁₀), Lawesson's Reagent): This reagent serves the dual purpose of replacing the carbonyl oxygens with sulfur and acting as a dehydrating agent to facilitate the final ring closure and aromatization.[9]
While robust, this method is often limited by the availability of the requisite 1,4-dicarbonyl precursors. It is most effective for producing alkyl-substituted thiophenes.[10]
Part 2: Introduction of the Dichlorophenyl Moiety
Attaching the dichlorophenyl group can be achieved through two primary strategies: incorporating it into a starting material before ring formation or adding it to a pre-formed thiophene ring via cross-coupling.
Pre-functionalization Strategy
This approach involves using a starting material that already contains the dichlorophenyl group. For instance, in a Gewald synthesis, a ketone such as 1-(2,4-dichlorophenyl)ethan-1-one could be used. This strategy definitively sets the regiochemistry of the dichlorophenyl substituent.
Post-functionalization via Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[11][12] It is particularly effective for attaching aryl groups, like dichlorophenyl, to a halogenated thiophene core. This method offers superior flexibility in diversifying the final products from a common intermediate.
Causality of Component Roles:
-
Halogenated Thiophene (e.g., 2-Bromothiophene): The thiophene core where the C-Br bond will be catalytically activated.
-
Dichlorophenylboronic Acid: The source of the dichlorophenyl group. Boronic acids are generally stable, commercially available, and have low toxicity.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dtbpf)Cl₂): The heart of the reaction. The palladium complex facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11][13]
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): Essential for activating the boronic acid in the transmetalation step of the catalytic cycle.
Caption: Experimental workflow for Suzuki cross-coupling synthesis.
Part 3: Experimental Protocols and Data Validation
The trustworthiness of any synthetic endeavor relies on robust, repeatable protocols and thorough characterization of the final products.
Detailed Protocol: Synthesis of 2-(2,4-Dichlorophenyl)thiophene via Suzuki Coupling
This protocol is a representative example and must be adapted based on specific substrates and laboratory safety protocols.
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromothiophene (1.0 eq), (2,4-dichlorophenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen or argon gas for 15 minutes. This is critical as palladium catalysts can be sensitive to oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio). Subsequently, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 2-bromothiophene is consumed (typically 6-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated product using NMR, mass spectrometry, and IR spectroscopy.
Data Presentation: A Self-Validating System
The identity and purity of the synthesized compound are validated through a combination of spectroscopic techniques. The data obtained must be consistent with the expected structure.
Table 1: Representative Spectroscopic Data for 2-(2,4-Dichlorophenyl)thiophene
| Analysis Type | Expected Observations | Rationale for Validation |
| ¹H NMR | Multiplet in the aromatic region (~7.0-7.6 ppm). Three distinct signals for the thiophene protons and three for the dichlorophenyl protons. | Confirms the presence and connectivity of both aromatic rings. The splitting patterns and coupling constants reveal the substitution pattern. |
| ¹³C NMR | Signals in the aromatic region (~120-145 ppm). Expect 10 distinct carbon signals (4 for thiophene, 6 for dichlorophenyl). | Confirms the carbon skeleton of the molecule. |
| Mass Spec (HRMS) | Molecular ion peak corresponding to the exact calculated mass of C₁₀H₆Cl₂S. The isotopic pattern for two chlorine atoms (M, M+2, M+4) must be observed. | Confirms the molecular weight and elemental composition (C, H, Cl, S), providing definitive proof of identity. |
| IR Spectroscopy | C-H stretching (aromatic) > 3000 cm⁻¹, C=C stretching (aromatic) ~1450-1600 cm⁻¹, C-Cl stretching ~700-800 cm⁻¹.[14] | Confirms the presence of key functional groups (aromatic rings, C-Cl bonds). |
Part 4: Applications and Future Directions
Dichlorophenyl thiophene derivatives are of significant interest in drug discovery. The chlorine atoms can engage in halogen bonding with protein targets, while the overall lipophilicity can improve membrane permeability. These compounds have been investigated for a range of activities:
-
Anticancer Agents: Many thiophene-based compounds have shown potent cytotoxicity against various cancer cell lines.[3][5]
-
Anti-inflammatory Agents: The thiophene scaffold is present in known anti-inflammatory drugs like tinoridine and tiaprofenic acid.[4]
-
Antiviral Agents: Recent studies have identified thiophene derivatives as promising inhibitors of viral entry, such as for the Ebola virus.[15]
The logical progression from synthesis to application involves creating a small library of analogs and screening them for biological activity.
Caption: Logical workflow from synthesis to lead optimization.
Conclusion
The synthesis of novel dichlorophenyl thiophene compounds is a highly active area of chemical research, driven by their potential in medicine and materials science. By leveraging robust synthetic methodologies like the Gewald reaction for core construction and the Suzuki cross-coupling for diversification, researchers can efficiently access a wide array of derivatives. The principles of causality in experimental design and self-validation through rigorous spectroscopic analysis are paramount to ensuring the integrity and success of these endeavors. This guide provides the foundational knowledge for scientists to explore this promising chemical space.
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Organic Chemistry Portal. Thiophene synthesis.
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ACS Publications. (2023). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
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Samir, E. et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry.
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Samir, E.M. et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate.
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Sahu, P. et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. ResearchGate.
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MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules.
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ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives.
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Perepichka, I.F. & Perepichka, D.F. (Eds.). (2009). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. Wiley.
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Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. RRJCHEM.
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Sabanis, D. et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
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ResearchGate. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.
-
J. Chem. Soc. B. (1970). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens.
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DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.
-
Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synthesis.
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Spectroscopic Characterization of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While experimental data for this specific compound is not widely available in the public domain, this guide synthesizes predictive data with established spectroscopic principles and data from structurally analogous compounds to provide a robust analytical framework.
Introduction: The Structural Significance of an Aryl-Thiophene Carboxylic Acid
This compound integrates three key structural motifs: a thiophene-2-carboxylic acid core, a 3,5-dichlorophenyl substituent, and a biphenyl-like linkage. This combination imparts a unique set of physicochemical properties that are critical to its function in various applications. The thiophene ring offers a bioisosteric replacement for a benzene ring, often improving metabolic stability and pharmacokinetic profiles. The carboxylic acid group provides a handle for further chemical modification and influences solubility and biological target interactions. The dichlorinated phenyl ring introduces lipophilicity and specific steric and electronic features that can modulate binding affinity and selectivity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research or development endeavor.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous molecular formula confirmation.
Predicted Mass Spectrometry Data
Based on its molecular formula, C₁₁H₆Cl₂O₂S, the following mass-to-charge ratios (m/z) are predicted for various adducts that may be observed in an electrospray ionization (ESI) mass spectrum.
| Adduct | Predicted m/z |
| [M+H]⁺ | 272.95384 |
| [M+Na]⁺ | 294.93578 |
| [M-H]⁻ | 270.93928 |
| [M+NH₄]⁺ | 289.98038 |
| [M+K]⁺ | 310.90972 |
| [M+H-H₂O]⁺ | 254.94382 |
| [M+HCOO]⁻ | 316.94476 |
Table 1: Predicted m/z values for various adducts of this compound.
Fragmentation Pattern
In a typical mass spectrum of a carboxylic acid, the molecular ion peak can be weak.[1] Aromatic carboxylic acids, however, tend to show a more prominent molecular ion peak.[1] Key fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group ([M-OH]⁺) and the entire carboxyl group ([M-COOH]⁺).[2] Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is also a common fragmentation pattern.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the thiophene and dichlorophenyl rings, as well as the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet | 1H |
| Thiophene H-3 | ~7.4 - 7.6 | doublet | 1H |
| Thiophene H-4 | ~7.2 - 7.4 | doublet | 1H |
| Dichlorophenyl H-2', H-6' | ~7.6 - 7.8 | doublet | 2H |
| Dichlorophenyl H-4' | ~7.5 - 7.7 | triplet | 1H |
Table 2: Predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound. Predictions are based on analogous compounds and general shielding/deshielding effects.
Causality behind Predicted Shifts:
-
The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding, resulting in a downfield shift, often seen as a broad singlet.[4][5]
-
The thiophene protons will appear as doublets due to coupling with each other. Their exact chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the electronic effects of the dichlorophenyl ring.
-
The protons on the dichlorophenyl ring will exhibit a characteristic splitting pattern. The two equivalent protons at the 2' and 6' positions will appear as a doublet, coupled to the proton at the 4' position. The proton at the 4' position will appear as a triplet, being coupled to the two equivalent protons at the 2' and 6' positions. The presence of two chlorine atoms will cause a downfield shift of these aromatic protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~165 - 175 |
| Thiophene C-2 | ~140 - 150 |
| Thiophene C-5 | ~145 - 155 |
| Thiophene C-3 | ~125 - 135 |
| Thiophene C-4 | ~120 - 130 |
| Dichlorophenyl C-1' | ~135 - 145 |
| Dichlorophenyl C-3', C-5' | ~130 - 140 |
| Dichlorophenyl C-2', C-6' | ~125 - 135 |
| Dichlorophenyl C-4' | ~120 - 130 |
Table 3: Predicted ¹³C NMR chemical shifts for this compound. Predictions are based on analogous compounds and known substituent effects.
Rationale for Predicted Shifts:
-
The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[5]
-
The thiophene carbons directly attached to the carboxylic acid (C-2) and the dichlorophenyl ring (C-5) will be the most deshielded of the thiophene carbons.
-
The carbons of the dichlorophenyl ring will show distinct signals, with the carbons bearing the chlorine atoms (C-3' and C-5') being significantly deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the aromatic rings.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very broad due to hydrogen bonding |
| C-H stretch (Aromatic) | 3000 - 3100 | Sharp peaks |
| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong, sharp absorption |
| C=C stretch (Aromatic) | 1450 - 1600 | Multiple medium to strong bands |
| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Medium to strong absorption |
| C-Cl stretch | 600 - 800 | Medium to strong absorption |
| Out-of-plane C-H bending | 700 - 900 | Characteristic of substitution pattern |
Table 4: Predicted characteristic IR absorption frequencies for this compound.
Interpretation of Key Absorptions:
-
The most prominent feature will be the extremely broad O-H stretching band of the carboxylic acid, which is a hallmark of this functional group due to extensive hydrogen bonding.[6]
-
A strong and sharp carbonyl (C=O) stretching absorption will be observed in the region of 1680-1720 cm⁻¹. The conjugation with the thiophene ring will likely shift this absorption to a lower wavenumber compared to a non-conjugated carboxylic acid.
-
The presence of both the thiophene and benzene rings will give rise to multiple C=C stretching bands in the aromatic region.
-
The C-Cl stretching vibrations are expected in the fingerprint region and can provide confirmatory evidence for the presence of the chlorine substituents.
Experimental Protocols
To obtain the actual spectroscopic data for this compound, the following standard experimental protocols should be followed.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or an internal standard like TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method for solid samples.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of approximately 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of percent transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, most commonly Electrospray Ionization (ESI) for this type of molecule. A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass determination.
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights.
Visualization of Experimental Workflow
Caption: Workflow for the comprehensive spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization framework has been established. The provided experimental protocols offer a clear roadmap for researchers to obtain and interpret the actual spectroscopic data for this compound. This information is crucial for ensuring the identity, purity, and structural integrity of this compound in any scientific investigation.
References
- Jag Mohan. Organic Spectroscopy: Principles and Applications.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
-
Chemistry LibreTexts. "Spectroscopy of Carboxylic Acid Derivatives." [Online]. Available: [Link]
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Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles." [Online]. Available: [Link]
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258.
-
JoVE. "Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation." [Online]. Available: [Link]
-
Doc Brown's Chemistry. "Infrared spectrum of benzoic acid." [Online]. Available: [Link]
-
IOSR Journal of Applied Physics. "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method." [Online]. Available: [Link]
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Online]. Available: [Link]
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- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Physicochemical Properties of Substituted Thiophene-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene-2-Carboxylic Acid Scaffold in Modern Drug Discovery
Thiophene-2-carboxylic acid, a sulfur-containing heterocyclic compound, is a cornerstone of medicinal chemistry.[1][2][3] Its rigid, aromatic structure and versatile reactivity make it a privileged scaffold in the design of novel therapeutic agents. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] The carboxylic acid functional group provides a key interaction point for biological targets and a handle for synthetic modification, allowing for the fine-tuning of a molecule's properties.
In drug development, the physicochemical properties of a lead compound are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and, ultimately, its therapeutic efficacy. Key parameters such as acidity (pKa), lipophilicity (logP), and aqueous solubility govern a drug's ability to dissolve in physiological fluids, permeate biological membranes, and reach its target site.
This technical guide provides a comprehensive overview of the core physicochemical properties of substituted thiophene-2-carboxylic acids. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this important class of molecules in their work. We will delve into the theoretical underpinnings of these properties, detail robust experimental methodologies for their determination, and explore the profound impact of substituent effects on the overall molecular profile.
Core Physicochemical Properties of Thiophene-2-Carboxylic Acid
The parent compound, thiophene-2-carboxylic acid, serves as a crucial benchmark for understanding the influence of substituents. Its fundamental physicochemical properties are well-characterized and summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄O₂S | [2][3] |
| Molecular Weight | 128.15 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 125-127 °C | [2] |
| Boiling Point | 260 °C | |
| pKa (at 25 °C) | 3.49 | |
| logP | 1.57 | |
| Water Solubility (at 20 °C) | 80 g/L |
These values highlight that thiophene-2-carboxylic acid is a moderately acidic, lipophilic molecule with appreciable water solubility. These balanced properties contribute to its utility as a versatile building block in drug design.
The Critical Role of Substituents: Tailoring Physicochemical Properties
The true power of the thiophene-2-carboxylic acid scaffold lies in the ability to modify its physicochemical properties through the introduction of various substituents at different positions on the thiophene ring. The nature and position of these substituents can dramatically alter the acidity, lipophilicity, and solubility of the molecule.
Influence of Substituents on Acidity (pKa)
The acidity of the carboxylic acid group is highly sensitive to the electronic effects of substituents on the thiophene ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can either stabilize or destabilize the resulting carboxylate anion, thereby influencing the pKa.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br, -I) are electron-withdrawing. They increase the acidity of the carboxylic acid (decrease the pKa) by inductively withdrawing electron density from the ring and the carboxylate group. This delocalization of the negative charge stabilizes the conjugate base, making the parent acid a stronger acid. For instance, the pKa of 5-chlorothiophene-2-carboxylic acid is predicted to be around 3.32, which is lower (more acidic) than the parent compound.
-
Electron-Donating Groups (EDGs): Substituents like alkyl groups (e.g., -CH₃) and alkoxy groups (-OCH₃) are electron-donating. They decrease the acidity of the carboxylic acid (increase the pKa) by donating electron density to the ring. This intensifies the negative charge on the carboxylate anion, destabilizing it and making the parent acid a weaker acid. The predicted pKa of 3-methyl-2-thiophenecarboxylic acid is approximately 3.68, indicating it is less acidic than the unsubstituted acid.[5]
The position of the substituent also plays a crucial role. The electronic effects are generally more pronounced when the substituent is in the 5-position due to direct conjugation with the carboxylate group.
Data Table: Physicochemical Properties of Selected Substituted Thiophene-2-Carboxylic Acids
| Substituent | Position | pKa | logP | Solubility |
| -H (Parent) | - | 3.49 | 1.57 | 80 g/L (20 °C) |
| 5-Chloro | 5 | ~3.32 (Predicted) | - | Soluble in DMSO and Methanol (Slightly)[6] |
| 5-Bromo | 5 | 3.32 (Predicted)[7] | - | - |
| 3-Methyl | 3 | ~3.68 (Predicted)[5] | - | - |
Influence of Substituents on Lipophilicity (logP)
Lipophilicity, quantified by the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a critical parameter for predicting a drug's absorption and membrane permeability.
-
Lipophilic Substituents: Alkyl and aryl groups increase the lipophilicity (increase logP) of the molecule by increasing its nonpolar surface area.
-
Hydrophilic Substituents: Polar groups containing heteroatoms, such as hydroxyl (-OH) and amino (-NH₂), decrease lipophilicity (decrease logP) by increasing the molecule's ability to form hydrogen bonds with water.
-
Halogens: Halogens generally increase lipophilicity, with the effect increasing with the size of the halogen (I > Br > Cl > F).
Influence of Substituents on Solubility
Aqueous solubility is a complex property influenced by both the acidity and lipophilicity of a molecule, as well as its crystal lattice energy.
-
Ionization: The solubility of carboxylic acids is highly pH-dependent. At a pH above the pKa, the carboxylic acid will be deprotonated to form the more soluble carboxylate salt. Therefore, substituents that increase acidity (lower pKa) can enhance solubility in neutral or basic media.
-
Lipophilicity: Generally, an increase in lipophilicity leads to a decrease in aqueous solubility.
-
Crystal Packing: The strength of the intermolecular forces in the solid state (crystal lattice energy) significantly impacts solubility. Substituents that disrupt efficient crystal packing can lead to increased solubility.
Synthesis of Substituted Thiophene-2-Carboxylic Acids
A variety of synthetic routes are available for the preparation of substituted thiophene-2-carboxylic acids, allowing for the introduction of diverse functional groups at various positions on the thiophene ring.
Caption: Overview of common synthetic routes to thiophene-2-carboxylic acids.
1. Metalation and Carboxylation: A common and versatile method involves the deprotonation of the thiophene ring using a strong base, such as n-butyllithium (n-BuLi), followed by quenching with carbon dioxide (dry ice). This method typically results in carboxylation at the 2-position. For substituted thiophenes, the regioselectivity of metalation is directed by the existing substituents.
2. Oxidation of 2-Substituted Precursors: Thiophene-2-carboxylic acid and its derivatives can be prepared by the oxidation of corresponding 2-acetylthiophene or 2-thiophenecarboxaldehyde precursors.[1][2]
3. Halogenation and Further Functionalization: Halogenated thiophene-2-carboxylic acids are valuable intermediates. They can be synthesized by direct halogenation of thiophene-2-carboxylic acid or by halogenating a thiophene precursor followed by carboxylation. The halogen atoms can then be replaced by other functional groups through various cross-coupling reactions.
Experimental Determination of Physicochemical Properties
Accurate and reproducible experimental data is the gold standard in drug development. The following sections detail standard protocols for the determination of pKa, logP, and solubility.
Determination of Acidity (pKa) by Potentiometric Titration
Principle: This method involves the titration of a solution of the thiophene-2-carboxylic acid derivative with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve. The pKa is the pH at which half of the acid has been neutralized.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a standardized solution of ~0.1 M NaOH and a solution of the thiophene-2-carboxylic acid derivative of known concentration (e.g., ~0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture if the compound has low aqueous solubility).
-
Titration Setup: Place a known volume of the acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of the burette containing the NaOH solution into the beaker.
-
Titration: Add the NaOH solution in small, precise increments, recording the pH after each addition. Allow the pH reading to stabilize before adding the next increment.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (i.e., the pH at half the volume of NaOH required to reach the equivalence point).
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (logP) by the Shake-Flask Method
Principle: The shake-flask method is the traditional and most reliable method for determining logP. It involves partitioning the compound between two immiscible liquids, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.
Step-by-Step Methodology:
-
Pre-equilibration of Solvents: Mix n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) and shake vigorously to saturate each phase with the other. Allow the layers to separate completely.
-
Sample Preparation: Prepare a stock solution of the thiophene-2-carboxylic acid derivative in one of the pre-saturated phases (usually the one in which it is more soluble).
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the other pre-saturated phase.
-
Equilibration: Seal the flask and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure that partitioning equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.
Caption: Workflow for logP determination by the shake-flask method.
Determination of Thermodynamic Solubility
Principle: Thermodynamic solubility is the equilibrium concentration of a compound in a particular solvent at a given temperature and pressure. The shake-flask method is also the standard for determining thermodynamic solubility.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid thiophene-2-carboxylic acid derivative to a vial containing a known volume of the desired solvent (e.g., water, buffer at a specific pH). The presence of undissolved solid is essential.
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
-
Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a low-binding filter (e.g., 0.45 µm) to remove any solid particles.
-
Quantification: Dilute the filtrate if necessary and measure the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy). This concentration represents the thermodynamic solubility.
Conclusion: A Roadmap for Rational Drug Design
The physicochemical properties of substituted thiophene-2-carboxylic acids are not merely abstract parameters but are critical determinants of their biological behavior. A thorough understanding of how substituents influence pKa, logP, and solubility provides a rational basis for the design and optimization of novel drug candidates. By employing the principles and experimental methodologies outlined in this guide, researchers can systematically tailor the properties of thiophene-2-carboxylic acid derivatives to enhance their pharmacokinetic profiles and ultimately improve their therapeutic potential. The versatility of this scaffold, coupled with a deep understanding of its structure-property relationships, ensures that substituted thiophene-2-carboxylic acids will continue to be a rich source of innovation in drug discovery for the foreseeable future.
References
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Thiophene-2-carboxylic acid - Wikipedia. [Link]
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2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem. [Link]
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5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem. [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid
Foreword: Charting the Unseen Pathways of a Novel Thiophene Derivative
In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both an art and a science. It demands a meticulously planned, multi-faceted investigation into the core of its biological activity: the mechanism of action (MoA). This guide is designed for researchers, scientists, and drug development professionals embarking on such a journey with 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid, a compound of interest with a currently unelucidated MoA.
The structure of this document intentionally deviates from a rigid template. Instead, it mirrors the organic, iterative process of scientific inquiry. We will begin with broad, unbiased observations and progressively narrow our focus, building a robust, evidence-based narrative of the compound's interaction with biological systems. Our approach is grounded in three pillars: strategic experimental design, rigorous self-validation at each step, and a foundation of authoritative scientific principles.
Initial Landscape Analysis and Hypothesis Generation
Given the novelty of this compound, our investigation begins with a broad perspective, leveraging structural similarities to known bioactive molecules to formulate an initial, testable hypothesis.
Structural Analogs as a Compass
A survey of structurally related compounds provides our initial heading. Notably, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid has been shown to suppress the mammalian target of rapamycin complex 1 (mTORC1) pathway, a critical regulator of cell growth and metabolism, in the context of ulcerative colitis.[1] Additionally, various thiophene-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[2][3]
-
Initial Hypothesis: Based on these analogs, we hypothesize that this compound may exert its biological effects by modulating a key signaling node involved in cellular proliferation and inflammation, with the PI3K/Akt/mTOR pathway being a prime candidate.
Phase I: Unbiased Phenotypic Screening and Target Deconvolution
The first phase of our investigation is designed to be target-agnostic. We aim to observe the compound's effect on a complex biological system to guide our search for its direct molecular target(s).[4][5]
Phenotypic Screening: Observing the Global Cellular Impact
A broad phenotypic screen across a panel of diverse human cancer cell lines (e.g., the NCI-60 panel) will provide an unbiased view of the compound's activity profile. The primary endpoint will be cell viability, allowing us to identify sensitive and resistant cell lines.
Table 1: Hypothetical Cell Viability Screening Data (72h treatment)
| Cell Line | Lineage | IC50 (µM) for this compound |
| A549 | Lung Cancer | > 50 |
| MCF7 | Breast Cancer | 2.5 |
| UO-31 | Renal Cancer | 1.8 |
| PC-3 | Prostate Cancer | > 50 |
| OVCAR-3 | Ovarian Cancer | 3.1 |
-
Interpretation of Hypothetical Results: The data suggests selective activity against specific cancer cell lineages (e.g., breast, renal, ovarian). This pattern of activity can be correlated with genomic and proteomic data from these cell lines to begin identifying potential targets or pathways that are dependencies in the sensitive lines.
The Core of the Search: Target Deconvolution Strategies
With a confirmed cellular phenotype (e.g., potent anti-proliferative activity in MCF7 cells), the next critical step is to identify the direct molecular target—a process known as target deconvolution.[6][7][8][9] We will employ a multi-pronged approach to ensure the highest probability of success.
Caption: A logical workflow for MoA studies.
This method involves "fishing" for binding partners from a cell lysate using a modified version of the compound as bait.[10]
-
Protocol: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a reactive group (e.g., an alkyne for click chemistry) for immobilization onto affinity beads (e.g., Sepharose).
-
Lysate Preparation: Prepare a native protein lysate from a sensitive cell line (e.g., MCF7).
-
Affinity Pull-down: Incubate the lysate with the compound-conjugated beads. As a control, incubate a separate lysate sample with beads conjugated with a structurally similar but biologically inactive analog, or compete for binding with an excess of the free, unconjugated compound.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein lists from the experimental and control pull-downs. Proteins significantly enriched in the experimental sample are considered potential binding partners.
-
CETSA is an indispensable tool for verifying that a compound binds to its putative target within the complex environment of an intact cell.[11] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[12]
-
Protocol: Isothermal Dose-Response (ITDR) CETSA
-
Cell Treatment: Treat intact MCF7 cells with a range of concentrations of this compound.
-
Thermal Challenge: Heat the treated cells at a specific temperature (determined from a preliminary melt curve experiment) that causes partial denaturation of the target protein.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction via centrifugation.[13]
-
Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using a specific antibody-based method (e.g., Western blot or ELISA).
-
Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. A dose-dependent increase in protein stability confirms target engagement.
-
Table 2: Hypothetical ITDR-CETSA Data for Target Protein 'Kinase X'
| Compound Conc. (µM) | Soluble Kinase X (Relative Units) |
| 0 (DMSO) | 1.00 |
| 0.1 | 1.15 |
| 0.5 | 1.85 |
| 1.0 | 2.50 |
| 5.0 | 2.65 |
| 10.0 | 2.70 |
-
Interpretation of Hypothetical Results: The data shows a dose-dependent stabilization of "Kinase X," strongly suggesting direct binding of the compound to this protein in the cellular environment.
Phase II: Biochemical and Cellular Characterization
With a validated target in hand, we now move to characterize the biochemical consequences of this interaction and map its downstream effects on cellular signaling.
Biochemical Assays: Defining the Mode of Inhibition
If the validated target is an enzyme (e.g., "Kinase X"), it is crucial to determine the nature of the inhibition. Enzyme kinetic assays are the gold standard for this purpose.[14][15]
-
Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: In a multi-well plate, combine recombinant "Kinase X" enzyme, its specific substrate, and ATP.
-
Inhibitor Titration: Add varying concentrations of this compound.
-
Reaction and Detection: Incubate to allow the kinase reaction to proceed. Quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[14]
-
Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), repeat the assay with varying concentrations of both the inhibitor and the substrate (ATP). Plot the data using Lineweaver-Burk or Michaelis-Menten plots.[16]
-
IC50 Determination: From the initial titration, calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
-
Cellular Pathway Analysis: Connecting Target to Phenotype
This step links the direct biochemical effect on the target to the observed cellular phenotype. Based on our initial hypothesis, we will investigate the mTORC1 signaling pathway.
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Methodological & Application
Experimental procedures for working with 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the synthesis, purification, characterization, and potential biological evaluation of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid. This document is intended for researchers in medicinal chemistry, chemical biology, and drug development. The protocols herein are designed to be robust and reproducible, with an emphasis on the scientific rationale behind key experimental steps. We will explore the synthesis of the target compound via a Suzuki-Miyaura cross-coupling reaction, detail purification and analytical characterization methods, and discuss potential applications in screening for biological activity, drawing on the known pharmacological importance of the thiophene nucleus.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for favorable interactions with a variety of biological targets. The incorporation of a dichlorophenyl moiety introduces significant lipophilicity and can influence the compound's metabolic stability and target engagement. The carboxylic acid group provides a handle for further derivatization, such as amide bond formation, and can also serve as a key pharmacophoric element for interacting with biological targets. Thiophene derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2]
Retrosynthetic Analysis and Synthetic Strategy
The target molecule, this compound, can be synthesized through a convergent approach. A logical retrosynthetic disconnection is at the C-C bond between the thiophene and the dichlorophenyl rings, suggesting a cross-coupling reaction as the key step. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of aryl-aryl bonds under relatively mild conditions, making it an ideal choice for this synthesis.[3][4]
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of the title compound from commercially available starting materials.
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
(3,5-Dichlorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 5-bromothiophene-2-carboxylic acid (1.0 eq), (3,5-dichlorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).
-
Solvent Addition: Add a 3:1 mixture of anhydrous 1,4-dioxane and degassed water (volume appropriate to dissolve reactants).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Caption: Workflow for the synthesis of the target compound.
Purification and Characterization
The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.
Table 1: Analytical Characterization Data
| Technique | Expected Result |
| ¹H NMR | Aromatic protons of the thiophene and dichlorophenyl rings. |
| ¹³C NMR | Carbons of the thiophene and dichlorophenyl rings, and the carboxylic acid carbon. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the product (273.1 g/mol ).[5] |
| HPLC | A single major peak indicating high purity. |
Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling chemicals.
Chemical Hazards:
-
This compound: The target compound may cause skin and serious eye irritation.[5]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a well-ventilated fume hood.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Potential Applications in Drug Discovery
Thiophene carboxylic acid derivatives are known to possess a variety of biological activities.[6] The synthesized this compound can be screened for various biological activities.
Antimicrobial Activity Screening
The compound can be tested for its ability to inhibit the growth of various bacterial and fungal strains using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[6]
Anti-inflammatory Activity Assay
The anti-inflammatory potential can be assessed by its ability to inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2).
Anticancer Activity Screening
The cytotoxic effects of the compound can be evaluated against a panel of human cancer cell lines using assays such as the MTT assay.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cytotoxicity of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid
Authored by: [Your Name/Senior Application Scientist]
Introduction: The Therapeutic Potential of Thiophene Derivatives
Thiophene and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] These compounds are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anti-cancer properties.[2][3][4] The thiophene ring, a five-membered heteroaromatic ring containing a sulfur atom, serves as a versatile scaffold for the synthesis of novel therapeutic agents.[5] Several thiophene derivatives have been investigated for their efficacy in treating various cancers, with some demonstrating the ability to induce apoptosis in cancer cell lines.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to effectively assess the cytotoxic potential of a novel thiophene derivative, 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid. We will present a tiered experimental approach, starting with a primary assessment of cell viability, followed by assays to elucidate the mechanism of cell death, specifically distinguishing between necrosis and apoptosis.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₆Cl₂O₂S |
| Molecular Weight | 289.14 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility is likely low. |
Note: As this is a novel compound for cytotoxic screening, empirical determination of solubility is a critical first step.
Experimental Strategy: A Multi-Faceted Approach to Cytotoxicity Testing
A robust assessment of a compound's cytotoxicity requires more than a single assay. We advocate for a multi-assay strategy to not only quantify the cytotoxic effect but also to understand the underlying cellular mechanisms. Our proposed workflow is as follows:
Figure 1: Tiered workflow for assessing the cytotoxicity of this compound.
Part 1: Primary Cytotoxicity Screening - The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7][8] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[7] This assay is an excellent first-pass screen to determine the concentration range over which the test compound exhibits cytotoxic effects.[6][7]
Protocol: MTT Assay for Cell Viability
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 10 nM to 100 µM) to determine the approximate range of sensitivity.[9]
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the medium and add 100 µL of medium containing the various concentrations of the test compound.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Cover the plate and agitate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[7][8]
-
Data Analysis and Interpretation:
The percentage of cell viability is calculated as follows:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve. From this curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
| Parameter | Description |
| IC₅₀ | The half-maximal inhibitory concentration of the compound. A lower IC₅₀ indicates higher cytotoxic potency. |
| Dose-Response Curve | A graphical representation of the relationship between the compound concentration and its effect on cell viability. |
Part 2: Mechanistic Insights - Distinguishing Necrosis and Apoptosis
Once the cytotoxic potential of this compound has been established with the MTT assay, the next crucial step is to determine the mode of cell death. The two primary forms of cell death are necrosis and apoptosis.
A. Lactate Dehydrogenase (LDH) Assay for Necrosis
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[12] This release is a hallmark of necrosis. The assay measures the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released.[13]
Protocol: LDH Cytotoxicity Assay
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Cells treated with this compound at concentrations around the IC₅₀ value.
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).
-
Background control: Cell-free medium.
-
-
Sample Collection:
-
After treating the cells with the compound for the desired time, centrifuge the 96-well plate.
-
Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
-
Assay Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.[13]
-
-
Measurement:
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis and Interpretation:
The percentage of cytotoxicity is calculated as follows:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
A significant increase in LDH release in compound-treated cells compared to untreated cells suggests a necrotic mode of cell death.
B. Caspase-3/7 Assay for Apoptosis
Apoptosis, or programmed cell death, is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[14] The Caspase-Glo® 3/7 assay is a luminescence-based method that measures the activity of these caspases.[15] The assay utilizes a proluminescent caspase-3/7 substrate, which is cleaved by active caspases to generate a luminescent signal.[16]
Protocol: Caspase-3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay kit (commercially available)
-
Cells treated with this compound at concentrations around the IC₅₀ value.
-
White-walled 96-well plates suitable for luminescence measurements.
-
Luminometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells in a white-walled 96-well plate as described for the MTT assay.
-
-
Assay Reagent Addition:
-
After the treatment period, add the Caspase-Glo® 3/7 reagent directly to each well.
-
Mix by gentle shaking on an orbital shaker for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Analysis and Interpretation:
The results are typically expressed as the fold change in caspase activity compared to the vehicle control. A significant increase in caspase-3/7 activity indicates that this compound induces apoptosis.
Figure 2: Differentiating between apoptosis and necrosis as potential mechanisms of action.
Conclusion
This application note provides a comprehensive and structured approach to evaluating the cytotoxic properties of this compound. By employing a tiered strategy that begins with a broad cell viability screen (MTT assay) and progresses to more specific mechanistic assays (LDH and Caspase-3/7), researchers can obtain robust and reliable data. This information is critical for the preclinical assessment of novel thiophene derivatives and their potential as anti-cancer agents.
References
-
Bădiceanu, C., et al. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. Retrieved from [Link]
-
Bio-Rad. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
- Ghasemi, M., Liang, S., Luu, Q. M., & Kempson, I. (2023). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Springer Protocols.
-
JoVE. (2014). A Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Journal of Visualized Experiments. Retrieved from [Link]
-
PLOS. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE. Retrieved from [Link]
-
Protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]
-
ResearchGate. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 16. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
Application Notes & Protocols: 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic Acid in Medicinal Chemistry
Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery
The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block for designing novel therapeutic agents. Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][3][4] This guide focuses on a specific derivative, 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid , a molecule that, based on the analysis of structurally related compounds, holds significant promise as a modulator of key signaling pathways implicated in inflammatory diseases.
While direct and extensive research on this compound is emerging, a compelling case for its application can be constructed through the study of its close structural analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) . BT2 has shown significant therapeutic effects in preclinical models of ulcerative colitis, arthritis, and liver cancer, primarily through the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[5][6][7] This document will, therefore, extrapolate from the known bioactivity of BT2 and the broader class of thiophene carboxylates to provide detailed application notes and protocols for investigating this compound as a potential therapeutic agent.
Part 1: Proposed Therapeutic Application - Inhibition of mTORC1 Signaling in Inflammatory Bowel Disease
Scientific Rationale: mTORC1 as a Hub in Inflammation
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. mTORC1 is a central regulator of cell growth, proliferation, and metabolism, responding to a variety of upstream signals including growth factors, amino acids, and cellular energy status.[8] In recent years, hyperactivation of the mTORC1 pathway has been identified as a critical driver in the pathogenesis of inflammatory bowel diseases (IBD), such as ulcerative colitis (UC).[9][10] In the colonic epithelium of UC patients and animal models, mTORC1 activity is significantly enhanced.[9] This leads to a cascade of pro-inflammatory events, including the upregulation of cyclooxygenase-2 (COX-2) and the promotion of Th17 cell differentiation, which are key mediators of intestinal inflammation.[9][11]
The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), which shares the core dichlorophenyl and carboxylic acid moieties with our topic compound, has been shown to ameliorate dextran sodium sulfate (DSS)-induced colitis in mice by suppressing mTORC1 activation.[5][6] Given the structural similarities, it is a strong hypothesis that This compound will exhibit a similar inhibitory effect on the mTORC1 pathway, making it a prime candidate for development as a novel anti-inflammatory agent for the treatment of IBD.
Proposed Mechanism of Action
We propose that this compound directly or indirectly inhibits the kinase activity of mTORC1. This inhibition would lead to a reduction in the phosphorylation of downstream mTORC1 substrates, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). The dampening of this signaling cascade is expected to decrease the expression of pro-inflammatory mediators like COX-2 and various cytokines, thereby alleviating the inflammatory response in the gut.
Caption: Proposed inhibition of the mTORC1 signaling pathway.
Part 2: Experimental Protocols
The following protocols provide a roadmap for the initial characterization of this compound as an mTORC1 inhibitor.
Protocol 1: In Vitro mTORC1 Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on mTORC1 kinase activity.
Materials:
-
Recombinant active mTORC1 enzyme
-
ADP-Glo™ Kinase Assay kit
-
PIP2:3PS substrate
-
ATP
-
This compound (and other test compounds)
-
Positive control inhibitor (e.g., Rapamycin, AZD8055)
-
384-well plates
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 0.01 nM to 10,000 nM).[12]
-
Assay Setup: In a 384-well plate, add 1 µL of each compound dilution. Include wells for a DMSO control (vehicle) and a positive control inhibitor.
-
Substrate Addition: Add 4 µL of the PIP2:3PS lipid kinase substrate working solution to each well.
-
Enzyme Addition: Add 4 µL of the diluted mTORC1 enzyme solution to all wells except the negative control wells.
-
Reaction Initiation: Start the kinase reaction by adding 1 µL of 250 µM ATP solution to each well. Mix the plate for 30-60 seconds and incubate for 1 hour at room temperature.
-
Reaction Termination: Add 10 µL of ADP-Glo™ reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which generates a luminescent signal. Incubate for 40 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for mTORC1 Pathway Inhibition
Objective: To assess the ability of the compound to inhibit mTORC1 signaling in a cellular context.
Materials:
-
Human colorectal carcinoma cell line (e.g., HT-29) or intestinal epithelial cells (e.g., Caco-2).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-total S6K, anti-GAPDH.
-
HRP-conjugated secondary antibodies.
-
ECL Western blotting detection reagents.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment: Plate HT-29 cells and grow to 70-80% confluency. Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an mTORC1 activator (e.g., insulin or a mixture of amino acids) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-S6K overnight at 4°C. .
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-S6K signal to the total S6K or GAPDH signal. Compare the levels of phosphorylated S6K in treated cells to the stimulated control to determine the extent of inhibition.
Protocol 3: In Vivo Efficacy in a DSS-Induced Colitis Mouse Model
Objective: To evaluate the therapeutic potential of the compound in a preclinical model of ulcerative colitis. This protocol is based on the methodology used for evaluating BT2.[5]
Materials:
-
C57BL/6 mice (6-8 weeks old).
-
Dextran sodium sulfate (DSS).
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Positive control (e.g., Salazosulfapyridine).
-
Equipment for monitoring body weight, colon length measurement, and tissue collection.
-
Histology supplies (formalin, paraffin, H&E stain).
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week before the experiment.
-
Induction of Colitis: Administer 3.5% (w/v) DSS in the drinking water for 7 days to induce acute colitis. A control group will receive regular drinking water.
-
Treatment: Divide the DSS-treated mice into groups: vehicle control, positive control (e.g., 300 mg/kg Salazosulfapyridine), and test compound groups (e.g., 10, 20, 40 mg/kg of this compound). Administer treatments daily by oral gavage.
-
Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis (Day 8):
-
Euthanize the mice and measure the length of the colon.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Collect additional colon tissue for Western blotting to analyze the phosphorylation status of S6K, confirming mTORC1 inhibition in vivo.
-
-
Data Analysis: Compare the DAI scores, colon length, and histological scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Caption: A streamlined workflow for evaluating novel mTORC1 inhibitors.
Part 3: Data Presentation and Interpretation
Quantitative data from the in vitro assays should be summarized to compare the potency of different compounds.
Table 1: Hypothetical Inhibitory Activity of Thiophene Derivatives against mTORC1
| Compound ID | Structure | mTORC1 Kinase IC50 (nM) | Cellular p-S6K IC50 (nM) |
| 1 (Topic) | This compound | 50 | 250 |
| 2 (BT2 Analog) | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid | 75 | 400 |
| 3 (Control) | Thiophene-2-carboxylic acid | >10,000 | >10,000 |
This table is for illustrative purposes only.
Interpretation: The data in this hypothetical table would suggest that the presence of the dichlorophenyl moiety is crucial for inhibitory activity. A lower IC50 value in the biochemical kinase assay compared to the cell-based assay is common and can be attributed to factors like cell permeability and target engagement in a complex cellular environment.
Conclusion and Future Directions
The structural analogy to the known mTORC1 inhibitor BT2 provides a strong rationale for investigating This compound as a potential therapeutic agent for inflammatory diseases. The protocols outlined in this guide offer a comprehensive framework for its initial evaluation, from direct enzyme inhibition to cellular pathway modulation and in vivo efficacy. Successful outcomes from these studies would warrant further investigation into the compound's structure-activity relationship (SAR), pharmacokinetic properties, and safety profile, paving the way for its development as a novel drug candidate.[13][14][15]
References
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Available at: [Link]
-
Design and synthesis of 4,5-diaryl/heteroarylthiophene-2-carboxylic acid derivatives and evaluation of their biological activities. ResearchGate. Available at: [Link]
-
Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging. PubMed. Available at: [Link]
-
Experimental Approaches in Delineating mTOR Signaling. PMC - PubMed Central. Available at: [Link]
-
Colonic epithelial mTORC1 promotes ulcerative colitis through COX-2-mediated Th17 responses. PubMed. Available at: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. Available at: [Link]
-
Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research. Available at: [Link]
-
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. PMC - NIH. Available at: [Link]
-
Living cell mTORC1 inhibition reporter mTIR reveals nutrient-sensing targets of histone deacetylase inhibitor. bioRxiv. Available at: [Link]
-
Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. ResearchGate. Available at: [Link]
-
mTORC1 Prevents Epithelial Damage During Inflammation and Inhibits Colitis-Associated Colorectal Cancer Development. PMC - NIH. Available at: [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
-
Effects of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid treatment on the overall structure of gut microbiota. ResearchGate. Available at: [Link]
-
Colonic epithelial mTORC1 promotes ulcerative colitis through COX-2-mediated Th17 responses. ResearchGate. Available at: [Link]
-
Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Overview of Research into mTOR Inhibitors. MDPI. Available at: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]
-
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. Baishideng Publishing Group. Available at: [Link]
-
Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer. SciSpace. Available at: [Link]
-
Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]
-
NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Available at: [Link]
-
Rapamycin promotes the intestinal barrier repair in ulcerative colitis via the mTOR/PBLD/AMOT signaling pathway. PubMed. Available at: [Link]
-
Virtual Screening and Optimization of Novel mTOR Inhibitors for Radiosensitization of Hepatocellular Carcinoma. PMC - NIH. Available at: [Link]
-
Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. Available at: [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Scientific Research in Science and Technology. Available at: [Link]
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mTOR promotes an inflammatory response through the HIF1 signaling pathway in ulcerative colitis. PubMed. Available at: [Link]
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Synthesis, properties and biological activity of thiophene: A review. ResearchGate. Available at: [Link]
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Application Notes & Protocols: 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic Acid as a Versatile Building Block for Drug Discovery
Introduction: The Strategic Value of the Thiophene Scaffold
In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged scaffold."[1][2] Its structural similarity to a benzene ring, a concept known as bioisosterism, allows it to serve as a versatile substitute in drug candidates, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] Thiophene-containing molecules have found extensive applications across various therapeutic areas, including oncology, inflammation, and infectious diseases, with numerous FDA-approved drugs incorporating this heterocyclic core.[4][5][6]
This document provides a detailed guide to the synthesis and application of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid , a key building block for constructing diverse compound libraries. This molecule is strategically designed with two key features:
-
A Thiophene-2-Carboxylic Acid Core: This functional group serves as a critical handle for chemical modification, most commonly for the formation of amide bonds, which are ubiquitous in pharmaceuticals.[7]
-
A 3,5-Dichlorophenyl Moiety: The dichlorinated phenyl ring imparts specific physicochemical properties. The chlorine atoms increase lipophilicity, which can enhance membrane permeability, and can occupy hydrophobic pockets within protein binding sites. Furthermore, this substitution pattern can block potential sites of metabolic oxidation, thereby improving the metabolic stability of the final compound.
These application notes will provide field-proven protocols for the synthesis of this building block and its subsequent use in the rapid generation of an amide-based chemical library, a foundational step in any modern drug discovery campaign.
Synthesis of the Core Building Block
The most robust and versatile method for synthesizing 5-arylthiophene derivatives is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10] This reaction is favored in medicinal chemistry for its exceptional functional group tolerance, high yields, and commercially available starting materials. The proposed synthesis couples a protected 5-bromothiophene-2-carboxylic acid with 3,5-dichlorophenylboronic acid.
Experimental Workflow: Synthesis via Suzuki Coupling
The following diagram outlines the synthetic strategy. The initial esterification of 5-bromothiophene-2-carboxylic acid is a crucial step to prevent the acidic proton from interfering with the organometallic intermediates in the Suzuki coupling.
Caption: Synthetic workflow for the target building block.
Protocol 1: Synthesis of this compound
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
Methanol (MeOH), Anhydrous
-
Sulfuric Acid (H₂SO₄), Concentrated
-
3,5-Dichlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, Anhydrous
-
Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1M
-
Standard solvents for extraction and chromatography (Ethyl Acetate, Hexanes, Dichloromethane)
Procedure:
Step 1: Esterification
-
Suspend 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromothiophene-2-carboxylate, which can often be used without further purification.
Step 2: Suzuki-Miyaura Coupling
-
To a flask, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (approx. 0.1 M).
-
Heat the reaction to 90 °C and stir for 12-16 hours until TLC or LC-MS indicates completion.
-
Cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain pure methyl 5-(3,5-dichlorophenyl)thiophene-2-carboxylate.
Step 3: Saponification (Hydrolysis)
-
Dissolve the purified ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add sodium hydroxide (3.0 eq) and stir the mixture at 60 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.
-
Acidify the mixture to pH ~2 by the slow addition of 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Expected Results & Characterization
| Parameter | Expected Value | Method |
| Overall Yield | 65-80% | Gravimetric |
| Purity | >95% | HPLC, ¹H NMR |
| Appearance | White to off-white solid | Visual |
| ¹H NMR | Consistent with structure | NMR Spectroscopy |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ~273.0 | LC-MS |
Application: Parallel Amide Library Synthesis
The true power of this compound lies in its utility as a scaffold for creating focused libraries of potential drug candidates. Amide coupling is one of the most reliable and frequently used reactions in drug discovery.[11] By reacting the carboxylic acid with a diverse panel of primary and secondary amines, researchers can systematically explore the structure-activity relationship (SAR) around the thiophene core.
Workflow for Amide Library Generation
The workflow below illustrates a parallel synthesis approach, where the core acid is dispensed into an array of reaction vessels (e.g., a 96-well plate), followed by the addition of different amines and coupling reagents.
Caption: Parallel synthesis of an amide library.
Protocol 2: Parallel Amide Synthesis with HATU
This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and common coupling reagent that minimizes side reactions and racemization.[7][12]
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), Anhydrous
-
Reaction plate (e.g., 96-well) with cap mat
Procedure:
-
Prepare a stock solution of the carboxylic acid in anhydrous DMF (e.g., 0.2 M).
-
Prepare stock solutions of each amine from the library in anhydrous DMF (e.g., 0.25 M).
-
Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.22 M).
-
Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.6 M).
-
To each well of the reaction plate, add the carboxylic acid stock solution (1.0 eq, e.g., 50 µL).
-
To each well, add the corresponding amine stock solution (1.2 eq, e.g., 60 µL).
-
Add the HATU stock solution to each well (1.1 eq, e.g., 55 µL).
-
Initiate the reaction by adding the DIPEA stock solution to each well (3.0 eq, e.g., 75 µL).
-
Seal the plate with a cap mat and shake at room temperature for 4-16 hours.
-
Reaction Quench & Analysis: The reaction can be quenched by adding water. The purity and identity of the products in each well should be confirmed by high-throughput LC-MS analysis.
-
Purification: For promising hits, the synthesis can be scaled up and the product purified via preparative HPLC or column chromatography.
Potential Therapeutic Targets & Applications
Libraries derived from this dichlorophenyl-thiophene scaffold are promising for screening against a variety of biological targets. The thiophene nucleus is a known pharmacophore in compounds targeting:
-
Kinases: Many kinase inhibitors utilize heterocyclic scaffolds to interact with the hinge region of the ATP binding pocket.[1]
-
Viral Polymerases: Thiophene-2-carboxylic acid derivatives have been identified as potent inhibitors of the HCV NS5B polymerase.[13]
-
Inflammatory Pathways: Thiophene-based molecules like Tiaprofenic acid are known anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX).[2][5]
-
Cancer & Microbial Infections: The thiophene scaffold is present in numerous compounds with demonstrated anti-cancer and anti-microbial activities.[6][14]
The 3,5-dichloro substitution pattern is particularly valuable for targeting proteins with well-defined hydrophobic pockets and can significantly contribute to binding affinity.
References
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Al-Warhi, T., et al. (2020). Therapeutic importance of synthetic thiophene. PMC - PubMed Central. Retrieved from [Link]
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PubMed. (2009). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. PubMed. Retrieved from [Link]
-
Mishra R, et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Retrieved from [Link]
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Semantic Scholar. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Retrieved from [Link]
-
Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as a building block for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Retrieved from [Link]
-
ResearchGate. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ResearchGate. Retrieved from [Link]
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NIH. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Retrieved from [Link]
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PubMed. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]
-
SpringerLink. (2023). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. SpringerLink. Retrieved from [Link]
-
NIH. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. Retrieved from [Link]
-
PubMed. (2006). Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. PubMed. Retrieved from [Link]
-
Farmacia Journal. (2016). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Retrieved from [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Retrieved from [Link]
-
PMC - NIH. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - National Institutes of Health. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
-
ResearchGate. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. Retrieved from [Link]
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Standard protocol for MTT assay using thiophene derivatives
Application Notes and Protocols
Topic: Standard Protocol for MTT Assay Using Thiophene Derivatives Audience: Researchers, scientists, and drug development professionals.
Introduction: The Principle and Nuances of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and pharmacology, serving as a rapid, colorimetric method to assess cell metabolic activity.[1] Its widespread use stems from its ability to provide a quantitative measure of cell viability, proliferation, and cytotoxicity. The assay's principle is elegant in its simplicity: viable cells, possessing active mitochondrial dehydrogenases, cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble, purple formazan crystals.[2][3][4] This conversion is primarily mediated by NAD(P)H-dependent oxidoreductases within the mitochondrial electron transport chain.[2] The quantity of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active (and therefore viable) cells.[5][6][7]
However, when evaluating novel chemical entities like thiophene derivatives, a standard protocol is often insufficient. Thiophene-based compounds, a significant class in medicinal chemistry, can possess intrinsic properties that may interfere with the assay's chemistry, demanding a more rigorous, self-validating approach to ensure data integrity.[8][9]
Critical Considerations for Thiophene Derivatives
Thiophene derivatives are often colored, aromatic heterocyclic compounds with unique chemical reactivities.[10] These characteristics necessitate special controls and protocol modifications to prevent misleading results.
-
Solubility Issues: Many thiophene derivatives are hydrophobic. They are typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) for stock solutions. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[11] Furthermore, the compound must remain soluble in the aqueous culture medium and not precipitate, which would alter the effective concentration and could cause optical interference.
-
Intrinsic Color Interference: Thiophene compounds can be colored solids.[10] If the compound's color absorbs light near the 570 nm wavelength used to measure formazan, it will artificially inflate the absorbance reading, masking true cytotoxic effects.
-
Direct MTT Reduction: The electron-rich nature of some thiophene scaffolds could potentially lead to the direct, non-enzymatic reduction of MTT to formazan. This would create a false-positive signal, suggesting higher cell viability than is accurate.[2][12]
To address these challenges, a series of validation steps and specific controls are not just recommended—they are mandatory for scientific rigor.
Diagram: The MTT Reduction Pathway
Caption: Mechanism of MTT reduction in viable vs. non-viable cells.
Phase 1: Pre-Assay Optimization
Before testing your thiophene derivatives, optimizing assay parameters for your specific cell line is critical to ensure the results fall within a linear and sensitive range.
Objective: Determine the optimal cell seeding density. Rationale: The relationship between cell number and formazan production is linear only within a specific range.[5] At very high densities, cell metabolism can slow due to contact inhibition or nutrient depletion, leading to an underestimation of viability.[6] At very low densities, the signal may be too weak to detect accurately.
Protocol: Cell Seeding Optimization
-
Prepare a serial dilution of your cell suspension (e.g., from 1,000 to 100,000 cells per well).
-
Seed each cell density in triplicate or quadruplicate into a 96-well plate.
-
Incubate for the duration of your planned drug exposure (e.g., 24, 48, or 72 hours).
-
After incubation, perform the MTT assay as described in the main protocol below (without adding any test compounds).
-
Plot the average absorbance (570 nm) against the number of cells seeded.
-
Select a cell density from the linear portion of the curve, ideally one that yields an absorbance value between 0.75 and 1.25 for the untreated control.[5][7]
| Cell Density (cells/well) | Average Absorbance (570 nm) | Linearity |
| 1,000 | 0.15 | Low Signal |
| 5,000 | 0.68 | Linear |
| 10,000 | 1.15 | Optimal |
| 20,000 | 1.85 | Plateauing |
| 50,000 | 1.90 | Plateau |
Table 1: Example data for selecting an optimal cell seeding density.
Phase 2: Detailed Experimental Protocol
This protocol incorporates the necessary controls for testing thiophene derivatives.
Materials and Reagents:
-
Thiophene derivative stock solution (e.g., 10-100 mM in sterile DMSO)
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
MTT Reagent Solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at -20°C.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of reading absorbance at 570 nm)
Step-by-Step Workflow
Step 1: Cell Seeding
-
Harvest and count cells.
-
Dilute the cell suspension to the optimized seeding density (determined in Phase 1).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or medium to the outer perimeter wells to minimize evaporation (the "edge effect").[2]
-
Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.[8]
Step 2: Compound Treatment
-
Prepare serial dilutions of your thiophene derivative in complete culture medium. Start from your highest desired concentration. Ensure the final DMSO concentration remains constant across all wells and is non-toxic (e.g., 0.5%).
-
Carefully aspirate the old medium from the wells containing cells.
-
Add 100 µL of the diluted compound solutions to the appropriate wells in triplicate.
-
Crucially, set up the control wells as detailed in the next section.
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).[8]
Step 3: MTT Incubation
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including all control wells (final concentration of 0.5 mg/mL).[3][8]
-
Gently mix the plate.
-
Incubate for 2 to 4 hours at 37°C.[5][6] Purple formazan crystals should become visible within the cells when viewed under a microscope. The incubation time should be kept consistent across all experiments for a given cell line.
Step 4: Formazan Solubilization
-
After incubation, carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to every well.[3]
-
Place the plate on an orbital shaker for 15-30 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[2] Check for complete solubilization under a microscope before reading.
Step 5: Absorbance Measurement
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
If using a reference wavelength, it is typically set to 630-650 nm to subtract background absorbance from cell debris or fingerprints.[6][7]
Diagram: Experimental Workflow and Controls
Caption: Overview of the MTT assay workflow and essential controls.
Phase 3: Data Analysis and Interpretation
Correct data analysis hinges on the proper use of controls to normalize the results and eliminate sources of error.
1. Background Subtraction: First, calculate the average absorbance of your Blank wells (medium only). Subtract this average from all other readings (including controls).
-
Corrected Absorbance = Raw Absorbance - Average Blank Absorbance
2. Address Compound Interference: Calculate the average corrected absorbance of the "Compound Color Control" wells (Medium + Thiophene Derivative). This value represents the signal from the compound itself.
-
True Sample Absorbance = Corrected Sample Absorbance - Average Compound Color Absorbance
3. Calculate Percentage Viability: The Vehicle Control (cells + DMSO) represents 100% viability. Normalize your "True Sample Absorbance" values against the average of the Vehicle Control.
-
% Viability = (True Sample Absorbance / Average Corrected Vehicle Control Absorbance) * 100
4. Determine IC₅₀ Value: Plot the % Viability against the log of the thiophene derivative concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀—the concentration of the compound that inhibits 50% of cell viability.
| Concentration (µM) | Corrected Absorbance | % Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 1 | 1.125 | 90% |
| 5 | 0.938 | 75% |
| 10 | 0.625 | 50% |
| 50 | 0.188 | 15% |
| 100 | 0.063 | 5% |
Table 2: Example data for generating a dose-response curve and determining the IC₅₀ (which is 10 µM in this example).
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| High Background | 1. Contamination (bacterial/yeast).[5] 2. Phenol red or other reducing agents in medium.[2] 3. Direct reduction of MTT by the test compound. | 1. Use strict aseptic technique; check cultures for contamination.[5] 2. Use a serum-free, phenol red-free medium during the MTT incubation step.[2] 3. Run a cell-free control (Medium + Compound + MTT) to quantify this effect and subtract it from sample values. |
| Low Absorbance Signal | 1. Cell seeding density is too low.[5] 2. MTT incubation time is too short.[5] 3. Incomplete solubilization of formazan.[2] | 1. Re-optimize cell seeding density (Phase 1).[5] 2. Increase MTT incubation time (up to 4 hours), ensuring it is consistent.[5] 3. Increase shaking time/intensity after adding the solvent; visually confirm dissolution with a microscope.[2] |
| High Variability | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. "Edge effect" in the 96-well plate.[2] | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Calibrate pipettes regularly; use care during reagent addition and removal. 3. Do not use the outer wells for experimental samples; fill them with sterile PBS or medium to create a humidity barrier.[2] |
| MTT Toxicity | The MTT reagent itself can be toxic to some cell lines at high concentrations or with long exposure.[2] | Optimize the MTT concentration (a starting point of 0.5 mg/mL is recommended) and limit incubation time to the minimum required to get a robust signal (usually 2-4 hours).[2] |
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cancers, 13(23), 5885. Retrieved from [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, H. A., Mohamed, M. F. A., El-Torgoman, A. M., & El-Sayed, N. N. E. (2014). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 4, 237-251. Retrieved from [Link]
-
Manjula, S., & Shivasankari, M. S. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(3), 687-701. Retrieved from [Link]
-
Anonymous. (n.d.). MTT ASSAY: Principle. Protocol-online.org. Retrieved from [Link]
-
JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. Retrieved from [Link]
-
Stankov, K., et al. (2025). Thiophene-based water-soluble C70 fullerene derivatives as novel antioxidant agents. Journal of Drug Delivery Science and Technology. Retrieved from [Link]
-
Kumar, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules. Retrieved from [Link]
-
Abood, O., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE. Retrieved from [Link]
-
Gomha, S. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. ResearchGate. Retrieved from [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 237-245. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]
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- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalwjarr.com [journalwjarr.com]
- 11. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Screening of Thiophene Carboxylic Acids
Introduction: The Rising Potential of Thiophene Carboxylic Acids in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiophene carboxylic acids and their derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial and antifungal properties.[1][2] The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, serves as a versatile scaffold for chemical modifications, allowing for the fine-tuning of biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and evaluation of thiophene carboxylic acids as potential antimicrobial and antifungal agents. We will delve into the underlying principles of the screening methodologies, provide detailed, field-proven protocols, and discuss the interpretation of results, all while grounding our recommendations in authoritative scientific literature.
Part 1: Understanding the Compound - Physicochemical Properties and Putative Mechanisms of Action
Solubility and Stock Solution Preparation: A Critical First Step
A common challenge encountered when working with novel organic compounds is their solubility in aqueous media used for microbiological assays. Thiophene carboxylic acids are often sparingly soluble in water. Therefore, proper solubilization is paramount to obtaining accurate and reproducible results.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving thiophene carboxylic acid derivatives for antimicrobial testing.[3][4]
-
Protocol Insight: It is crucial to prepare a high-concentration stock solution in DMSO. This stock is then serially diluted in the test medium (e.g., Mueller-Hinton Broth or RPMI-1640) to achieve the desired final concentrations. According to the Clinical and Laboratory Standards Institute (CLSI) guidelines, the final concentration of DMSO in the assay should be kept to a minimum, typically not exceeding 1-2%, to avoid any intrinsic antimicrobial effects of the solvent. A solvent toxicity control should always be included in your experiments.
Proposed Mechanisms of Antimicrobial and Antifungal Action
The precise mechanisms by which thiophene carboxylic acids exert their antimicrobial and antifungal effects are still under active investigation. However, current research points towards a multi-targeted approach:
-
Disruption of Membrane Integrity: Several studies suggest that thiophene derivatives can increase the permeability of bacterial cell membranes, leading to leakage of intracellular components and ultimately cell death.[2][5][6]
-
Interaction with Cellular Proteins: There is evidence that these compounds can bind to and inhibit the function of essential bacterial proteins. For instance, some thiophene derivatives have been shown to interact with outer membrane proteins (OMPs) in Gram-negative bacteria.[5][6] Another study highlighted the inhibition of FtsZ polymerization, a key process in bacterial cell division, by a thiophenyl-pyrimidine derivative.
-
Inhibition of Key Fungal Enzymes: In the context of antifungal activity, some thiophene-containing compounds have been identified as potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[7]
The following diagram illustrates the potential antibacterial mechanisms of action:
Caption: Putative antibacterial mechanisms of thiophene carboxylic acids.
Part 2: Experimental Protocols for Antimicrobial and Antifungal Screening
This section provides detailed, step-by-step protocols for the initial screening and quantitative evaluation of the antimicrobial and antifungal activity of thiophene carboxylic acids.
Antimicrobial Susceptibility Testing
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10][11] This method is considered the gold standard for susceptibility testing.
Protocol: Broth Microdilution Assay
-
Preparation of Thiophene Carboxylic Acid Stock Solution:
-
Dissolve the thiophene carboxylic acid derivative in 100% DMSO to a final concentration of 10 mg/mL (or a suitable higher concentration based on solubility).
-
Ensure complete dissolution, using sonication if necessary.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a nephelometer.[12]
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
-
Preparation of the Microtiter Plate:
-
Use a sterile 96-well, U-bottom microtiter plate.
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
In the first column of wells, add 100 µL of the thiophene carboxylic acid stock solution (or a working solution diluted from the stock) to achieve the highest desired test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading and Interpreting the MIC:
-
The MIC is the lowest concentration of the thiophene carboxylic acid at which there is no visible growth (turbidity) of the bacteria.[9][10] This can be assessed visually or with a microplate reader.
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
-
Caption: Workflow for Broth Microdilution MIC Assay.
Antifungal Susceptibility Testing
The broth microdilution method for yeasts, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27, is a standardized and widely accepted protocol.[14][15]
Protocol: Antifungal Broth Microdilution Assay
-
Preparation of Thiophene Carboxylic Acid Stock Solution:
-
Follow the same procedure as for antibacterial testing (Section 2.1.1, Step 1).
-
-
Preparation of Fungal Inoculum (for Yeasts like Candida albicans):
-
Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[16][17]
-
-
Preparation of the Microtiter Plate:
-
Use a sterile 96-well, flat-bottom microtiter plate.
-
Add 100 µL of sterile RPMI-1640 medium to all wells.
-
Perform two-fold serial dilutions of the thiophene carboxylic acid derivative as described in Section 2.1.1, Step 3.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to the appropriate wells.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading and Interpreting the MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or spectrophotometrically.
-
The agar well diffusion method is a simpler, qualitative screening technique to assess the antifungal activity of a compound.[18]
Protocol: Agar Well Diffusion Assay
-
Preparation of Agar Plates:
-
Prepare Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) and pour it into sterile Petri dishes.
-
Allow the agar to solidify completely.
-
-
Inoculation of Plates:
-
Prepare a fungal spore or yeast suspension (adjusted to a 0.5 McFarland standard).
-
Evenly spread a lawn of the fungal inoculum onto the surface of the agar plates using a sterile cotton swab.
-
-
Preparation of Wells and Application of Test Compound:
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a specific volume (e.g., 50-100 µL) of the thiophene carboxylic acid solution (dissolved in DMSO) at a known concentration into each well.
-
Include a well with only DMSO as a negative control and a well with a known antifungal agent (e.g., fluconazole) as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plates at an appropriate temperature (e.g., 25-30°C for molds, 35°C for yeasts) for 24-72 hours, or until sufficient growth is observed in the control.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.[19] A larger zone of inhibition generally indicates greater antifungal activity.
-
Sources
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- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
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- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. youtube.com [youtube.com]
- 18. ajol.info [ajol.info]
- 19. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Thiophene-Based Compounds
Introduction: The Therapeutic Promise of Thiophene Scaffolds in Inflammation
Thiophene derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, their potential as anti-inflammatory agents is particularly noteworthy, with several thiophene-containing drugs, such as Tinoridine and Tiaprofenic acid, having already made their way into clinical practice.[3][4] The thiophene ring is considered a "privileged structure," capable of interacting with a variety of biological targets involved in the inflammatory cascade.[3][4]
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the body's defense mechanism, chronic inflammation can lead to a host of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key mediators of the inflammatory process include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), enzymes such as cyclooxygenase-2 (COX-2) that are responsible for prostaglandin synthesis, and signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) that regulate the expression of inflammatory genes.[5][6][7]
This comprehensive guide provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals to effectively screen and characterize the anti-inflammatory properties of novel thiophene-based compounds. The methodologies described herein are designed to provide a robust framework for both in vitro and in vivo evaluation, enabling a thorough understanding of a compound's potential therapeutic efficacy.
Part 1: In Vitro Assays for Mechanistic Insights
In vitro assays are indispensable for the initial screening of anti-inflammatory compounds and for elucidating their mechanisms of action at the cellular and molecular level. These assays offer a controlled environment to study specific biological processes and are crucial for lead compound identification and optimization.
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
Scientific Rationale: Macrophages are key players in the inflammatory response. When activated by stimuli such as bacterial lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO), a potent pro-inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS).[8] Therefore, the ability of a compound to inhibit NO production in LPS-stimulated macrophages is a reliable indicator of its anti-inflammatory potential.[3] The murine macrophage cell line RAW 264.7 is a widely used and well-characterized model for this assay.[2]
Experimental Workflow:
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells per well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.[3]
-
Compound Treatment: Prepare stock solutions of the thiophene-based compounds in dimethyl sulfoxide (DMSO). Dilute the compounds to the desired final concentrations in DMEM. After the 24-hour incubation, carefully remove the old medium and pre-treat the cells with 100 µL of medium containing the test compounds for 2 hours.[3] Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
LPS Stimulation: Following the pre-treatment, add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the unstimulated control wells.[1] Incubate the plate for a further 18-24 hours.[3]
-
Nitrite Quantification (Griess Assay):
-
Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.[3]
-
-
Data Analysis: Determine the nitrite concentration in each sample from the standard curve. Calculate the percentage of NO inhibition using the following formula:
Data Presentation:
| Compound | Concentration (µM) | % NO Inhibition (Mean ± SD) | IC50 (µM) |
| Thiophene A | 1 | 15.2 ± 2.1 | 12.5 |
| 5 | 35.8 ± 3.5 | ||
| 10 | 48.9 ± 4.2 | ||
| 25 | 65.4 ± 5.1 | ||
| 50 | 88.7 ± 3.9 | ||
| L-NAME (Positive Control) | 100 | 92.1 ± 2.8 | 8.2 |
Cyclooxygenase-2 (COX-2) Inhibition Assay
Scientific Rationale: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[11] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[12] This assay determines the ability of thiophene compounds to specifically inhibit COX-2 activity.
Experimental Workflow:
Caption: Workflow for the COX-2 Inhibition Assay.
Detailed Protocol (based on commercially available kits): [13][14]
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically includes reconstituting the human recombinant COX-2 enzyme, preparing the reaction buffer, and diluting the arachidonic acid substrate.[13]
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well.
-
Inhibitor Addition: Add 10 µL of the thiophene compound at various concentrations to the sample wells.[13] For the 100% initial activity wells, add 10 µL of the solvent vehicle (e.g., DMSO).[13] Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid to all wells.[14] Incubate for exactly 2 minutes at 37°C.[14]
-
Reaction Termination: Stop the reaction by adding 30 µL of a saturated stannous chloride solution.[14]
-
Prostaglandin E2 (PGE2) Quantification: The amount of PGE2 produced is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA) as per the kit's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the 100% initial activity control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Data Presentation:
| Compound | Concentration (µM) | % COX-2 Inhibition (Mean ± SD) | IC50 (µM) |
| Thiophene B | 0.1 | 12.5 ± 1.8 | 1.8 |
| 0.5 | 33.1 ± 2.9 | ||
| 1 | 47.6 ± 3.4 | ||
| 5 | 72.3 ± 4.6 | ||
| 10 | 91.4 ± 2.5 | ||
| Celecoxib (Positive Control) | 1 | 88.9 ± 3.1 | 0.04 |
Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
Scientific Rationale: TNF-α and IL-6 are pleiotropic pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response.[6][15][16] Their overproduction is implicated in the pathogenesis of numerous inflammatory diseases. Measuring the ability of thiophene compounds to suppress the secretion of TNF-α and IL-6 from LPS-stimulated macrophages provides crucial information about their immunomodulatory effects.
Detailed Protocol (ELISA):
-
Cell Culture and Stimulation: Culture and stimulate RAW 264.7 cells with LPS in the presence or absence of the thiophene compounds as described in the nitric oxide assay protocol (Section 1.1).
-
Supernatant Collection: After the 18-24 hour incubation period, centrifuge the 96-well plate to pellet the cells and carefully collect the culture supernatants.
-
ELISA Procedure: Perform a sandwich ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.[7][17][18] The general steps are as follows:
-
Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6.
-
Block non-specific binding sites.
-
Add the collected cell culture supernatants and a series of standards of known cytokine concentrations to the wells. Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody that binds to a different epitope on the captured cytokine.
-
Wash the plate again.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.[17]
-
Wash the plate.
-
Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.[17]
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Use the standard curve to determine the concentration of TNF-α and IL-6 in the cell culture supernatants. Calculate the percentage inhibition of cytokine production for each compound concentration.
Data Presentation:
| Compound | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control (Unstimulated) | - | 5.2 ± 1.1 | 3.8 ± 0.9 |
| Vehicle Control (LPS) | - | 1250.6 ± 89.4 | 875.3 ± 65.2 |
| Thiophene C (10 µM) + LPS | 10 | 625.3 ± 45.7 | 410.1 ± 33.8 |
| Dexamethasone (1 µM) + LPS | 1 | 112.8 ± 15.3 | 75.6 ± 9.1 |
Part 2: In Vivo Models for Preclinical Efficacy
In vivo models are essential for evaluating the anti-inflammatory activity of a compound in a whole biological system, providing insights into its bioavailability, metabolism, and overall efficacy.
Carrageenan-Induced Paw Edema in Rats
Scientific Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammatory model used for screening anti-inflammatory drugs.[19][20] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia. The early phase is mediated by histamine and serotonin, while the late phase is associated with the production of prostaglandins and the infiltration of neutrophils.[21] The ability of a compound to reduce the paw volume is a direct measure of its anti-inflammatory effect.[11]
Experimental Workflow:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Detailed Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats weighing 150-200g. Acclimatize the animals for at least one week before the experiment.[20]
-
Grouping and Dosing: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Thiophene compound at different doses (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline volume (V₀).[11]
-
Compound Administration: Administer the test compounds or vehicle orally (p.o.) one hour before the carrageenan injection.[8]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw of each rat.[11]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11][19]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (Edema of treated group / Edema of control group)] x 100
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the results.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| Thiophene D | 10 | 0.68 ± 0.05 | 20.0 |
| Thiophene D | 20 | 0.51 ± 0.04 | 40.0 |
| Thiophene D | 40 | 0.39 ± 0.03 | 54.1 |
| p < 0.05 compared to Vehicle Control |
Part 3: Understanding the Underlying Signaling Pathways
To gain a deeper understanding of how thiophene-based compounds exert their anti-inflammatory effects, it is essential to investigate their impact on key intracellular signaling pathways that regulate inflammation.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) family of transcription factors are master regulators of the inflammatory response.[5][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of numerous pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[22][23]
Caption: The NF-κB Signaling Pathway and a potential point of inhibition.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are another critical set of signaling pathways involved in inflammation.[7][24] They consist of a series of three sequentially activated kinases: a MAPKKK, a MAPKK, and a MAPK.[15] In mammals, the major MAPK families are ERK, JNK, and p38.[25] These pathways are activated by various extracellular stimuli, including inflammatory cytokines and cellular stress, and they regulate the activity of numerous transcription factors, such as AP-1, which in turn control the expression of pro-inflammatory genes.[26]
Caption: The p38 MAPK Signaling Pathway, a common target in inflammation.
Conclusion and Future Directions
The assays and protocols detailed in this guide provide a robust and systematic approach for the evaluation of thiophene-based compounds as potential anti-inflammatory agents. By progressing from high-throughput in vitro screening to more complex in vivo models, researchers can efficiently identify promising candidates and gain valuable insights into their mechanisms of action. A thorough investigation of a compound's effects on NO and cytokine production, COX-2 activity, and key signaling pathways such as NF-κB and MAPK, will build a comprehensive profile of its anti-inflammatory properties. This multi-faceted approach is critical for the successful development of novel and effective thiophene-based therapeutics for the treatment of a wide range of inflammatory disorders.
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Widyarini, S., Sugiyono, Akrom, A. M., & Paryuni, A. D. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of COX-2, COX-1, and IL-6. World's Veterinary Journal, 13(4), 520-530. Retrieved from [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press. Retrieved from [Link]
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Hajhashemi, V., Ghannadi, A., & Jafarabadi, H. (2010). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 15(3), 159–166. Retrieved from [Link]
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Cargnello, M., & Roux, P. P. (2011). Activation and function of the MAPKs and their substrates, the MAPK-activated protein kinases. Microbiology and molecular biology reviews : MMBR, 75(1), 50–83. Retrieved from [Link]
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Bigeard, J., Colcombet, J., & Hirt, H. (2015). Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling. Frontiers in plant science, 6, 737. Retrieved from [Link]
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de la Cruz-López, O., et al. (2023). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. Molecules, 28(23), 7891. Retrieved from [Link]
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Creative Diagnostics. The NF-kB Signaling Pathway. Retrieved from [Link]
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Brieflands. (2021, May 31). Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. Retrieved from [Link]
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Interchim. COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]
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ResearchGate. (2022, April). Anti-inflammatory activity results. Retrieved from [Link]
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El-Sayed, M. A., & Gomaa, A. A. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Basic and Clinical Physiology and Pharmacology, 34(2), 223-231. Retrieved from [Link]
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Synthesis of organic semiconductors from thiophene derivatives
An Application Guide to the Synthesis, Purification, and Characterization of Thiophene-Based Organic Semiconductors
Abstract
Thiophene-based π-conjugated polymers are a cornerstone of the organic electronics field, enabling advancements in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs).[1][2] Their performance is intrinsically linked to the precise control of their chemical structure, molecular weight, and purity. This guide provides an in-depth exploration of the primary synthetic methodologies for preparing high-performance thiophene-based organic semiconductors. We delve into the mechanistic underpinnings and provide field-tested, step-by-step protocols for Stille coupling, Suzuki-Miyaura coupling, and Direct Arylation Polymerization (DArP). Furthermore, this document outlines essential post-synthesis purification techniques and standard characterization methods to validate the quality of the synthesized materials, ensuring reproducibility and optimal device performance.
Introduction: The Significance of Thiophene in Organic Electronics
The utility of thiophene and its derivatives in organic semiconductors stems from a combination of favorable electronic and structural properties. The sulfur atom in the thiophene ring contributes to its electron-rich nature, facilitating charge transport along the polymer backbone.[3] Moreover, the ability to chemically modify the 3-position of the thiophene ring with alkyl side chains enhances solubility, allowing for solution-based processing—a key advantage for fabricating large-area and flexible devices.[4]
The performance of these materials in electronic devices is dictated by factors such as:
-
Regioregularity: The head-to-tail (HT) coupling of substituted thiophene units leads to a more planar backbone, promoting intermolecular π-π stacking and enhancing charge carrier mobility.[5]
-
Molecular Weight and Dispersity: High molecular weight polymers generally exhibit better film-forming properties and more extensive π-conjugation, while a narrow dispersity (Đ) ensures material uniformity.
-
Purity: Residual catalyst (e.g., palladium) and low-molecular-weight oligomers can act as charge traps, severely degrading device performance.[6]
This guide focuses on the synthetic strategies that provide robust control over these critical parameters.
Core Synthetic Strategies for Thiophene-Based Polymers
The creation of well-defined thiophene-based polymers is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The choice of method depends on monomer availability, desired polymer structure, and considerations such as atom economy and reagent toxicity.
Stille Cross-Coupling Polymerization
The Stille reaction, a palladium-catalyzed coupling between an organostannane and an organic halide, is a powerful and versatile tool for polymer synthesis due to its high tolerance for a wide variety of functional groups.[7][8][9]
Principle & Mechanism: The catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organostin compound, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7] The transmetalation step is typically the rate-limiting step.
Caption: Fig. 1: Catalytic Cycle of Stille Coupling.
Causality in Experimental Design:
-
Solvent: High-boiling point, anhydrous, and deoxygenated solvents like toluene, DMF, or chlorobenzene are used to maintain the solubility of the growing polymer chain and prevent catalyst deactivation.[10]
-
Temperature: Elevated temperatures (>100 °C) are often required to increase the reaction rate and ensure the polymer remains in solution, which is crucial for achieving high molecular weights.[7]
Protocol 2.1.1: Synthesis of Poly(3-hexylthiophene) (P3HT) via Stille Coupling
Materials:
-
2,5-Dibromo-3-hexylthiophene
-
2,5-Bis(trimethylstannyl)-3-hexylthiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed toluene
Procedure:
-
Inert Atmosphere: All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques.
-
Monomer Preparation: In a Schlenk flask, dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) and 2,5-bis(trimethylstannyl)-3-hexylthiophene (1.0 eq) in anhydrous, degassed toluene.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (1-2 mol%) to the monomer solution. The solution will typically turn from colorless to a yellowish or light brown color.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously for 24-48 hours. The solution will become darker and more viscous as the polymer forms.
-
End-Capping: To control the molecular weight and terminate the polymer chains with well-defined end groups, add a slight excess of an end-capping agent like 2-bromothiophene or 2-(tributylstannyl)thiophene and let it react for another 2-4 hours.[10]
-
Quenching: Cool the reaction to room temperature and pour the viscous solution slowly into a large volume of methanol with vigorous stirring. The polymer will precipitate.
-
Initial Collection: Collect the precipitated polymer by filtration. This crude product will be subjected to further purification (see Section 3).
Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki-Miyaura coupling polymerizes an aryl dihalide with an aryl diboronic acid or ester. Its primary advantage lies in the low toxicity and high stability of the boron-containing reagents compared to the organotin compounds used in Stille coupling.[11][12]
Principle & Mechanism: The mechanism is similar to Stille coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step requires activation of the organoboron species by a base.[13][14] This base reacts with the boronic acid/ester to form a more nucleophilic borate complex, which facilitates the transfer of the aryl group to the palladium center.[14]
Caption: Fig. 2: Catalytic Cycle of Suzuki Coupling.
Causality in Experimental Design:
-
Base Selection: An aqueous solution of a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃ is essential. The choice of base can influence reaction kinetics and side reactions like deboronation, particularly with thiophene boronic esters at high temperatures.[11][15]
-
Two-Phase System: The reaction is often run in a biphasic system (e.g., toluene and water) with a phase-transfer catalyst (e.g., Aliquat 336) to facilitate interaction between the organic-soluble monomers/catalyst and the aqueous-soluble base.
-
Ligands: Bulky, electron-rich phosphine ligands can improve catalyst stability and activity.[11]
Protocol 2.2.1: Synthesis of a Thiophene-based Donor-Acceptor Copolymer via Suzuki Coupling
Materials:
-
Donor Monomer: e.g., 2,5-dibromo-3,4-dialkylthiophene (1.0 eq)
-
Acceptor Monomer: e.g., 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][7][16][17]thiadiazole (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Aliquat 336 (phase-transfer catalyst)
-
Aqueous Sodium Carbonate (Na₂CO₃) solution (2M)
-
Anhydrous, degassed toluene
Procedure:
-
Inert Atmosphere: Ensure all procedures are carried out under an inert atmosphere.
-
Reaction Setup: To a Schlenk flask, add the dibromo monomer, the diboronic ester monomer, Pd₂(dba)₃ (1-2 mol %), and P(o-tol)₃ (4-8 mol %).
-
Solvent and Reagents: Add toluene, the 2M Na₂CO₃ solution, and a few drops of Aliquat 336. The mixture will be biphasic.
-
Degassing: Thoroughly degas the mixture by bubbling argon through it for 20-30 minutes.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously to ensure adequate mixing between the two phases. The reaction is typically run for 24-72 hours.
-
Work-up: After cooling, separate the organic layer. Wash it sequentially with water and brine.
-
Precipitation: Concentrate the organic layer and precipitate the polymer into methanol or acetone.
-
Collection: Collect the polymer by filtration for subsequent purification.
Direct Arylation Polymerization (DArP)
DArP has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods.[18][19] It forms C-C bonds by coupling a C-H bond with a C-Halide bond, eliminating the need to pre-functionalize one of the monomers into an organometallic species (organotin or organoboron).[19][20]
Principle & Mechanism: The mechanism, often proposed as a concerted metalation-deprotonation (CMD) pathway, involves the activation of a C-H bond, which is typically the most acidic C-H on the aromatic ring.[18] This step is facilitated by a palladium catalyst, a ligand, and a base. For thiophenes, the C-H bonds at the α-positions (2 and 5) are significantly more acidic and reactive than those at the β-positions (3 and 4), enabling regioselective polymerization.
Caption: Fig. 3: Simplified Catalytic Cycle for DArP.
Causality in Experimental Design:
-
Monomer Choice: One monomer must have C-H bonds for activation (e.g., thiophene), and the other must be dihalogenated. Chlorinated thiophene derivatives have also been shown to be effective C-H monomers.[21]
-
Catalyst System: Palladium acetate [Pd(OAc)₂] is a common precursor.
-
Ligand: Bulky phosphine ligands are often used.[22]
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used.
-
Additive: A carboxylic acid, such as pivalic acid, is often added. It is believed to act as a proton shuttle in the C-H activation step, significantly improving reaction rates and polymer molecular weights.[19]
Protocol 2.3.1: Synthesis of a Thiophene-based Copolymer via DArP
Materials:
-
C-H Monomer: e.g., 3,3'-difluoro-2,2'-bithiophene (1.0 eq)
-
C-Br Monomer: e.g., a dibrominated diketopyrrolopyrrole (DPP) derivative (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Potassium Carbonate (K₂CO₃)
-
Pivalic Acid (PivOH)
-
Anhydrous, degassed solvent (e.g., DMAc or o-xylene)
Procedure:
-
Inert Atmosphere: Set up the reaction in a Schlenk flask under an inert atmosphere.
-
Reagent Addition: Add the C-H monomer, the C-Br monomer, Pd(OAc)₂ (2-5 mol %), K₂CO₃ (2-3 eq), and pivalic acid (approx. 30 mol %).
-
Solvent: Add the anhydrous, degassed solvent.
-
Reaction: Heat the mixture to 110-130 °C and stir for 24-48 hours.
-
Work-up: Cool the reaction, dilute with a solvent like chloroform, and filter to remove inorganic salts.
-
Precipitation: Concentrate the filtrate and precipitate the polymer into methanol.
-
Collection: Collect the solid polymer by filtration.
| Parameter | Stille Coupling | Suzuki Coupling | Direct Arylation (DArP) |
| Monomers | Organodihalide + Organodistannane | Organodihalide + Organodiboronic acid/ester | Organodihalide + C-H activated arene |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) complexes, Pd(OAc)₂ | Pd(OAc)₂, PdCl₂(dppf) |
| Key Reagent | Organotin compound | Base (e.g., Na₂CO₃, K₂CO₃) | Base + Carboxylic acid additive |
| Advantages | High functional group tolerance, robust | Low toxicity of boron reagents | High atom economy, fewer synthetic steps |
| Disadvantages | Toxicity of tin reagents, difficult removal | Potential for deboronation side reactions | Requires careful optimization of C-H activity |
Table 1: Comparison of Key Polymerization Methods.
Post-Synthesis Purification: A Critical Step for High Performance
Crude polymers contain impurities like catalyst residues and low-molecular-weight oligomers that can severely limit electronic device performance.[6] A multi-step purification process is therefore mandatory.[23][24]
Caption: Fig. 4: General Workflow from Synthesis to Pure Polymer.
Protocol 3.1: Purification by Sequential Soxhlet Extraction
Soxhlet extraction is a highly effective method for removing impurities based on their differential solubility.[16]
Procedure:
-
Preparation: Place the crude, dried polymer powder into a cellulose extraction thimble and place the thimble in the Soxhlet apparatus.
-
Sequential Extraction: Perform sequential extractions with a series of solvents, typically for 12-24 hours per solvent, to remove different fractions of impurities. A common sequence is:
-
Methanol/Acetone: To remove residual salts and very small oligomers.
-
Hexane/Heptane: To remove low-molecular-weight oligomers.
-
Chloroform/Chlorobenzene: This is the solvent in which the desired high-molecular-weight polymer is soluble. The polymer is extracted from the thimble and collected in the boiling flask.
-
-
Recovery: After the final extraction step, the polymer solution in the boiling flask is concentrated.
-
Final Precipitation: The concentrated solution is precipitated one last time into methanol, filtered, and dried under vacuum to yield the purified polymer.
Essential Characterization Techniques
Validating the structure, molecular weight, and properties of the synthesized polymer is crucial.[25]
| Technique | Purpose | Key Information Obtained |
| ¹H NMR Spectroscopy | Structural Verification | Confirms polymer structure, estimates regioregularity (for P3ATs).[5] |
| Gel Permeation Chromatography (GPC) | Molecular Weight Analysis | Determines number-average (Mn) and weight-average (Mw) molecular weights, and dispersity (Đ = Mw/Mn). |
| UV-Vis Spectroscopy | Optical Properties | Determines the absorption spectrum, from which the optical bandgap (Eg) can be estimated. |
| Cyclic Voltammetry (CV) | Electronic Properties | Measures oxidation and reduction potentials to estimate HOMO and LUMO energy levels. |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Determines the decomposition temperature of the polymer.[26] |
Table 2: Key Characterization Techniques for Thiophene-Based Polymers.
Conclusion
The synthesis of high-quality thiophene-based organic semiconductors is a multi-step process that demands precision and a deep understanding of the underlying reaction mechanisms. Stille, Suzuki, and Direct Arylation Polymerization each offer unique advantages and are powerful tools in the hands of materials scientists. The choice of synthetic route must be paired with rigorous purification and thorough characterization to ensure the resulting materials possess the properties required for high-performance electronic applications. By following the detailed protocols and understanding the causal relationships outlined in this guide, researchers can reliably produce and validate materials that will continue to drive innovation in organic electronics.
References
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- Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (n.d.). PMC - NIH.
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- Palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP) of an ester-functionalized thiophene. (2016, January 19). Polymer Chemistry (RSC Publishing).
- Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics, 2 Volumes Set, Wiley 2009. (n.d.). ResearchGate.
- Method of purifying conjugated polymers. (n.d.). Google Patents.
- Synthesis and characterization of polythiophenes prepared in the presence of surfactants. (n.d.). ResearchGate.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki Polycondensation in Water and under Aerobic Conditions. (2020, July 31). ACS Macro Letters.
- Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction. (n.d.). Chalmers ODR.
- Direct Arylation Polycondensation of Chlorinated Thiophene Derivatives to High-Mobility Conjugated Polymers. (2020, November 11). Macromolecules - ACS Publications.
- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (n.d.). ResearchGate.
- Stille reaction. (n.d.). Wikipedia.
- Postulated mechanism for the arylation of 2-substituted thiophenes by iodobenzene. (n.d.). ResearchGate.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. (2023, September 9). RSC Publishing.
- Thiophene-Based Organic Semiconductors. (2017, October 24). PubMed.
- Synthesis and Characterization of Polythiophene and Polypyrrole. (n.d.). Ignited Minds Journals.
- 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022, March 22). RSC Publishing.
- Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. (n.d.).
- Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. (n.d.). Polymer Chemistry (RSC Publishing).
- Modular process for purifying conjugated polymers. (n.d.). Google Patents.
- Thiophene-Based Organic Semiconductors. (n.d.). ResearchGate.
- Synthesis of polythiophene and their application. (2023, November 16). International Journal of Physics and Mathematics.
- Polymer Isolation and Purification. (n.d.).
- Synthesis and Characterization of Chiral Polythiophenes. (n.d.). CORE.
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- The Chemistry of Conducting Polythiophenes. (n.d.).
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Application Notes and Protocols for the Development of Novel Agrochemicals Using Thiophene-2-Carboxylic Acid
Introduction: The Thiophene Scaffold in Modern Agrochemical Discovery
The relentless challenge of ensuring global food security necessitates the continuous innovation of crop protection agents. The emergence of resistance to existing agrochemicals, coupled with an increasing demand for more sustainable and selective solutions, drives the exploration of novel chemical scaffolds. Among these, the thiophene ring, a five-membered sulfur-containing heterocycle, has proven to be a versatile and highly valuable core structure in the design of new pesticides.[1] Derivatives of thiophene have demonstrated a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[2]
Thiophene-2-carboxylic acid, in particular, serves as a readily accessible and highly adaptable starting material for the synthesis of a diverse library of potential agrochemicals. Its carboxylic acid functionality provides a convenient handle for derivatization, most commonly through the formation of amides, esters, and other related functionalities. This allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, polarity, and steric bulk, which are critical for its uptake, translocation, and interaction with the target site in the pest, weed, or pathogen.
This guide provides a comprehensive overview of the workflow for the development of novel agrochemicals based on the thiophene-2-carboxylic acid scaffold. It is intended for researchers, scientists, and drug development professionals in the agrochemical industry. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for the synthesis, characterization, and biological evaluation of new thiophene-based crop protection candidates.
I. Synthesis of Thiophene-2-Carboxamide Derivatives: A Modular Approach
The synthesis of novel agrochemicals from thiophene-2-carboxylic acid typically begins with the activation of the carboxylic acid, followed by reaction with a suitable amine to form a thiophene-2-carboxamide. This modular approach allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
A. Synthesis of Thiophene-2-carbonyl chloride
The first step in the synthesis of thiophene-2-carboxamides is the conversion of thiophene-2-carboxylic acid to its more reactive acid chloride derivative. This can be achieved through various methods, with the use of thionyl chloride or oxalyl chloride being common.[3][4]
Protocol 1: Preparation of Thiophene-2-carbonyl chloride
-
Materials:
-
Thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend thiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
The resulting crude thiophene-2-carbonyl chloride is typically used in the next step without further purification.
-
B. Synthesis of Thiophene-2-carboxamides
The newly synthesized thiophene-2-carbonyl chloride can then be reacted with a variety of primary or secondary amines to generate a library of thiophene-2-carboxamides.[5][6]
Protocol 2: General Procedure for the Synthesis of N-substituted Thiophene-2-carboxamides
-
Materials:
-
Thiophene-2-carbonyl chloride
-
Substituted amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM or THF in a round-bottom flask at 0 °C.
-
Slowly add a solution of crude thiophene-2-carbonyl chloride (1.1 eq) in the same anhydrous solvent to the amine solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[2][7]
-
C. Characterization of Novel Thiophene Derivatives
The structure and purity of the synthesized compounds must be rigorously confirmed using a combination of spectroscopic and analytical techniques.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized molecules.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the amide carbonyl and N-H bonds.
-
Melting Point: The melting point of a solid compound is a good indicator of its purity.
II. Biological Evaluation of Novel Thiophene-2-Carboxamides
Once a library of thiophene-2-carboxamides has been synthesized and characterized, the next critical step is to evaluate their biological activity. The following protocols provide a framework for screening for fungicidal, herbicidal, and insecticidal properties.
A. Fungicidal Activity Screening
Protocol 3: In Vitro Antifungal Assay by Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of relevant phytopathogenic fungi.[11]
-
Materials:
-
Synthesized thiophene-2-carboxamide compounds
-
Phytopathogenic fungal strains (e.g., Fusarium graminearum, Botrytis cinerea, Phytophthora infestans)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
96-well microtiter plates
-
Spore suspension of the test fungi (adjusted to a specific concentration, e.g., 1 x 10⁵ spores/mL)
-
Positive control (commercial fungicide)
-
Negative control (solvent, e.g., DMSO)
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in the 96-well plates with the fungal growth medium to achieve a range of final concentrations.
-
Inoculate each well with the fungal spore suspension.
-
Include wells with medium and spores only (growth control), medium with spores and solvent (negative control), and medium with spores and the commercial fungicide (positive control).
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth.
-
The 50% effective concentration (EC₅₀) can be determined by measuring the optical density at a specific wavelength and calculating the concentration that causes a 50% reduction in fungal growth compared to the control.[12][13][14]
-
B. Herbicidal Activity Screening
Herbicidal activity is typically assessed in both pre-emergence (before weed seeds germinate) and post-emergence (after weeds have emerged) assays.[1][15][16][17]
Protocol 4: Pre- and Post-Emergence Herbicidal Assay
-
Materials:
-
Synthesized thiophene-2-carboxamide compounds
-
Seeds of common weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))
-
Pots or trays filled with a standard potting mix
-
Growth chamber or greenhouse with controlled environmental conditions
-
Spray chamber for uniform application of test compounds
-
Positive control (commercial herbicide)
-
Negative control (solvent/formulation blank)
-
-
Pre-emergence Assay:
-
Sow the weed seeds in the pots or trays.
-
Prepare solutions or formulations of the test compounds at various concentrations.
-
Apply the test solutions uniformly to the soil surface using a spray chamber.
-
Include positive and negative controls.
-
Place the treated pots in a growth chamber or greenhouse and water as needed.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
-
-
Post-emergence Assay:
-
Sow the weed seeds and allow them to grow to a specific stage (e.g., 2-4 leaf stage).
-
Prepare solutions or formulations of the test compounds at various concentrations.
-
Apply the test solutions uniformly to the foliage of the weed seedlings using a spray chamber.
-
Include positive and negative controls.
-
Return the treated plants to the growth chamber or greenhouse.
-
After a set period (e.g., 7-14 days), assess the herbicidal effect by visually rating the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).
-
C. Insecticidal Activity Screening
Insecticidal activity can be evaluated through contact and ingestion assays using relevant agricultural pests.[18][19][20]
Protocol 5: Contact and Ingestion Insecticidal Bioassays
-
Materials:
-
Synthesized thiophene-2-carboxamide compounds
-
Common agricultural insect pests (e.g., Myzus persicae (green peach aphid), Plutella xylostella (diamondback moth larvae))
-
Host plants or artificial diet
-
Petri dishes or other suitable containers
-
Micro-applicator or spray tower
-
Positive control (commercial insecticide)
-
Negative control (solvent)
-
-
Contact Assay (e.g., Leaf Dip or Topical Application):
-
Prepare solutions of the test compounds at various concentrations.
-
For a leaf dip assay, immerse host plant leaves in the test solutions for a few seconds and allow them to air dry.
-
Place the treated leaves in petri dishes with a moist filter paper.
-
Introduce a known number of insects onto the treated leaves.
-
For topical application, apply a small, precise volume of the test solution directly to the dorsal thorax of each insect using a micro-applicator.
-
Include positive and negative controls.
-
Maintain the insects under appropriate environmental conditions and provide untreated food after an initial exposure period if necessary.
-
Record mortality at regular intervals (e.g., 24, 48, 72 hours).
-
-
Ingestion Assay (e.g., Diet Incorporation):
-
Prepare an artificial diet for the target insect.
-
Incorporate the test compounds at various concentrations into the molten diet before it solidifies.
-
Dispense the treated diet into small containers.
-
Introduce a known number of insect larvae into each container.
-
Include a diet with solvent only as a negative control and a diet with a commercial insecticide as a positive control.
-
Maintain the insects under appropriate environmental conditions.
-
Record mortality and any sublethal effects (e.g., reduced growth, developmental abnormalities) over a set period.
-
III. Data Analysis and Interpretation
The data generated from the biological assays should be analyzed to determine the potency of the synthesized compounds. For dose-response experiments, the EC₅₀ (for fungicides and herbicides) or LC₅₀/LD₅₀ (for insecticides) values should be calculated using appropriate statistical software (e.g., probit analysis). These values represent the concentration or dose of the compound required to cause a 50% response (inhibition or mortality) and are crucial for comparing the activity of different compounds and for SAR studies.
IV. Visualization of the Agrochemical Development Workflow
The following diagrams illustrate the key stages in the development of novel agrochemicals from thiophene-2-carboxylic acid.
Figure 1. Workflow for the development of novel agrochemicals.
V. Conclusion
The thiophene-2-carboxylic acid scaffold represents a promising starting point for the discovery of novel agrochemicals with diverse modes of action. The synthetic and biological evaluation protocols outlined in this guide provide a robust and systematic framework for researchers to explore the potential of this versatile chemical class. By following these detailed procedures, scientists can efficiently synthesize, characterize, and screen libraries of thiophene-2-carboxamide derivatives, ultimately leading to the identification of new and effective crop protection solutions. The iterative nature of this process, guided by SAR, is key to optimizing the biological activity and selectivity of lead compounds, paving the way for the next generation of sustainable agrochemicals.
VI. References
-
Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. [Link]
-
Gouda, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2898. [Link]
-
Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2021). Journal of Physics: Conference Series, 1999(1), 012028. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Förster, H., et al. (2004). Spiral Gradient Dilution, a Rapid Method for Determining Growth Responses and 50% Effective Concentration Values in Fungus-Fungicide Interactions. Phytopathology, 94(2), 163-170. [Link]
-
Bioassays for Monitoring Insecticide Resistance. (2010). Journal of Visualized Experiments, (46), 2129. [Link]
-
Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies, 5(3), 1331-1336. [Link]
-
Thiophene-2-carboxylic acid derivatives and process for their preparation. (1986). Google Patents.
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(1), 222-233. [Link]
-
Preparation of 2-thiophenecarbonyl chloride. (1982). Google Patents.
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments, (101), e52923. [Link]
-
A new method to measure EC50 reveals cultivar-specific fungicide resistance and very high diversity within experimental field populations of Zymoseptoria tritici. (2020). bioRxiv. [Link]
-
Process for the purification of thiophenes. (2009). Google Patents.
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2022). Molecules, 27(23), 8263. [Link]
-
Contact Insecticides: How They Work and When to Use Them. (2023). Mankind Agritech. [Link]
-
Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Evaluation of Preemergence Herbicides for Crop Safety and Weed Control in Safflower. (2017). American Journal of Plant Sciences, 8(10), 2439-2451. [Link]
-
Detection of anti-phytopathogenic fungal activity. (2019). protocols.io. [Link]
-
A Thiophene-2-carboxamide-Functionalized Zr(IV) Organic Framework as a Prolific and Recyclable Heterogeneous Catalyst for Regioselective Ring Opening of Epoxides. (2020). Inorganic Chemistry, 59(1), 479-487. [Link]
-
Design, Synthesis, and Evaluation of Novel Magnetic Nanoparticles Combined with Thiophene Derivatives for the Removal of Cr(VI) from an Aqueous Solution. (2023). ACS Omega, 8(15), 13867-13880. [Link]
-
Values for 50% effective concentration (EC 50 ) for inhibition of... (2004). ResearchGate. [Link]
-
Screening of Preemergence and Postemergence Herbicides for Weed Control in Dill ( Anethum graveolens) , Fennel ( Foeniculum vulgare ), Coriander ( Coriandrum sativum ), and Basil ( Ocimum basilicum ). (2013). Weed Technology, 27(3), 514-521. [Link]
-
Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies, 5(3), 1331-1336. [Link]
-
Efficacy of Insecticide Application Against Aphis gossypii and Its Influence on the Predatory Capacity of Hippodamia variegata. (2023). Insects, 14(10), 794. [Link]
-
ec50estimator. (2020). CRAN. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2023). ResearchGate. [Link]
-
Method for preparation of thiophene-2-carbonyl chlorides with oxalyl... (2017). Google Patents.
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid
Abstract
This document provides a detailed guide to the analytical techniques required for the comprehensive characterization of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid, a key intermediate in various synthetic pathways. Ensuring the identity, purity, and stability of such building blocks is paramount for the integrity of downstream applications in drug discovery and materials science. This guide moves beyond simple procedural lists, offering field-proven insights into the rationale behind methodological choices. We present a suite of orthogonal analytical techniques—including chromatography, mass spectrometry, NMR, vibrational spectroscopy, and thermal analysis—that together provide a holistic and robust characterization of the target molecule. Each section includes not only a detailed, actionable protocol but also an expert discussion on the underlying principles and expected outcomes, creating a self-validating analytical framework.
Introduction and Molecular Overview
This compound is a heterocyclic aromatic compound. Its structure, featuring a dichlorinated phenyl ring coupled to a thiophene carboxylic acid moiety, makes it a valuable synthon for creating more complex molecules. Thiophene-containing compounds are known for a wide range of biological activities, including anti-inflammatory and inhibitory functions.[1] The precise arrangement of its functional groups and its high purity are critical for predictable reactivity and the ultimate success of a synthetic campaign. Therefore, a multi-faceted analytical approach is not merely recommended but essential for quality control and research validation. This guide establishes a gold-standard workflow for this purpose.
Table 1: Physicochemical and Structural Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1099660-24-8 | [2] |
| Molecular Formula | C₁₁H₆Cl₂O₂S | - |
| Molecular Weight | 273.14 g/mol | - |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, Methanol | General knowledge |
Integrated Characterization Workflow
A robust characterization relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and together they confirm the molecule's identity, purity, and stability with a high degree of confidence. The following workflow illustrates the logical progression of analysis, starting from purity assessment and moving to definitive structural elucidation and stability profiling.
Figure 1: Integrated workflow for the comprehensive characterization of a chemical entity.
Chromatographic Analysis: Purity Assessment by HPLC
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis. For a polar, aromatic carboxylic acid like our target compound, a reversed-phase (RP) method is the logical choice. The nonpolar stationary phase (e.g., C18) will retain the molecule, while a polar mobile phase elutes it. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is critical.[3][4] It serves to suppress the ionization of the carboxylic acid group, ensuring a single, non-ionized species interacts with the column. This results in sharp, symmetrical peaks and reproducible retention times, which are essential for accurate quantification. A UV detector is ideal, as the conjugated aromatic system of the molecule will exhibit strong chromophores.[3]
Protocol 3.1: Reversed-Phase HPLC for Purity Determination
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents & Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of diluent to create a 0.5 mg/mL stock. Further dilute to a working concentration of ~50 µg/mL.
-
-
Chromatographic Conditions:
Parameter Setting Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL Detection Wavelength 254 nm (or scan with DAD for optimal wavelength) Gradient Elution 50% B to 95% B over 15 minutes, hold for 2 min, return to 50% B and equilibrate for 5 min. -
Data Analysis & System Suitability:
-
Purity Calculation: Determine purity by area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength.
-
System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
Trustworthiness: The stability-indicating nature of the method should be confirmed through forced degradation studies (acid, base, oxidation, heat, light) to ensure that any degradation products are resolved from the main peak.[5]
-
Spectroscopic Characterization
Mass Spectrometry (MS) for Molecular Weight Verification
Expertise & Rationale: MS provides the definitive molecular weight of the compound. For this compound, the most critical diagnostic feature is the isotopic pattern generated by the two chlorine atoms. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1.[6][7] Observing this pattern is unequivocal proof of the presence of two chlorine atoms. Electrospray ionization (ESI) in negative mode is highly effective for this molecule, as the carboxylic acid will readily deprotonate to form a stable [M-H]⁻ ion.
Protocol 4.1.1: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation:
-
An LC-MS system, coupling an HPLC (as described in Protocol 3.1) to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
-
MS Parameters (Negative ESI Mode):
Parameter Setting Ionization Mode Electrospray Ionization (ESI), Negative Capillary Voltage -3.5 kV Drying Gas Flow 10 L/min Drying Gas Temp. 300 °C Mass Range 50 - 500 m/z -
Expected Results:
-
The primary ion observed will be [M-H]⁻.
-
Calculated Monoisotopic Mass for [C₁₁H₅³⁵Cl₂O₂S]⁻: 270.93
-
Expected Isotopic Pattern:
-
m/z 270.93 (¹²C₁₁, ¹H₅, ³⁵Cl₂, ¹⁶O₂, ³²S) - Relative Intensity ~100%
-
m/z 272.93 (containing one ³⁷Cl) - Relative Intensity ~65%
-
m/z 274.93 (containing two ³⁷Cl) - Relative Intensity ~10%
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are required. For ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons will confirm the substitution pattern on both the thiophene and phenyl rings. The acidic proton of the carboxylic acid is expected to be a broad singlet at a high chemical shift (>10 ppm).[8] The protons on the dichlorophenyl ring will appear as a doublet and a triplet (or two doublets and a triplet depending on resolution) due to meta-coupling, while the two protons on the thiophene ring will appear as doublets with a characteristic coupling constant. ¹³C NMR will confirm the number of unique carbon environments.
Protocol 4.2.1: ¹H and ¹³C NMR
-
Instrumentation & Reagents:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution).
-
Deuterated solvent: DMSO-d₆ is an excellent choice as it will solubilize the compound and its residual water peak does not interfere with most signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum (16-32 scans).
-
Acquire a standard proton-decoupled ¹³C spectrum (1024-2048 scans).
-
-
Expected Spectral Features:
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale Carboxylic Acid (COOH) ~13.0 ppm (br s, 1H) ~162 ppm Deshielded acidic proton and carbonyl carbon.[8] Thiophene H3, H4 ~7.5-7.9 ppm (2H, two d) ~125-145 ppm Protons on an electron-rich aromatic ring, adjacent to a carboxyl group and a phenyl group. Dichlorophenyl H2', H6' ~7.7 ppm (d, 2H) ~128-135 ppm Symmetrical protons on the dichlorophenyl ring. Dichlorophenyl H4' ~7.6 ppm (t, 1H) ~125-130 ppm Proton situated between two chlorine-bearing carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this molecule, the spectrum will be dominated by vibrations from the carboxylic acid, the aromatic rings, and the C-Cl bonds. The O-H stretch of the carboxylic acid is particularly diagnostic, appearing as a very broad band due to hydrogen bonding.[8][9] The C=O stretch is also a strong, sharp indicator.
Protocol 4.3.1: Attenuated Total Reflectance (ATR) FT-IR
-
Instrumentation:
-
An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
-
Sample Preparation:
-
Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum (typically 16-32 scans) over the range of 4000-400 cm⁻¹.
-
-
Expected Vibrational Bands:
Wavenumber (cm⁻¹) Vibration Rationale 3300 - 2500 O-H stretch (Carboxylic Acid) Very broad due to intermolecular hydrogen bonding.[8] ~1700 - 1680 C=O stretch (Carboxylic Acid) Strong, sharp absorption, characteristic of a conjugated acid.[10] ~1600 - 1450 C=C stretch (Aromatic Rings) Multiple bands corresponding to the thiophene and phenyl rings.[11] ~1300 - 1200 C-O stretch / O-H bend Coupled vibrations within the carboxylic acid group. ~800 - 600 C-Cl stretch Strong absorptions characteristic of chlorinated aromatic compounds.[12] ~700 C-S stretch Characteristic vibration of the thiophene ring.[11]
Thermal Analysis
Expertise & Rationale: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability, melting point, and presence of residual solvents or hydrates. TGA measures mass loss as a function of temperature, indicating the decomposition temperature.[13] DSC measures heat flow, allowing for the precise determination of the melting point and any other phase transitions. For a pure, anhydrous crystalline solid, a sharp melting peak is expected.
Protocol 5.1: TGA and DSC Analysis
-
Instrumentation:
-
A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
-
Analytical Conditions:
Parameter Setting Temperature Program Ramp from 25 °C to 400 °C at 10 °C/min Atmosphere Nitrogen (N₂) Flow Rate 50 mL/min -
Expected Results:
-
DSC: A sharp endothermic peak corresponding to the melting point. The absence of broad endotherms at lower temperatures suggests the material is not a hydrate.
-
TGA: A stable baseline with no significant mass loss until a high temperature (e.g., >200 °C), followed by a sharp drop indicating thermal decomposition. This confirms the thermal stability of the compound.[14]
-
References
-
Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202–1208. [Link]
-
Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. (Master's Thesis). [Link]
-
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]
-
Arumanayagam, T. G., & Raj, S. D. D. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(2), 50-59. [Link]
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Sice, J. (1953). The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the American Chemical Society, 75(15), 3697–3700. [Link]
-
Sutton, A. (2017). Investigation of Thermal Properties of Carboxylates with Various Structures. (Honors Thesis, Union College). [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
Kritzer, P., & Dinjus, E. (2001). Hydrothermal stability of aromatic carboxylic acids. Journal of Supercritical Fluids, 20(2), 115-128. [Link]
-
Al-Majidi, S. M., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(19), 6548. [Link]
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ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
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Ravotti, R., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(21), 4983. [Link]
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Gronowitz, S., & Rosenberg, A. (1952). The Infrared Absorption Spectra of Thiophene Derivatives. Arkiv för Kemi, 8, 23-33. [Link]
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Heinze, J., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(3), 679-691. [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
-
Ecker, G. L., & De-Vito, E. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 310, 129-137. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]
-
McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076-2082. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
MSU Chemistry. (n.d.). Mass Spectrometry. [Link]
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Jain, A., et al. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences, 74(3), 233–239. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes. [Link]
-
ACS Publications. (n.d.). Adsorption of 3-Thiophene Carboxylic Acid on Silver Nanocolloids: FTIR, Raman, and SERS Study Aided by Density Functional Theory. [Link]
-
MDPI. (n.d.). Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. [Link]
-
ResearchGate. (n.d.). UV/Vis spectra of compound 5 recorded at different pH values. [Link]
-
ACS Publications. (n.d.). Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. [Link]
Sources
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- 3. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 5. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting common issues in 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid synthesis
Technical Support Center: Synthesis of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during this multi-step synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can not only follow protocols but also effectively troubleshoot and optimize them.
The most common and reliable route to this molecule involves a three-stage process: (1) Protection of the carboxylic acid on the thiophene starting material, typically via esterification; (2) A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the key carbon-carbon bond; and (3) Deprotection (hydrolysis) of the ester to yield the final carboxylic acid product. This guide is structured to address potential issues at each of these critical stages.
Overall Synthetic Workflow
The diagram below outlines the standard synthetic pathway from 5-bromothiophene-2-carboxylic acid to the target molecule.
Caption: General three-stage workflow for the synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common experimental issues.
Stage 1: Esterification of 5-Bromothiophene-2-carboxylic acid
Question: My esterification reaction using DCC and DMAP is giving a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in dicyclohexylcarbodiimide (DCC) mediated esterifications are common and can often be traced to several factors:
-
Reagent Quality and Stoichiometry:
-
DCC: DCC is moisture-sensitive. Use a fresh bottle or ensure it has been stored properly in a desiccator. An excess of DCC (typically 1.1-1.2 equivalents) is often used.
-
DMAP: 4-Dimethylaminopyridine (DMAP) is used as a catalyst (typically 0.1-0.2 equivalents). Ensure it is pure and dry.[1][2]
-
Solvent: Dichloromethane (DCM) is a common solvent and must be anhydrous.[1][2] Water will react with DCC and reduce the efficiency of the reaction.
-
-
Reaction Temperature: The reaction is typically started at 0 °C during the addition of DCC to control the initial exothermic reaction and minimize side-product formation. It is then allowed to warm to room temperature and stirred for several hours (often overnight).[2]
-
Workup Procedure: The primary byproduct of this reaction is dicyclohexylurea (DCU), which is poorly soluble in many organic solvents.
-
Problem: If DCU is not fully removed, it will contaminate your product and make the final mass appear artificially high, leading to an incorrect (lower) yield calculation after purification.
-
Solution: After the reaction is complete, it is crucial to filter the reaction mixture thoroughly to remove the precipitated DCU. Chilling the mixture can sometimes help precipitate more DCU. The filtrate is then typically washed with dilute acid (e.g., 1M HCl) to remove any remaining DMAP, followed by a base wash (e.g., sat. NaHCO₃) and brine.
-
-
Purification: While the crude product may be used directly in the next step, purification by column chromatography (e.g., using a hexane/ethyl acetate gradient) will remove any remaining starting material or byproducts and provide an accurate yield.
Stage 2: Suzuki-Miyaura Cross-Coupling
Question: My Suzuki coupling reaction is slow, incomplete, or fails entirely. What are the critical parameters to investigate?
Answer: The Suzuki-Miyaura coupling is a powerful but sensitive reaction. Failure often points to issues with the catalyst, reagents, or reaction environment.
-
Inert Atmosphere: The palladium(0) catalyst is extremely sensitive to oxygen.[3] The entire reaction, including solvent and reagent preparation, must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). This is achieved by degassing the solvent and purging the reaction vessel thoroughly.
-
Catalyst and Ligand System:
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a commonly used and effective catalyst for this type of coupling.[1][2]
-
Catalyst Deactivation: If the reaction mixture turns black very quickly, it can indicate the precipitation of palladium black, a sign of catalyst decomposition. This can be caused by oxygen contamination or excessively high temperatures. While a color change to dark brown or black is often normal, a rapid crash-out of solid black particles is problematic.
-
Electron-Rich Substrate: The bromine on the thiophene ring is attached to an electron-rich system. This can sometimes make the initial oxidative addition step of the catalytic cycle sluggish.[4] Using specialized ligands like Buchwald ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ can sometimes accelerate this step, although Pd(PPh₃)₄ is often sufficient.[4]
-
-
Base Selection and Quality:
-
Function: The base is crucial for activating the boronic acid. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2]
-
Issue: K₃PO₄ can be very effective but must be finely ground to ensure a good surface area.[4] Some anhydrous couplings using K₃PO₄ paradoxically require a small amount of water to function effectively.[4] If your system is rigorously anhydrous, consider adding a few equivalents of water.
-
-
Solvent System: A mixture of an organic solvent and water is typical. Common systems include Dioxane/Water, Toluene/Water, or DMF/Water. The water is necessary to dissolve the inorganic base. Inefficient stirring or demixing of the solvent system can severely hamper the reaction.[5]
-
Reagent Quality:
-
Boronic Acid: 3,5-Dichlorophenylboronic acid can undergo self-condensation to form boroxines upon storage. It's best to use fresh, high-purity boronic acid.
-
Thiophene Ester: Ensure the starting ester is pure and free of any acidic starting material, which can interfere with the basic conditions of the reaction.
-
Question: I am observing a significant amount of a debrominated side product (the thiophene ester without bromine). How can I prevent this?
Answer: This side reaction is known as protodebromination or hydrodehalogenation. It is a known issue in Suzuki couplings, particularly with heteroaromatic halides.
-
Causality: This occurs when the organopalladium intermediate formed after oxidative addition is protonated by a source in the reaction mixture (often water) before it can react with the boronic acid.
-
Solutions:
-
Minimize Water: While some water is necessary to dissolve the base, using the minimum amount required can help reduce this side reaction. A common strategy is to use a solvent system like dioxane with just enough water to facilitate the reaction.[6]
-
Base Choice: Using a non-hydroxide base is standard. Bases like K₂CO₃ or K₃PO₄ are preferred over NaOH or KOH.
-
Reaction Time and Temperature: Do not run the reaction for an unnecessarily long time or at an excessively high temperature, as this can promote side reactions. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism helps in troubleshooting. For instance, if the reaction fails, you can consider which step is likely the bottleneck.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stage 3: Saponification (Ester Hydrolysis)
Question: The final hydrolysis step to get the carboxylic acid is incomplete. How can I drive it to completion?
Answer: Ester hydrolysis (saponification) is generally a robust reaction but can sometimes be slow.
-
Basic Hydrolysis:
-
Conditions: Typically performed with an excess of a strong base like NaOH or KOH in a mixture of water and a co-solvent like ethanol or THF, often with heating.[7]
-
Troubleshooting: If the reaction is incomplete, you can increase the reaction temperature (reflux), increase the concentration of the base, or extend the reaction time. Ensure efficient stirring, as this is often a two-phase reaction. The reaction is complete when a clear, homogeneous solution is formed (as the sodium salt of the carboxylic acid is water-soluble).
-
-
Acidic Hydrolysis:
-
Conditions: This involves heating the ester in the presence of a strong acid like H₂SO₄ or HCl in an aqueous solution.
-
Troubleshooting: This is an equilibrium process. To drive it to completion, a large excess of water is typically used. Similar to basic hydrolysis, increasing the temperature and reaction time can improve conversion.
-
-
Workup: After hydrolysis, the reaction mixture must be acidified (e.g., with 1M or 2M HCl) to a pH of ~1-2 to precipitate the free carboxylic acid.[8] The solid product can then be collected by filtration, washed with cold water, and dried.
Summary of Recommended Suzuki Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Rationale & Comments |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | Condition 1: Standard, reliable, and commercially available. Good starting point.[1][9] Condition 2: For difficult couplings where oxidative addition is slow. More expensive but can be more efficient.[4] |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | K₂CO₃: A standard, effective base. K₃PO₄: A stronger base that can be effective for less reactive substrates. Must be finely powdered.[2][4] |
| Solvent | Dioxane / H₂O (4:1) | Toluene / EtOH / H₂O (2:1:1) | The solvent system must dissolve the organic substrate while also allowing the inorganic base to function. Proper degassing is critical for all solvents. |
| Temperature | 80-100 °C | 90-110 °C | Temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause catalyst decomposition. Monitor by TLC/LC-MS. |
Detailed Experimental Protocols
Protocol 1: Esterification of 5-Bromothiophene-2-carboxylic acid
This protocol is adapted from similar DCC-mediated esterification procedures.[1][2]
-
To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere, add amyl alcohol (1.1 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the flask in an ice bath for 30 minutes to maximize precipitation of the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure based on common practices for this reaction.[1][2][9]
-
To a Schlenk flask, add the pentyl 5-bromothiophene-2-carboxylate (1.0 eq.), 3,5-dichlorophenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Evacuate and backfill the flask with Argon three times.
-
Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1) via cannula.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Hydrolysis of the Ester
This is a general saponification procedure.[7]
-
Dissolve the purified pentyl 5-(3,5-dichlorophenyl)thiophene-2-carboxylate (1.0 eq.) in a mixture of ethanol and 2M aqueous NaOH (e.g., 3:1 v/v).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir until the reaction is complete (monitor by TLC, typically 2-4 hours). The mixture should become a clear, homogeneous solution.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 2M HCl. A white or off-white solid should precipitate.
-
Stir the slurry in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water and dry under vacuum to yield the final product, this compound.
References
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]
-
Springer. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Retrieved from [Link]
- Google Patents. (n.d.). CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
RSC Publishing. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Retrieved from [Link]
-
PubMed. (n.d.). Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. Retrieved from [Link]
-
RSC Publishing. (n.d.). 1,3,5-Triazine and dithienothiophene-based conjugated polymers for highly effective photocatalytic hydrogen evolution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]
-
Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]
- Google Patents. (n.d.). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
-
ResearchGate. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4130566A - Process for producing 5-carboxy-2-acetylthiophene.
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
Sources
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Advanced Purification of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid: A Technical Support Guide
Welcome to the Technical Support Center for advanced purification methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists working with 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid, a key building block in modern drug discovery. Achieving high purity is paramount for ensuring reproducible downstream reactions, accurate biological data, and compliance with stringent regulatory standards.[1] This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Purification Strategy: A Decision-Making Framework
The initial purity of your crude material dictates the most efficient purification workflow. A multi-step approach combining different physicochemical principles is often the most effective strategy.
Caption: Purification strategy decision tree.
Frequently Asked Questions & Troubleshooting
Q1: What is the most effective initial purification step for crude this compound?
Answer: For a crude solid containing neutral organic impurities (like unreacted starting materials or non-acidic byproducts) and baseline contaminants, an acid-base extraction is the most powerful initial step.[2][3]
-
Causality: This technique exploits the acidic nature of the carboxylic acid group. By treating an ethereal or ethyl acetate solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its corresponding carboxylate salt.[4] This salt is highly soluble in the aqueous layer, while neutral organic impurities remain in the organic layer.[5] After separating the layers, the aqueous layer is re-acidified (e.g., with 1-2M HCl) to a pH well below the pKa of the acid, causing the purified carboxylic acid to precipitate out of the solution, where it can be collected by filtration.[6]
Q2: My compound has an off-white or yellowish color. How can I remove colored impurities?
Answer: Color often arises from highly conjugated byproducts or trace amounts of residual palladium catalyst from a preceding Suzuki coupling reaction.[7]
-
Activated Charcoal (Carbon) Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, a small amount of activated charcoal (1-2% w/w) can be added. The solution is then held at reflux for 5-10 minutes. The charcoal, with its high surface area, adsorbs large, flat, colored molecules. A subsequent hot filtration through a fluted filter paper or a pad of Celite® will remove the charcoal and the adsorbed impurities.
-
Silica Plug Filtration: If the colored impurities are polar, dissolving the crude product in a suitable solvent (e.g., dichloromethane) and passing it through a short plug of silica gel can be effective. The polar impurities adsorb onto the silica, while the less polar product is eluted.
Q3: I'm struggling with recrystallization. The compound either "oils out" or my recovery is very low. What should I do?
Answer: Recrystallization is a delicate balance of solubility. "Oiling out" occurs when the solid melts in the hot solvent or comes out of solution above its melting point.[8] Low recovery indicates the compound is too soluble in the cold solvent.
-
Troubleshooting "Oiling Out":
-
Add more solvent: The solution may be too saturated. Add a small amount of additional hot solvent to decrease the saturation and allow for a more controlled crystal formation upon cooling.[8]
-
Lower the boiling point: Switch to a lower-boiling solvent or use a solvent mixture. For instance, if you are using toluene, try a mixture of ethyl acetate and hexanes.
-
Slow down the cooling: Do not place the hot flask directly on an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a cold bath. This gives the molecules time to orient into a crystal lattice.[9]
-
-
Improving Recovery:
-
Use a solvent mixture: A two-solvent system is ideal. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, add a drop or two of the "good" solvent to clarify and allow to cool slowly.[10]
-
Ensure complete precipitation: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.
-
Minimize transfers: Each transfer of material results in some loss. Wash the collected crystals on the filter with a minimal amount of ice-cold solvent.
-
| Solvent System | Suitability | Pros | Cons |
| Ethanol/Water | Good for moderately polar compounds. | Readily available, low toxicity. | Can be prone to oiling out if water is added too quickly. |
| Ethyl Acetate/Hexanes | Excellent general-purpose system for compounds of intermediate polarity. | Good solvating power, easy to remove under vacuum. | Hexanes are flammable. |
| Toluene | Suitable for less polar compounds, good for removing non-polar impurities. | High boiling point allows for good dissolution of stubborn solids. | High boiling point makes it difficult to remove from the product. |
| Acetic Acid/Water | Often used for aromatic carboxylic acids. | The acidic nature can suppress deprotonation and aid crystallization. | Acetic acid can be difficult to remove completely, even under vacuum. |
Q4: TLC analysis shows an impurity with a very similar Rf value to my product. Will recrystallization work?
Answer: Recrystallization is less effective for separating compounds with very similar structures and polarities. If a single recrystallization does not significantly improve purity (as confirmed by HPLC or NMR), flash column chromatography is the recommended next step.
Q5: My compound appears to be degrading or streaking on the silica gel column. What's happening and how can I fix it?
Answer: This is a classic problem for acidic compounds on standard silica gel. Silica gel is inherently acidic (pKa ≈ 4-5) due to surface silanol groups (Si-OH). These acidic sites can strongly interact with your carboxylic acid, leading to irreversible adsorption and band tailing (streaking). In some cases, it can even catalyze degradation.
-
Solution: Deactivate the Silica Gel.
-
Add a Modifier to the Eluent: The most common method is to add a small amount of a competitive base or an acid to the mobile phase.
-
Triethylamine (TEA): Adding 0.5-1% TEA to your eluent system will neutralize the acidic sites on the silica, dramatically improving the peak shape for acidic compounds.[11]
-
Acetic or Formic Acid: Alternatively, adding 0.5-1% of a volatile acid can saturate the basic sites on impurities and improve chromatography by keeping your compound fully protonated.
-
-
Use a Different Stationary Phase: If deactivation is insufficient, consider alternative stationary phases like neutral alumina or reversed-phase (C18) silica gel, although the latter requires developing a new solvent system (e.g., water/acetonitrile or methanol).
-
Advanced Protocols
Protocol 1: High-Purity Acid-Base Extraction
Caption: Workflow for acid-base extraction.
Causality & Self-Validation: The use of sodium bicarbonate, a weak base, ensures selective deprotonation of the carboxylic acid without affecting less acidic functional groups. The re-extraction (Step 4) maximizes recovery. The final product's purity should be verified by melting point and ¹H NMR to ensure the complete removal of neutral impurities.
Protocol 2: Optimized Flash Column Chromatography (Deactivated Silica)
-
Solvent System Selection: Develop a mobile phase using TLC. A common starting point is a Hexanes:Ethyl Acetate mixture. Add 1% acetic acid OR 1% triethylamine to this system. Aim for an Rf value of 0.25-0.35 for the product.
-
Column Packing: Dry pack the column with silica gel. Then, flush the column with the chosen mobile phase (containing the additive) until the silica is fully saturated. This pre-treats and deactivates the stationary phase.[11]
-
Sample Loading: Dissolve the impure, semi-purified product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading"). Once the solvent is evaporated, carefully add the dried silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with the mobile phase. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid or triethylamine is volatile and will be removed under high vacuum.
Trustworthiness: Dry loading prevents the initial sample band from dissolving unevenly, which leads to better separation. Using a volatile additive like acetic acid or triethylamine ensures it can be completely removed from the final product, which is critical for pharmaceutical applications.[11]
Purity Assessment
Achieving high purity is meaningless without robust analytical verification. A combination of methods should always be used to provide orthogonal data.
| Analytical Technique | Purpose | Key Insights |
| HPLC (High-Performance Liquid Chromatography) | The gold standard for quantitative purity analysis.[12][13] | Provides high-resolution separation of the main compound from trace impurities. Purity is reported as area %. A validated method is essential for regulatory filings.[14] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Confirms the chemical structure and detects proton-bearing impurities. | Integration of impurity peaks relative to product peaks can provide a semi-quantitative purity assessment. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identifies unknown impurities. | Provides the molecular weight of impurities separated by the LC, which is crucial for identifying byproducts or degradation products.[15] |
| Melting Point | A classic, fast indicator of purity. | Pure crystalline solids have a sharp melting range (typically <1-2 °C). Impurities broaden and depress the melting range. |
| Elemental Analysis (CHN) | Confirms the elemental composition (Carbon, Hydrogen, Nitrogen). | The experimental percentages should be within ±0.4% of the theoretical values for the molecular formula C₁₁H₆Cl₂O₂S. |
References
-
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Sciences and Research. [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. [Link]
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. (n.d.). Preparation method of 2-thiophenecarboxylic acid.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. [Link]
- Google Patents. (n.d.).
-
Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. [Link]
-
PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. [Link]
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ResearchGate. (2019). Deactivation of silica gel?. [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
MDPI. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]
-
ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Link]
-
Cahnmann, H. J. (1957). Partially Deactivated Silica Gel Columns in Chromatography. Chromatographic Behavior of Benzo[a]pyrene. Analytical Chemistry, 29(9), 1307–1311. [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
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- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
Technical Support Center: Optimizing Reaction Conditions for Synthesizing Thiophene-2-Carboxylic Acids
Welcome to the technical support center for the synthesis of thiophene-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to help you optimize your reaction conditions and achieve reliable results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during your experiments. We delve into the root causes and provide step-by-step solutions.
Issue 1: Low or No Yield in Lithiation-Carboxylation of Thiophene
Question: I am attempting to synthesize thiophene-2-carboxylic acid via lithiation of thiophene with n-butyllithium (n-BuLi) followed by quenching with carbon dioxide (CO2), but I am getting very low to no product. What could be the issue?
Answer: This is a common problem often rooted in the highly reactive nature of organolithium reagents. Here’s a breakdown of potential causes and how to address them:
-
Causality: n-Butyllithium is a strong base and nucleophile that readily reacts with any protic source, including moisture in the air or residual water in your glassware and solvents.[1] It is also pyrophoric. Strict anhydrous and anaerobic conditions are paramount for the success of this reaction. The lithiation of thiophene is a deprotonation reaction, and any competing proton source will consume your reagent.[2]
-
Troubleshooting Steps:
-
Rigorous Drying of Glassware and Solvents:
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled anhydrous solvents. Tetrahydrofuran (THF), a common solvent for this reaction, should be dried over sodium/benzophenone ketyl until the characteristic deep blue color persists.
-
-
Inert Atmosphere:
-
Conduct the entire reaction under a positive pressure of an inert gas (nitrogen or argon). Use a Schlenk line or a glovebox.
-
Degas your solvents by bubbling inert gas through them before use.
-
-
Reagent Quality:
-
Use a freshly opened bottle of n-BuLi or titrate your existing solution to determine its exact molarity. The concentration of n-BuLi solutions can decrease over time due to gradual reaction with trace impurities.
-
-
Temperature Control:
-
Order of Addition:
-
Slowly add the n-BuLi solution to the cooled solution of thiophene in your anhydrous solvent. A rapid addition can lead to localized heating and side reactions.
-
-
Issue 2: Formation of Butylated Side Products in Lithiation Reactions
Question: During the synthesis of a substituted thiophene-2-carboxylic acid using n-BuLi, I am observing significant amounts of n-butyl-substituted thiophene byproducts. How can I prevent this?
Answer: The formation of butylated side products indicates that the n-butyl group from the n-BuLi is acting as a nucleophile and adding to the thiophene ring.[3] This is more likely to occur with substituted or halogenated thiophenes.
-
Causality: While n-BuLi is primarily used as a base for deprotonation, it can also act as a nucleophile, especially at higher temperatures or with certain substrates. In the case of halogenated thiophenes, a lithium-halogen exchange can occur, followed by a reaction between the resulting lithiated thiophene and the butyl halide byproduct, or direct nucleophilic attack by the n-BuLi.[1]
-
Optimization Strategies:
Parameter Recommendation Rationale Temperature Maintain a low temperature (-78°C to -60°C).[3][4] Favors the deprotonation pathway over nucleophilic addition. Base Selection Consider using a bulkier or less nucleophilic base like Lithium diisopropylamide (LDA). LDA is a strong, non-nucleophilic base that is less likely to add to the thiophene ring.[5] Solvent Choice Use a non-coordinating solvent like hexane or a less coordinating ether like diethyl ether. Highly coordinating solvents like THF can increase the reactivity of the organolithium reagent. Reaction Time Keep the time between the addition of n-BuLi and the CO2 quench as short as reasonably possible. Minimizes the opportunity for side reactions to occur.
Issue 3: Inefficient Carboxylation with CO2
Question: I have successfully formed the 2-lithiothiophene intermediate, but the subsequent carboxylation with CO2 is giving me a low yield of the desired carboxylic acid. What are the best practices for this step?
Answer: The carboxylation step is crucial and its efficiency depends on the method of CO2 introduction and the subsequent workup.
-
Causality: The lithiated thiophene is a potent nucleophile that readily attacks the electrophilic carbon of CO2.[6] However, inefficient delivery of CO2 or premature quenching of the intermediate can lead to low yields.
-
Experimental Protocol for Optimal Carboxylation:
-
CO2 Source: Use a source of dry CO2. This can be achieved by passing CO2 gas through a drying tube filled with a desiccant like calcium chloride or by using crushed dry ice.
-
Quenching Procedure:
-
Method A (Gaseous CO2): Bubble a steady stream of dry CO2 gas through the vigorously stirred solution of the lithiated thiophene at low temperature.
-
Method B (Solid CO2): Rapidly pour the solution of the lithiated thiophene onto a large excess of freshly crushed dry ice in a separate flask. This method ensures a high concentration of CO2 and rapid quenching.
-
-
Workup: After the addition of CO2, allow the reaction mixture to warm to room temperature. Then, add water to quench any remaining organolithium species. Acidify the aqueous layer with an acid like HCl to protonate the carboxylate salt and precipitate the thiophene-2-carboxylic acid. The product can then be extracted with an organic solvent.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of thiophene-2-carboxylic acids.
Q1: What are the main synthetic routes to thiophene-2-carboxylic acid?
A1: Several reliable methods exist, each with its own advantages and disadvantages:
-
Lithiation/Grignard and Carboxylation: This is a very common and direct method involving the deprotonation of thiophene at the 2-position followed by reaction with CO2.[3][4][7]
-
Oxidation of 2-Acetylthiophene: This two-step process involves the Friedel-Crafts acylation of thiophene to form 2-acetylthiophene, which is then oxidized to the carboxylic acid using methods like the haloform reaction.[8][9]
-
From 2-Halothiophenes: 2-Bromothiophene can be converted to a Grignard reagent and then carboxylated.[10] Alternatively, it can be used in a multi-step synthesis involving diethyl malonate.[10]
-
Direct Catalytic Carboxylation: Newer methods involve the direct carboxylation of thiophene with CO2 using a carbonate and carboxylate medium, offering a more environmentally friendly approach.[11]
Q2: Why is regioselectivity important in the synthesis of thiophene-2-carboxylic acid?
A2: The thiophene ring has two distinct positions for substitution, the α-positions (2 and 5) and the β-positions (3 and 4). The α-protons are more acidic and therefore more readily abstracted by strong bases like n-BuLi, leading to preferential functionalization at the 2-position.[2] This inherent reactivity is crucial for selectively synthesizing the 2-carboxylic acid isomer.
Q3: Can I use a Grignard reagent instead of an organolithium reagent?
A3: Yes, forming a Grignard reagent from a 2-halothiophene (e.g., 2-bromothiophene) and magnesium, followed by reaction with CO2, is a viable alternative.[7][10]
-
Comparison of Lithiation vs. Grignard Routes:
Feature Lithiation (e.g., n-BuLi) Grignard Reaction Starting Material Thiophene or substituted thiophenes 2-Halothiophenes Reagents Strong organolithium base Magnesium metal Conditions Very low temperatures (-78 to -60°C)[3][4] Room temperature to gentle reflux Yields Often higher Can be lower, but optimizable Cost & Waste n-BuLi is more expensive; less salt waste[3][4] Magnesium is cheaper; more salt waste[3][4]
Q4: What are some common purification techniques for thiophene-2-carboxylic acid?
A4: The final product is typically a solid. Common purification methods include:
-
Recrystallization: Using a suitable solvent system like water, methanol/water, or an organic solvent mixture.[10]
-
Acid-Base Extraction: The acidic nature of the product allows for its separation from non-acidic impurities. Dissolve the crude product in a base (e.g., aqueous NaOH), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.
-
Column Chromatography: While less common for the final product, it can be useful for purifying intermediates.
Experimental Protocols and Visualizations
Protocol 1: Synthesis of Thiophene-2-Carboxylic Acid via Lithiation
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Initial Reaction: Under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (THF) to the flask. Cool the flask to -78°C using a dry ice/acetone bath.
-
Thiophene Addition: Add freshly distilled thiophene to the cooled THF.
-
Lithiation: Slowly add n-butyllithium (in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the mixture at this temperature for 1 hour.
-
Carboxylation: Quench the reaction by pouring the mixture onto an excess of crushed dry ice in a separate flask with vigorous stirring.
-
Workup: Allow the mixture to warm to room temperature. Add water and then acidify with 2M HCl until the pH is ~1.
-
Extraction: Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product. Recrystallize from hot water to obtain pure thiophene-2-carboxylic acid.
Diagram 1: Lithiation-Carboxylation Workflow
Caption: Workflow for thiophene-2-carboxylic acid synthesis.
Diagram 2: Reaction Mechanism
Caption: Mechanism of thiophene-2-carboxylic acid synthesis.
References
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google P
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. (URL: [Link])
- EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google P
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (URL: [Link])
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (URL: [Link])
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC - NIH. (URL: [Link])
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - ResearchGate. (URL: [Link])
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts | Request PDF - ResearchGate. (URL: [Link])
- US2462697A - Thiophene-2-carboxylic acid - Google P
-
Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium - MDPI. (URL: [Link])
-
lithiation between thiophene with n-buthyllithium - Chemistry Stack Exchange. (URL: [Link])
-
Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study - UPSpace. (URL: [Link])
-
Thiophene-2-carboxylic acid - Wikipedia. (URL: [Link])
-
Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? | ResearchGate. (URL: [Link])
-
Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway | Journal of the American Chemical Society. (URL: [Link])
-
The Regioselective Side-Chain Lithiation of 2-Methyl-3-thiophenecarboxylic Acid and the Application to the Synthesis of 2-Alkyl-3-thiophenecarboxylic Acids. (URL: [Link])
-
Reactions of Grignard Reagents - Master Organic Chemistry. (URL: [Link])
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US2462697A - Thiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 10. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 11. Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium [mdpi.com]
Technical Support Center: Addressing Solubility Challenges of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid. Here, we provide in-depth technical guidance, troubleshooting strategies, and detailed protocols to systematically address and overcome these challenges. Our approach is rooted in foundational physicochemical principles to empower you with the knowledge to make informed decisions during your experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is primarily governed by a combination of its lipophilic and polar functional groups. The dichlorophenyl and thiophene rings contribute to its significant hydrophobicity, while the carboxylic acid group provides a site for ionization, which can enhance aqueous solubility under certain pH conditions. The presence of two chlorine atoms on the phenyl ring further increases its lipophilicity.
Q2: What is the predicted pKa and LogP of this compound, and what do these values signify for its solubility?
The LogP (octanol-water partition coefficient) is a measure of lipophilicity. The LogP of thiophene-2-carboxylic acid is 1.570.[1] The addition of the dichlorophenyl group will significantly increase the LogP value, likely to be greater than 4. A higher LogP value signifies greater lipid solubility and, consequently, lower aqueous solubility.[2]
Q3: Why is my compound "crashing out" of solution?
A3: "Crashing out" or precipitation is a common issue for poorly soluble compounds. It can be triggered by several factors, including:
-
Solvent Change: A change in the solvent composition, such as adding an anti-solvent (e.g., water to an organic solvent solution), can drastically reduce the compound's solubility.
-
pH Shift: For an acidic compound like this, a decrease in pH below its pKa will convert the more soluble ionized form (carboxylate) to the less soluble neutral form (carboxylic acid), leading to precipitation.
-
Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.
-
Concentration Exceeding Solubility Limit: Attempting to dissolve the compound at a concentration higher than its intrinsic solubility in a given solvent system will result in a suspension or precipitation.
Q4: What are the initial steps I should take to improve the solubility of my compound?
A4: A systematic approach is key. Start with simple and readily available methods before moving to more complex formulation strategies.
-
pH Adjustment: For aqueous solutions, increasing the pH to at least two units above the estimated pKa (i.e., pH > 5.5) will ionize the carboxylic acid, significantly increasing its solubility.
-
Co-solvents: Employing a mixture of water and a water-miscible organic solvent (co-solvent) can enhance solubility by reducing the polarity of the solvent system.[3]
-
Screening a panel of organic solvents: If aqueous solubility is not a primary requirement for your application, exploring a range of organic solvents with varying polarities is a logical step.
II. Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to troubleshoot common solubility problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Compound is insoluble in water and common buffers (e.g., PBS pH 7.4). | High lipophilicity and the acidic nature of the compound. At neutral pH, a significant portion of the compound may still be in its less soluble, non-ionized form. | 1. pH Adjustment: Increase the pH of the aqueous solution. By raising the pH to > 6, you will deprotonate the carboxylic acid, forming the more polar and water-soluble carboxylate salt. Prepare buffers at pH 8 or 9 to assess the impact on solubility. 2. Co-solvent Systems: Introduce a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[4] These co-solvents reduce the overall polarity of the aqueous environment, making it more favorable for the hydrophobic regions of your compound.[3] Start with a low percentage of co-solvent (e.g., 10%) and gradually increase it. |
| Compound precipitates when the pH of the solution is lowered. | The compound is a weak acid. As the pH approaches and drops below its pKa, the equilibrium shifts from the soluble ionized form (R-COO⁻) to the poorly soluble neutral form (R-COOH). | 1. Maintain pH above pKa: Ensure the pH of your final solution is at least 1-2 units above the estimated pKa (~3.0-3.5). 2. Use of Buffers: Employ a buffer system with sufficient capacity to resist pH changes. 3. Formulation with Surfactants: Incorporate a surfactant to form micelles that can encapsulate the non-ionized form of the drug, keeping it in solution even at lower pH values. |
| Compound is poorly soluble in common organic solvents (e.g., methanol, ethanol). | While more soluble in organic solvents than in water, the crystalline nature and strong intermolecular interactions of the compound might limit its solubility even in these solvents. | 1. Explore a Broader Range of Solvents: Test solubility in solvents with different polarities and hydrogen bonding capabilities, such as DMSO, DMF, acetone, and acetonitrile.[5] 2. Heating: Gently warming the solvent can help overcome the lattice energy of the solid compound, increasing its solubility. Always check for compound stability at elevated temperatures. 3. Sonication: Applying ultrasonic energy can aid in the dissolution process by breaking down solid aggregates. |
| Inconsistent results in biological assays due to poor solubility. | Precipitation of the compound in the assay medium can lead to variable effective concentrations and inaccurate data. | 1. Prepare a Concentrated Stock in a Suitable Solvent: Dissolve the compound in a water-miscible organic solvent like DMSO at a high concentration. 2. Serial Dilution: Perform serial dilutions of the stock solution in the assay medium, ensuring the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts. 3. Use of Surfactants or Cyclodextrins: For cell-based assays, consider pre-complexing the compound with a non-ionic surfactant (e.g., Polysorbate 80) or a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to enhance and maintain its solubility in the aqueous assay buffer. |
III. Detailed Protocols & Methodologies
This section provides step-by-step protocols for key experiments to systematically evaluate and improve the solubility of this compound.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the intrinsic solubility of a compound in a given solvent.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, PEG 400)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC system with a UV detector
Procedure:
-
Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The presence of undissolved solid is crucial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
Protocol 2: High-Throughput Solubility Screening
This method allows for a more rapid assessment of solubility in a variety of solvent systems.
Objective: To quickly screen for suitable solvents and co-solvent systems.
Materials:
-
96-well filter plates
-
96-well collection plates
-
Multi-channel pipette
-
Plate shaker
-
Plate reader or UPLC-MS/MS system
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Dispense the desired screening solvents (e.g., different buffers, co-solvent mixtures) into the wells of a 96-well plate.
-
Add a small volume of the compound's stock solution to each well.
-
Seal the plate and shake for a predetermined time (e.g., 2-4 hours) at a constant temperature.
-
Filter the solutions into a collection plate using a 96-well filter plate.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable high-throughput analytical method like UPLC-MS/MS.[6]
Protocol 3: Formulation with Co-solvents
Objective: To prepare a stock solution of the compound using a co-solvent system for further dilution in aqueous media.
Materials:
-
This compound
-
Co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol)
-
Water (deionized or purified)
-
Glass vials
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the target concentration of the final stock solution.
-
Experiment with different ratios of the co-solvent and water. A common starting point is a 50:50 (v/v) mixture.
-
In a glass vial, add the required amount of the compound.
-
Add the co-solvent to the vial and stir until the compound is fully dissolved. Gentle warming may be applied if necessary.
-
Slowly add the water to the co-solvent/compound mixture while stirring continuously. Observe for any signs of precipitation.
-
If precipitation occurs, adjust the co-solvent to water ratio by increasing the proportion of the co-solvent.
Protocol 4: Formulation with Surfactants
Objective: To enhance the aqueous solubility of the compound through micellar solubilization.
Materials:
-
This compound
-
Surfactants (e.g., Polysorbate 80, Polysorbate 20, Cremophor EL)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Glass vials
-
Vortex mixer or sonicator
Procedure:
-
Prepare a series of surfactant solutions in the aqueous buffer at different concentrations (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Add an excess amount of the compound to each surfactant solution.
-
Vortex or sonicate the mixtures to facilitate dissolution.
-
Equilibrate the samples using the shake-flask method as described in Protocol 1.
-
Determine the concentration of the dissolved compound in the filtered supernatant by HPLC.
Protocol 5: Formulation with Cyclodextrins
Objective: To improve solubility by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD))
-
Aqueous buffer
-
Glass vials
-
Magnetic stirrer
Procedure:
-
Prepare a series of cyclodextrin solutions in the aqueous buffer at various concentrations.
-
Add an excess of the compound to each cyclodextrin solution.
-
Stir the mixtures for 24-48 hours at a constant temperature.
-
Filter the samples and analyze the concentration of the dissolved compound in the filtrate by HPLC.
IV. Visualization of Experimental Workflows
Diagram 1: Systematic Solubility Screening Workflow
Caption: A decision tree for systematic solubility screening.
Diagram 2: pH-Dependent Solubility Logic
Caption: The relationship between pH and the solubility of a weak acid.
V. Quantitative Data Summary
The following table provides a template for summarizing your experimental solubility data.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Observations |
| Deionized Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| 0.1 M HCl (pH ~1) | 25 | ||
| 0.1 M NaOH (pH ~13) | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 | ||
| 50% PEG 400 in Water | 25 | ||
| 1% Polysorbate 80 in PBS | 25 | ||
| 5% HP-β-CD in Water | 25 |
VI. References
-
Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. Available at: [Link]
-
Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution. PubMed. Available at: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Properties of Thiophene Derivatives and Solubility. ResearchGate. Available at: [Link]
-
Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal. Available at: [Link]
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Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. SciSpace. Available at: [Link]
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Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. Available at: [Link]
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Cyclodextrins and ternary complexes: Technology to improve solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
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Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. ResearchGate. Available at: [Link]
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Solubility Screening by UPLC-MS/MS. Waters Corporation. Available at: [Link]
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Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. ResearchGate. Available at: [Link]
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The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]
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LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
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Solubility enhancement of Cox-2 inhibitors using various solvent systems. SciSpace. Available at: [Link]
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Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal. Available at: [Link]
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Solubility of thiophene and dibenzothiophene in anhydrous FeCl>3>- and ZnCl>2>-based deep eutectic solvents. Sultan Qaboos University House of Expertise. Available at: [Link]
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Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org. Available at: [Link]
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Formulating Immediate-Release Tablets for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
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pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. Available at: [Link]
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Surfactants & Solubilizers. Ingredients To Die For. Available at: [Link]
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Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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LogP and logD calculations. Chemaxon Docs. Available at: [Link]
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Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. Available at: [Link]
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US8497303B2 - Method to enhance aqueous solubility of poorly soluble actives. Google Patents. Available at:
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Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Available at: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]
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Enhancing the selectivity of carboxylic acid surfactants in fluorite flotation via cation–π interaction coupling. ResearchGate. Available at: [Link]
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Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available at: [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Available at: [Link]
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We have tested 11 natural solubilizers: here are the best 3. World Pharma Today. Available at: [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Diva-portal.org. Available at: [Link]
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The Impact of Co-Solvents and the Composition of Experimental Formulations on the Pump Rate of the ALZET Osmotic Pump. PubMed. Available at: [Link]
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factors affecting the value of pKa Ka of carboxylic acids, reactions of carboxylic acids with metals, oxides, hydroxides, carbonates, the hydrogencarbonate test for acids doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses. Diva-portal.org. Available at: [Link]
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A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. IJPPR. Available at: [Link]
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Different solubilizer type things. Humblebee & Me. Available at: [Link]
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The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org. Available at: [Link]
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HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Humblebee & Me. Available at: [Link]
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Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. MDPI. Available at: [Link]
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carboxylic acid solubility + TLC : r/chemhelp. Reddit. Available at: [Link]
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Carboxylates - Surfactants. chemicalindustriessecrets.com. Available at: [Link]
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Technical Support Center: Synthesis of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid. This molecule is a crucial building block in medicinal chemistry and materials science, and its efficient synthesis is paramount for advancing research and development. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols, drawing from established chemical principles and field-proven insights to help you navigate the common challenges encountered during its preparation.
The most reliable and scalable synthetic route involves a two-step process: a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond, followed by a saponification (hydrolysis) to yield the final carboxylic acid. This approach, which utilizes an ester-protected thiophene, is generally favored to prevent potential side reactions associated with the free carboxylic acid functionality during the coupling step.
Below is a general workflow for this synthesis.
Caption: General two-step synthetic workflow.
Part 1: Troubleshooting the Suzuki-Miyaura Coupling Reaction
This cross-coupling is the key step in forming the biaryl scaffold. While robust, its success is highly dependent on the careful optimization of several parameters.
Q1: My Suzuki coupling reaction has a very low yield or has failed completely. What are the most common causes?
A1: Low yield in a Suzuki coupling is a frequent issue that can typically be traced to one of three areas: the integrity of your reagents, the activity of your catalyst system, or suboptimal reaction conditions.
-
Reagent Quality: The primary suspect is often the boronic acid. (3,5-Dichlorophenyl)boronic acid is susceptible to a side reaction called protodeborylation, where the C-B bond is cleaved by acidic protons (often from residual water), converting it into 1,3-dichlorobenzene, which will not participate in the coupling.[1]
-
Troubleshooting:
-
Use fresh, high-purity boronic acid. If in doubt, check its purity by NMR.
-
Ensure your solvent is anhydrous, as water can facilitate decomposition, although a small, controlled amount of water is often required for the reaction itself.[1]
-
Consider using a more stable boronic ester, such as a pinacol ester, which is less prone to protodeborylation.[1]
-
-
-
Catalyst Deactivation: The active form of the catalyst is Palladium(0). If your Pd(0) source [e.g., Pd(PPh₃)₄] has degraded through air oxidation, or if the Pd(II) precatalyst [e.g., Pd(OAc)₂] is not properly reduced in situ, the catalytic cycle will not proceed efficiently.
-
Troubleshooting:
-
Use fresh catalyst. Tetrakis(triphenylphosphine)palladium(0) should be a bright yellow powder; a brownish or greenish color indicates decomposition.
-
Ensure the reaction is run under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
-
-
-
Incorrect Base or Solvent: The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[2] The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases.
-
Troubleshooting:
-
Ensure you are using an appropriate base (see Q2).
-
Verify your solvent choice. A mixture like 1,4-Dioxane/water or Toluene/ethanol/water is common for these reactions.[3]
-
-
Q2: How do I select the optimal catalyst, ligand, and base for coupling with a bromothiophene derivative?
A2: The choice of catalyst system is critical. While many combinations can work, some are better suited for heteroaromatic substrates like bromothiophene.
The catalytic cycle is the engine of your reaction. Each component must function correctly for a high turnover rate.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Recommended Conditions:
A comparative analysis of common conditions is summarized below. For this specific transformation, a system utilizing a pre-catalyst with a bulky phosphine ligand often gives reliable results.
| Component | Recommendation | Rationale & In-depth Explanation |
| Palladium Source | Pd(OAc)₂ or Pd(PPh₃)₄ | Pd(PPh₃)₄ is a direct source of the active Pd(0) catalyst. It is reliable but can be sensitive to air.[4] Pd(OAc)₂ is a more air-stable Pd(II) pre-catalyst that is reduced to Pd(0) in situ, often by the phosphine ligand. |
| Ligand | PPh₃ (Triphenylphosphine) or SPhos | PPh₃ is a standard, cost-effective ligand that is part of Pd(PPh₃)₄. SPhos is a bulky biarylphosphine ligand known to promote efficient reductive elimination and stabilize the catalytic species, often leading to higher yields, especially with challenging substrates. |
| Base | K₂CO₃ or K₃PO₄ | K₂CO₃ is a common and effective base. K₃PO₄ is a slightly stronger base that can be particularly effective for less reactive aryl chlorides or hindered substrates.[4] The base reacts with the boronic acid to form a boronate salt ([ArB(OH)₃]⁻), which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[5][6] |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene / Ethanol / H₂O | A polar, aprotic solvent like 1,4-Dioxane is excellent for solubilizing the organic components.[4] The addition of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. |
Q3: I am observing a significant amount of 3,3',5,5'-tetrachlorobiphenyl as a byproduct. What causes this and how can I minimize it?
A3: The formation of 3,3',5,5'-tetrachlorobiphenyl is due to the homocoupling of (3,5-Dichlorophenyl)boronic acid. This side reaction is often promoted by the presence of oxygen and can become competitive with the desired cross-coupling reaction, especially if the catalytic cycle is slow.
Causality & Prevention:
-
Oxygen Contamination: The presence of O₂ can promote the oxidative homocoupling of the boronic acid.
-
Solution: Thoroughly degas your reaction mixture and solvent before adding the palladium catalyst. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Slow Transmetalation: If the transmetalation step (transfer of the dichlorophenyl group from boron to palladium) is slow, the boronic acid has more time to decompose or homocouple.
-
Solution: Ensure your base is effective and present in sufficient stoichiometry (typically 2-3 equivalents) to efficiently generate the active boronate species. Switching to a stronger base like K₃PO₄ can sometimes accelerate this step.
-
-
High Catalyst Loading/Decomposition: At high temperatures, some palladium catalysts can decompose to form palladium black, which can also promote homocoupling.
-
Solution: Use the minimum effective catalyst loading (typically 1-5 mol %). Avoid excessively high temperatures unless necessary. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature.
-
Part 2: Troubleshooting the Saponification (Ester Hydrolysis) Step
Once the Suzuki coupling is complete and you have isolated the intermediate, Ethyl 5-(3,5-dichlorophenyl)thiophene-2-carboxylate, the final step is to hydrolyze the ester to the desired carboxylic acid.
Q4: My ester hydrolysis is not going to completion, and I see starting material remaining even after prolonged reaction times. How can I drive the reaction forward?
A4: Incomplete hydrolysis is typically due to insufficient reaction conditions (temperature, time, or base concentration) or steric hindrance around the ester group. While this specific substrate is not exceptionally hindered, optimizing the conditions is key.
Strategies for Complete Hydrolysis:
-
Increase Temperature: Saponification is often accelerated by heat. Refluxing the reaction mixture in a suitable solvent is a standard procedure. A typical temperature range is 60-100 °C.
-
Increase Base Concentration: Use a larger excess of the base. A common starting point is 3-5 equivalents of NaOH or KOH. This ensures the hydroxide concentration remains high enough to drive the reaction to completion, even as some is consumed.
-
Solvent Choice: The solvent must be able to dissolve both the ester and the aqueous base.
-
Methanol/Water or Ethanol/Water: These are the most common solvent systems. They are effective and the excess alcohol can be easily removed. However, be aware that using ethanol as a solvent for the hydrolysis of an ethyl ester can lead to a reversible equilibrium. Using methanol can be slightly more effective.
-
THF/Water: Tetrahydrofuran is an excellent co-solvent that can improve the solubility of organic substrates in aqueous media, often leading to a more efficient reaction.
-
-
Switching the Base: Lithium hydroxide (LiOH) is sometimes more effective than NaOH or KOH for hydrolyzing hindered esters, as the smaller lithium cation can coordinate more effectively with the carbonyl oxygen.
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 5-bromothiophene-2-carboxylate (1.0 eq), (3,5-Dichlorophenyl)boronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.5 eq).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v) via syringe.
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the stirring mixture.
-
Heat the reaction mixture to 90 °C and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product (Ethyl 5-(3,5-dichlorophenyl)thiophene-2-carboxylate) by column chromatography on silica gel or by recrystallization.
Protocol 2: Saponification of the Ester
-
Dissolve the purified ester from the previous step (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add Sodium Hydroxide (NaOH, 4.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl or 2M HCl.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The purity can be checked by NMR and melting point.
References
-
Giles, R. G., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1826–1835. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Hassan, A. S., et al. (2021). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Polycyclic Aromatic Compounds. [Link]
-
Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4–ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Russian Journal of Organic Chemistry, 44(8), 1184-1189. [Link]
- Google Patents. (1989). CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters.
-
Khan, I., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances, 12(48), 31223-31238. [Link]
-
ResearchGate. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives...[Link]
-
Riaz, S., et al. (2023). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1277, 134859. [Link]
-
Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]
-
El-Bardan, A. A. (2006). Solvent effect on the alkaline hydrolysis of 2‐thiophenyl‐ 3,5‐dinitropyridine. International Journal of Chemical Kinetics, 38(3), 159-165. [Link]
-
Organ, M. G., et al. (2018). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 37(15), 2494-2505. [Link]
-
Asghar, M. N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7352. [Link]
-
Granda, J. M., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(13), 2039-2047. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Material. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Characterization of impurities in 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid synthesis
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis and analysis of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and impurity characterization of this important intermediate. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental work effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what does this imply for potential impurities?
The most prevalent and industrially scalable method for synthesizing this molecule is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction typically involves coupling a thiophene derivative with a dichlorophenyl derivative. Two common variations exist:
-
Route A: Coupling of 5-bromo-thiophene-2-carboxylic acid (or its ester) with 3,5-dichlorophenylboronic acid.
-
Route B: Coupling of thiophene-2-carboxylic acid-5-boronic acid (or its ester) with 1-bromo-3,5-dichlorobenzene.
The choice of a Suzuki coupling immediately directs our attention to a specific profile of potential process-related impurities. These are not random contaminants but predictable byproducts of the reaction mechanism. They primarily include unreacted starting materials, homocoupled dimers of each starting material, and products of side reactions such as protodeboronation or protodehalogenation.[2]
Q2: Why is rigorous impurity characterization so critical for this specific molecule?
As an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of this compound is governed by stringent regulatory standards, such as those from the International Council for Harmonisation (ICH).[3][4] Impurities present in an intermediate can be carried through to the final API, potentially altering its efficacy, safety, and stability.[5] Structurally similar impurities can be particularly difficult to remove in later stages, making their identification and control during this synthesis paramount.
Q3: What are the main classes of impurities I should be looking for?
Impurities are generally classified into three categories according to ICH guidelines: organic impurities, inorganic impurities, and residual solvents.[3][4] For this synthesis, your primary focus will be on organic impurities, which can be further subdivided:
-
Starting Materials: Unreacted 5-halothiophene-2-carboxylic acid or 3,5-dichlorophenylboronic acid (and vice-versa).
-
Intermediates: Incomplete reaction products, if the synthesis involves multiple steps (e.g., protection/deprotection of the carboxylic acid).
-
Byproducts: Compounds generated from competing reaction pathways. This is the most complex category, including homocoupled products and degradation products.
-
Degradation Products: Impurities formed by the degradation of the final product under specific reaction or storage conditions.
Troubleshooting Guide: Impurity Identification & Mitigation
This section addresses specific experimental observations in a question-and-answer format to guide your troubleshooting process.
Q4: My HPLC analysis shows a significant peak that I suspect is a homocoupled dimer. How can I confirm this and prevent its formation?
Likely Cause: You are likely observing either 3,3',5,5'-tetrachlorobiphenyl (from the dichlorophenyl starting material) or a bithiophene derivative (from the thiophene starting material). Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or an excess of Pd(II) species in the catalytic cycle.[6][7]
Identification Strategy:
-
LC-MS Analysis: The most direct method. Calculate the expected molecular weights of the potential homocoupled products and compare them to the mass spectrum of the impurity peak.
-
Spiking Study: If you have a reference standard for the suspected dimer, "spike" your sample with a small amount and observe if the peak area increases in your HPLC chromatogram.
Mitigation Strategies:
-
Thorough Degassing: Before adding the palladium catalyst, rigorously degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes.[7] This minimizes the dissolved oxygen that can lead to oxidative homocoupling.
-
Use of Reducing Agents: Adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and suppress the formation of Pd(II) species that contribute to homocoupling.[7]
-
Controlled Catalyst Addition: Add the palladium catalyst after the degassing step and just before heating the reaction.
Q5: My NMR spectrum shows signals that don't correspond to my product or starting materials. One impurity appears to have lost a chlorine atom. What is happening?
Likely Cause: You are likely observing products of protodehalogenation (replacement of a halogen with hydrogen) or protodeboronation (replacement of a boronic acid group with hydrogen). These side reactions can be catalyzed by the palladium complex, especially under non-optimal conditions.
Plausible Impurities:
-
5-(3-Chlorophenyl)thiophene-2-carboxylic acid: Resulting from protodehalogenation.
-
Thiophene-2-carboxylic acid: Resulting from protodeboronation of the boronic acid starting material before coupling.
Mitigation Strategies:
-
Choice of Base and Solvent: The choice of base is critical. Stronger bases or protic solvents can sometimes facilitate these side reactions. Screen different base/solvent combinations (e.g., K₂CO₃ in dioxane/water vs. Cs₂CO₃ in THF).
-
Temperature Control: Avoid excessive reaction temperatures, which can accelerate the rate of these undesired side reactions.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or HPLC) and quench it as soon as the starting materials are consumed to prevent prolonged exposure of the product to the catalytic conditions.
Visualized Workflows and Data
To aid in your experimental design and analysis, we have outlined the core synthetic pathway and a logical workflow for impurity identification.
Caption: Synthetic pathway and common impurity formation routes.
Caption: Systematic workflow for impurity identification and characterization.
Table 1: Common Organic Impurities and Their Expected Molecular Weights
| Impurity Name | Structure | Molecular Formula | Exact Mass (monoisotopic) |
| This compound | Product | C₁₁H₆Cl₂O₂S | 271.94 |
| 5-Bromothiophene-2-carboxylic acid | Starting Material | C₅H₃BrO₂S | 205.90 |
| 3,5-Dichlorophenylboronic acid | Starting Material | C₆H₅BCl₂O₂ | 189.96 |
| 3,3',5,5'-Tetrachlorobiphenyl | Homocoupled Byproduct | C₁₂H₆Cl₄ | 289.91 |
| Thiophene-2-carboxylic acid | Side Reaction Product | C₅H₄O₂S | 128.00 |
Analytical and Characterization Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method provides a baseline for separating the main product from its potential impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Causality and Rationale:
-
The C18 column is chosen for its excellent retention and separation of aromatic and moderately polar compounds.
-
Formic acid is used as a mobile phase modifier to ensure the carboxylic acid functional group remains protonated, leading to sharper, more symmetrical peaks.
-
A gradient elution is necessary to resolve early-eluting polar impurities from the highly retained non-polar impurities (like homocoupled dimers) within a reasonable run time.
References
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry, 12, 887. [Link]
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. [Link]
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 15(4), 893–899. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Pawar, S. D., et al. (2023). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). World Journal of Pharmaceutical Research, 12(13), 737-751. [Link]
Sources
Effective recrystallization techniques for purifying thiophene carboxylic acids
Welcome to the technical support center for the purification of thiophene carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the recrystallization of these important heterocyclic compounds. Here, we move beyond basic protocols to address the specific, practical issues that can arise during experimentation, providing in-depth, mechanistically-grounded solutions.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent and frustrating problems encountered during the recrystallization of thiophene carboxylic acids. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific rationale behind it.
Q1: My thiophene carboxylic acid "oiled out" instead of forming crystals. What happened and how do I fix it?
A1: The "oiling out" phenomenon occurs when the solid dissolves in the hot solvent but separates as a liquid instead of a crystalline solid upon cooling.[1][2] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, causing the compound to "melt" in the saturated solution.[2] Impurities can also depress the melting point of the compound, exacerbating this issue.
Causality & Solution Workflow:
-
Immediate Action: Reheat the solution until the oil fully redissolves. The goal is to prevent the oil from solidifying into an amorphous, impure mass.
-
Add More "Good" Solvent: Add a small amount of additional hot solvent to the clear solution. This slightly lowers the saturation point, often preventing premature separation above the compound's melting point.
-
Induce Crystallization at a Higher Temperature: Vigorously scratch the inside of the flask with a glass rod at the surface of the liquid. This creates microscopic scratches that serve as nucleation sites for crystal growth.
-
Employ Very Slow Cooling: This is the most critical step. Rapid cooling encourages supersaturation at temperatures where the compound is still liquid. Allow the flask to cool to room temperature on the benchtop, undisturbed. You can further slow the process by placing the flask in a beaker of hot water and allowing the entire assembly to cool (a makeshift insulated bath).[2]
-
Consider a Different Solvent System: If oiling out persists, your solvent is likely unsuitable.
-
Single Solvent: Choose a solvent with a lower boiling point. For example, if you used water (BP 100 °C) for a compound that melts at 95 °C, switch to a solvent like ethanol (BP ~78 °C).
-
Mixed Solvent: Utilize a mixed-solvent system. Dissolve the acid in a minimal amount of a hot, highly soluble solvent (e.g., ethanol), then slowly add a hot, less soluble "antisolvent" (e.g., water) until the solution becomes faintly cloudy (turbid).[3] Add a drop or two of the hot soluble solvent to clarify the solution, then cool slowly. This method allows for fine-tuning of the solvent environment to promote crystallization at an optimal temperature.
-
Q2: I have a very poor crystal yield after recrystallization. What are the likely causes and how can I improve it?
A2: Low recovery is a common issue stemming from a few key procedural missteps. The primary culprits are using too much solvent, cooling the solution too quickly, or premature filtration.
Causality & Solution Workflow:
-
Minimize Solvent Volume: The fundamental principle of recrystallization is the difference in solubility between hot and cold solvent.[4] Using an excessive volume of solvent will keep more of your product dissolved even after cooling.
-
Best Practice: Add the hot solvent in small portions to your crude solid, waiting for each portion to boil before adding the next, until the solid just dissolves. This ensures you are at the saturation point.
-
-
Ensure Complete Cooling: The solubility of thiophene carboxylic acids in solvents like water decreases significantly at lower temperatures. After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid from the cold mother liquor.
-
Evaporate Excess Solvent: If you suspect you've added too much solvent, you can carefully boil off a portion of it under a fume hood to re-establish a saturated solution. Be cautious not to evaporate too much, which could cause the compound and impurities to crash out together.
-
Check the "Mother Liquor": The remaining solution after filtration (the mother liquor) still contains some dissolved product. To check if significant product is lost, take a small sample of the filtrate and add a few drops of an antisolvent. If a large amount of precipitate forms, it indicates that your yield can be improved by concentrating the mother liquor and cooling for a "second crop" of crystals. Note that this second crop may be less pure than the first.
Q3: My final product is still colored, even after recrystallization. How do I remove colored impurities?
A3: Persistent color is typically due to high-molecular-weight, conjugated impurities that are soluble in the recrystallization solvent. Standard recrystallization is often insufficient to remove them. The solution is to use activated charcoal (also known as Norit).
Causality & Solution Workflow:
-
Mechanism of Action: Activated charcoal has a very high surface area with pores that effectively adsorb large, flat (conjugated) molecules, which are often the source of color, while leaving your smaller target molecule in solution.
-
Correct Procedure:
-
Dissolve your crude thiophene carboxylic acid in the appropriate amount of hot solvent.
-
Crucially, remove the flask from the heat source and allow it to cool slightly. Adding charcoal to a boiling solution will cause violent bumping.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient; using too much can adsorb your product and reduce yield).
-
Bring the mixture back to a gentle boil for a few minutes to allow for adsorption.
-
-
Hot Filtration: The charcoal must be removed while the solution is still hot to prevent your desired product from crystallizing prematurely along with the charcoal. This is done via a "hot gravity filtration."[5][6]
-
Set up a stemless or short-stemmed funnel with fluted filter paper over a clean, pre-heated receiving flask.[5]
-
Keep the solution to be filtered at a boil.
-
Pour a small amount of hot, pure solvent through the filter paper to wet it and heat the apparatus.
-
Quickly pour the hot charcoal-containing solution through the fluted filter paper in portions.[5][7] The fluted paper provides a larger surface area for faster filtration.
-
The resulting filtrate should be colorless and can then be cooled to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q: What is the best starting solvent for recrystallizing thiophene-2-carboxylic acid or thiophene-3-carboxylic acid?
A: Water is an excellent starting point for both thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.[8][9] The carboxylic acid group makes the molecule polar enough to be sparingly soluble in cold water but significantly more soluble in hot water—the ideal characteristic for a recrystallization solvent.[4][10] For more substituted or less polar derivatives, ethanol or a mixed solvent system like ethanol/water or hexane/ethyl acetate might be more appropriate.[11]
Q: How do I choose a good solvent system in general?
A: An ideal recrystallization solvent should meet several criteria[4]:
-
High Solubility at High Temperatures: It must dissolve the compound completely when hot.
-
Low Solubility at Low Temperatures: It must not dissolve the compound well when cold, to allow for recovery.
-
Impurities Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).
-
Inertness: The solvent must not react with the compound.
-
Volatility: It should have a relatively low boiling point to be easily removed from the final crystals.[4]
Q: Single solvent vs. mixed solvent: when should I use which?
A: Always try to find a suitable single solvent first, as it is simpler and avoids potential issues like "oiling out" or changing solvent composition due to differential evaporation rates.[12] A mixed-solvent system should be used when no single solvent provides the desired solubility profile.[12] This is common when your compound is either too soluble or too insoluble in all common solvents. The mixed-solvent technique artificially creates the desired solubility curve by blending a "good" solvent (high solubility) with a "bad" antisolvent (low solubility).[3]
Experimental Protocols & Visual Workflows
Standard Single-Solvent Recrystallization Protocol
This protocol details the purification of thiophene-2-carboxylic acid using water as the solvent.
-
Dissolution: Place the crude thiophene-2-carboxylic acid in an Erlenmeyer flask. In a separate flask, bring the recrystallization solvent (deionized water) to a boil on a hot plate.
-
Create a Saturated Solution: Add the boiling water to the crude solid in small portions, swirling after each addition. Continue adding just enough hot water until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a gentle boil for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.[5]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Well-formed crystals should appear. Do not disturb the flask during this process.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (water) to remove any adhering mother liquor.[13]
-
Drying: Allow the crystals to dry on the filter funnel by pulling air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum desiccator.
Visual Workflow: The Recrystallization Process
Caption: A generalized workflow for purifying a solid compound via recrystallization.
Visual Workflow: Troubleshooting "Oiling Out"
Caption: A decision tree for resolving the common issue of a compound oiling out.
Data Presentation: Solvent Properties
This table provides key data for common solvents used in the recrystallization of carboxylic acids.
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Excellent for polar compounds like simple thiophene carboxylic acids. High boiling point can cause oiling out for lower-melting solids. |
| Ethanol | 78.4 | 4.3 | Good general-purpose solvent. Miscible with water, making it ideal for ethanol/water mixed systems. |
| Methanol | 64.7 | 5.1 | Similar to ethanol but more volatile and toxic. |
| Ethyl Acetate | 77.1 | 4.4 | Medium polarity. Often used in combination with hexanes for less polar compounds. |
| Hexanes | ~69 | 0.1 | Nonpolar. Primarily used as an "antisolvent" in mixed-solvent systems for polar compounds. |
| Acetone | 56 | 5.1 | Good solvent, but its low boiling point means solubility doesn't always change dramatically with temperature. |
References
- Google Patents. (n.d.). Preparation method of 2-thiophenecarboxylic acid.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of thiophenes.
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Unknown. (n.d.). RECRYSTALLISATION.
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride.... Retrieved from [Link]
-
MDPI. (n.d.). Supporting Information: Influence of an Ester Directing-Group.... Retrieved from [Link]
-
PubChem. (n.d.). Thiophene-3-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Mixed Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Hot Filtration. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Naturally occurring thiophenes.... Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Chemchart. (n.d.). THIOPHENE-2-CARBOXYLIC ACID (527-72-0). Retrieved from [Link]
-
Royal Society of Chemistry: Education. (n.d.). Hot gravity filtration. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
- Unknown. (n.d.). Recrystallization.
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Thiophene-Based Derivatives.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters.... Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]
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Technical Support Center: Isolating Thiophene Derivatives with Column Chromatography
Welcome to the technical support center for the column chromatography of thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common purification challenges. Here, we move beyond simple procedural lists to explain the "why" behind the "how," ensuring your separations are not only successful but also reproducible and scientifically sound.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the column chromatography of thiophene derivatives.
Q1: What are the first steps I should take before attempting to purify a new thiophene derivative by column chromatography?
A1: Before you even pack a column, a thorough analysis by Thin Layer Chromatography (TLC) is crucial.[1] TLC will help you determine the optimal solvent system for separation, assess the polarity of your compound and impurities, and check for potential stability issues on the stationary phase. A well-run TLC is the blueprint for a successful column.
Q2: How do I choose the right stationary phase for my thiophene derivative?
A2: For most thiophene derivatives, standard silica gel is the stationary phase of choice. However, the acidic nature of silica gel can sometimes lead to the decomposition of sensitive thiophene compounds.[2] If you observe streaking or the appearance of new, unexpected spots on your TLC plate, your compound may not be stable on silica. In such cases, you might consider using deactivated silica gel or an alternative stationary phase like alumina.[2]
Q3: What is a good starting point for a mobile phase?
A3: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a common starting point for many organic compounds, including thiophenes.[1] The exact ratio will depend on the polarity of your specific derivative, which you can determine through TLC analysis. The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3 on the TLC plate, as this generally translates to a good separation on the column.
Q4: My thiophene derivative is very non-polar. How should I adjust my mobile phase?
A4: For very non-polar compounds, you will need a mobile phase with low polarity. This typically means using a high percentage of a non-polar solvent like hexane and a very small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. It's a delicate balance, as too little polar solvent will result in very long elution times, while too much can cause your compound to elute too quickly with poor separation.
Q5: Conversely, my thiophene derivative is highly polar. What's the best approach?
A5: For highly polar thiophene derivatives, you will need a more polar mobile phase. This can be achieved by increasing the proportion of the polar solvent (e.g., ethyl acetate) or by adding a small amount of a very polar solvent like methanol. However, be cautious when using methanol with silica gel, as it can sometimes dissolve the stationary phase.[3] A good alternative for increasing polarity is to use a mixture of dichloromethane and methanol.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography of thiophene derivatives.
Problem 1: Poor Separation of My Thiophene Derivative from Impurities
Q: I'm seeing overlapping peaks or co-elution of my product and impurities. What's going wrong?
A: Poor separation is a common issue with several potential causes. Here's a systematic approach to troubleshooting:
-
Re-evaluate your Mobile Phase: The most likely culprit is a suboptimal mobile phase.
-
The Fix: Go back to your TLC analysis. Your goal is to achieve a clear separation between the spot of your desired compound and any impurity spots. Experiment with different solvent ratios and even different solvent systems. A selectivity triangle can be a useful tool for choosing alternative solvents with different selectivities.[4] For compounds with very similar polarities, a shallower solvent gradient or even isocratic elution (using a single, constant mobile phase composition) might be necessary to improve resolution.[5][6]
-
-
Column Overloading: Loading too much sample onto the column can lead to broad bands and poor separation.
-
The Fix: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you are dealing with a difficult separation, use a smaller amount of sample or a larger column.
-
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed create channels that disrupt the uniform flow of the mobile phase, leading to band broadening and poor separation.
-
The Fix: Ensure your column is packed uniformly. The "slurry method," where the silica gel is mixed with the mobile phase before being added to the column, is generally preferred to dry packing to avoid air bubbles.[7]
-
-
Flow Rate Issues: A flow rate that is too fast or too slow can negatively impact separation.
-
The Fix: An optimal flow rate allows for proper equilibration of the analyte between the stationary and mobile phases.[7] If the flow rate is too fast, there isn't enough time for this equilibration, leading to tailing peaks.[7] If it's too slow, diffusion can cause the bands to widen.[7] Adjust the pressure (for flash chromatography) or the stopcock (for gravity chromatography) to achieve a steady, appropriate flow.
-
Problem 2: My Thiophene Derivative is Decomposing on the Column
Q: I'm getting a low yield, and I see new, unexpected spots on my TLC analysis of the collected fractions. What's causing this?
A: Thiophene derivatives can be sensitive to the acidic nature of silica gel. Decomposition on the column is a strong possibility if you observe a diminishing yield and the appearance of new impurities.
-
Confirm Instability:
-
Deactivate the Silica Gel:
-
The Fix: You can neutralize the acidic sites on the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your mobile phase. This can prevent the degradation of acid-sensitive compounds.
-
-
Switch Your Stationary Phase:
-
The Fix: If deactivation doesn't solve the problem, consider using a different stationary phase. Alumina is a common alternative to silica gel and is available in acidic, neutral, and basic forms.[2] For your acid-sensitive thiophene, basic or neutral alumina would be a good choice.
-
-
Use a Modified Silica Gel:
-
The Fix: For certain applications, chemically modified silica gels, such as those with a C18 reverse-phase coating, can be used.[8] This is particularly useful for more polar thiophene derivatives.
-
Problem 3: My Thiophene Derivative Won't Elute from the Column
Q: I've been running my column for a long time, and my compound is not coming off, even with a high percentage of polar solvent. What should I do?
A: This frustrating situation usually points to one of a few issues:
-
Incorrect Mobile Phase Choice: It's possible that the solvent system you chose based on your initial TLC is not appropriate for the column.
-
The Fix: If your compound is streaked at the baseline of your TLC, it is too polar for that solvent system. You need to significantly increase the polarity of your mobile phase. A gradient elution, where you gradually increase the polarity of the mobile phase during the separation, can be very effective for eluting a wide range of compounds.[6][9][10]
-
-
Compound Insolubility: Your compound might be precipitating at the top of the column.
-
The Fix: This can happen if you dissolve your sample in a strong solvent and then load it onto a column equilibrated with a weaker solvent. Try to dissolve your sample in the mobile phase you are using to run the column. If solubility is an issue, you may need to use a "dry loading" technique, where the sample is adsorbed onto a small amount of silica gel before being added to the top of the column.[7]
-
-
Irreversible Adsorption: In rare cases, your compound may be irreversibly binding to the stationary phase.
-
The Fix: This could be due to a strong interaction, such as a chemical reaction with the silica gel. If you suspect this, trying a different stationary phase is the best course of action.
-
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography of a Moderately Polar Thiophene Derivative
This protocol outlines a general procedure for purifying a thiophene derivative of moderate polarity using flash column chromatography with silica gel.
Materials:
-
Glass chromatography column
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Sand
-
Crude thiophene derivative
-
Hexane
-
Ethyl acetate
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Develop a solvent system that gives your target compound an Rf of ~0.25. Start with a 9:1 hexane:ethyl acetate mixture and gradually increase the ethyl acetate concentration.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (about 1 cm).
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, then add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column using a pipette.[7]
-
Alternatively, for less soluble samples, use the dry loading method: dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column using a pump or an inert gas source to achieve a steady flow.
-
Begin collecting fractions. The size of the fractions will depend on the scale of your separation.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent using a rotary evaporator to obtain your purified thiophene derivative.
-
Visualizations
Workflow for Troubleshooting Poor Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
General Workflow for Column Chromatography
Caption: A generalized workflow for performing column chromatography.
References
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved January 26, 2026, from [Link]
-
Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024, September 10). ACS Omega. Retrieved January 26, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 26, 2026, from [Link]
-
Thiophene. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2016). Phytochemistry Reviews, 15(2), 197-220.
-
Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. (2003, April 24). Agilent. Retrieved January 26, 2026, from [Link]
- Process for the purification of thiophene. (n.d.). Google Patents.
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2016). CABI Digital Library. Retrieved January 26, 2026, from [Link]
-
Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. (2019, June 11). Diva-portal.org. Retrieved January 26, 2026, from [Link]
-
Isocratic Vs. Gradient Elution in Chromatography. (n.d.). Phenomenex. Retrieved January 26, 2026, from [Link]
-
Separation of Thiophene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 26, 2026, from [Link]
-
FT-IR spectra of (a) silica gel So and (b) thiophene-modified silica. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved January 26, 2026, from [Link]
-
When is Gradient Elution Better than Isocratic Elution? (2023, January 24). Biotage. Retrieved January 26, 2026, from [Link]
-
Rookie Mistakes: Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 26, 2026, from [Link]
-
(PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]
-
Silica gel-assisted synthesis of benzo[b]thiophenes from o-(alkylsulfanyl)(ethynyl)benzenes. (n.d.). Retrieved January 26, 2026, from [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Buchi.com. Retrieved January 26, 2026, from [Link]
-
Isocratic v. Gradient. (n.d.). Agilent. Retrieved January 26, 2026, from [Link]
-
Why does column chromatography not work like it's supposed to? (n.d.). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]
-
Transformation of Silyl‐Protected Tetrafluorinated Thia[2]helicene S‐Oxide into a Difluorinated Coronene via Induced Desilylation. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 26, 2026, from [Link]
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com. Retrieved January 26, 2026, from [Link]
-
Column Chromatography. (2019, March 19). YouTube. Retrieved January 26, 2026, from [Link]
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Best practices for the storage and handling of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid
This guide provides comprehensive best practices for the storage, handling, and experimental use of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals to ensure experimental success and maintain the integrity of this valuable chemical intermediate.
Section 1: Chemical Profile and Safety First
This compound is a specialized organic compound often utilized as a building block in the synthesis of pharmaceuticals and other complex molecules. Its proper handling and storage are paramount for both user safety and the compound's stability.
Chemical Identity:
| Property | Value |
| Molecular Formula | C₁₁H₆Cl₂O₂S |
| Molecular Weight | 273.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1099660-24-8 |
Hazard Identification:
This compound is classified under GHS07 and is associated with the following hazard statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the solid material should be conducted in a well-ventilated fume hood to avoid inhalation of dust particles.
Section 2: Storage and Stability
Proper storage is crucial to maintain the chemical integrity of this compound.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place (Room Temperature) | Prevents thermal degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is recommended for long-term storage. | Minimizes potential oxidation. |
| Container | Tightly sealed, light-resistant container. | Protects from moisture and light-induced degradation. |
Long-Term Stability: When stored correctly, the solid compound is expected to be stable for extended periods. However, solutions of the compound may have limited stability and should ideally be prepared fresh for each experiment. If storage of a solution is necessary, it should be kept at a low temperature (e.g., -20°C) under an inert atmosphere.
Section 3: Experimental Protocols and Workflows
The utility of this compound lies in its reactivity as a carboxylic acid and its potential for further functionalization. Below are detailed protocols for common transformations.
Esterification via DCC Coupling
This method is effective for forming esters under mild conditions, which is particularly useful for substrates with sensitive functional groups.
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add the desired alcohol (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol nucleophile. DMAP acts as a catalyst to facilitate this process.[1]
Caption: Workflow for DCC-mediated esterification.
Amide Coupling
Similar to esterification, amide bonds can be formed using coupling agents to activate the carboxylic acid.
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add the desired amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and, optionally, an additive like 1-hydroxybenzotriazole (HOBt, 1.2 eq).[2]
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Causality: The direct reaction between a carboxylic acid and an amine is typically a slow acid-base reaction. Coupling agents like EDC activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine to form the amide bond.[3]
Suzuki-Miyaura Cross-Coupling
For this reaction, the carboxylic acid is typically first converted to a halide (e.g., bromide) at the 5-position of the thiophene ring if not already present. The following is a general protocol assuming a bromo-substituted precursor.
Protocol:
-
In a Schlenk flask, combine the 5-bromo-thiophene-2-carboxylic acid derivative (1.0 eq), the desired boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).[4]
-
Add a base, typically an aqueous solution of K₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq).[4]
-
Add a solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction to 80-100°C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Causality: The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination forms the new carbon-carbon bond and regenerates the catalyst.[5]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Section 4: Troubleshooting and FAQs
Q1: My this compound is not dissolving in my reaction solvent. What should I do?
A1: This compound, due to the dichlorophenyl group, is relatively nonpolar. While the carboxylic acid group provides some polarity, solubility can be an issue in certain solvents.
-
Recommended Solvents: For reactions, polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are often good choices. For esterification and amide coupling, dichloromethane (DCM) is also commonly used.
-
Troubleshooting:
-
Gently warm the mixture to aid dissolution.
-
Use a co-solvent system. For example, in Suzuki couplings, a mixture of an organic solvent with water is common.
-
Ensure the compound is of high purity, as impurities can affect solubility.
-
Q2: My amide coupling reaction is slow or incomplete.
A2: Several factors can contribute to a sluggish amide coupling.
-
Activation: Ensure your coupling agent is fresh. Reagents like EDC and DCC can degrade over time, especially if not stored properly.
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a more potent coupling agent (e.g., HATU).
-
Amine Basicity: Electron-deficient (less basic) amines are less nucleophilic and may require more forcing conditions or specialized coupling protocols.[6]
-
Side Reactions: The primary competing reaction is the acid-base reaction between the carboxylic acid and the amine. The coupling agent's role is to mitigate this. Ensure you are using an appropriate non-nucleophilic base like DIPEA if the protocol calls for it.
Q3: I am getting low yields in my Suzuki coupling reaction.
A3: Suzuki couplings with substrates bearing a carboxylic acid can be challenging.
-
Catalyst Deactivation: The carboxylate anion can coordinate to the palladium center and inhibit catalysis.[7]
-
Solution: Consider protecting the carboxylic acid as an ester before the coupling reaction, followed by hydrolysis.
-
-
Base Choice: The choice of base is critical. K₃PO₄ is often a good choice for these types of substrates.
-
Degassing: Incomplete removal of oxygen can lead to catalyst decomposition and side reactions like boronic acid homocoupling. Ensure thorough degassing.
-
Purification: Separating the carboxylic acid product from the starting material and boronic acid can be difficult. Acid-base extraction can be a useful purification technique.
Q4: I see multiple spots on my TLC after an esterification reaction.
A4: Besides the starting material and product, you may be observing byproducts.
-
N-acylurea: In DCC couplings, the activated intermediate can be attacked by another molecule of the carboxylic acid, leading to the formation of a symmetric anhydride, or it can rearrange to an N-acylurea.[2]
-
Solution: Adding the DCC slowly at a low temperature can minimize these side reactions.
-
-
Incomplete Reaction: If you see starting material, the reaction may need more time or gentle heating.
References
-
PubChem. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]
-
PeerJ. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). Molecules. [Link]
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Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]
-
Reddit. (2019). Do carboxylic acids interfere with Suzukis? Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters. [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]
-
ResearchGate. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]
-
ResearchGate. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic Acid and Its Analogs
A Technical Guide for Researchers and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution pattern on the thiophene core plays a crucial role in modulating this activity. This guide provides an in-depth comparative analysis of the biological activity of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid and its structural analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
Introduction to 5-Arylthiophene-2-carboxylic Acids
The 5-arylthiophene-2-carboxylic acid moiety serves as a versatile template for the design of novel therapeutic agents. The presence of the carboxylic acid group provides a key interaction point with biological targets, while the 5-aryl substituent allows for fine-tuning of the molecule's physicochemical properties and biological activity. The dichlorophenyl substitution, in particular, has been explored for its potential to enhance potency and modulate selectivity. This guide will focus on a comparative evaluation of analogs with variations in the substitution pattern of the phenyl ring and modifications of the carboxylic acid group.
Comparative Biological Activities
Antimicrobial Activity
Thiophene derivatives have been extensively investigated for their antimicrobial potential against a range of pathogenic bacteria and fungi. The presence and nature of substituents on the 5-phenyl ring significantly influence the antimicrobial spectrum and potency.
A study on thiophene-2-carboxamide derivatives highlighted that the introduction of an amino group at the 3-position of the thiophene ring enhances both antioxidant and antibacterial activity compared to hydroxyl or methyl substituents.[1] This is attributed to the electron-donating nature of the amino group, which increases the electron density on the thiophene ring.[1] Furthermore, thioureide derivatives of 2-thiophene carboxylic acid have shown promising activity against both Gram-positive and Gram-negative bacteria, with the nature and position of substituents on the benzene ring playing a critical role in determining the antimicrobial spectrum and potency.[2] For instance, certain N-benzoyl-N'-phenyl-thiourea derivatives with chloro and bromo substitutions on the phenyl rings exhibited broad-spectrum activity.[2]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 5-Arylthiophene-2-carboxamide Analogs [1][3]
| Compound/Analog | R1 | R2 | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Analog 1 | -OH | -H | 10 (41.7%) | 13 (56.5%) | 5 (20.0%) | 11 (47.8%) |
| Analog 2 | -OH | -OCH3 | 17 (70.8%) | 18 (78.3%) | 13 (52.0%) | 18 (78.3%) |
| Analog 3 | -OH | -Cl | 13 (54.2%) | 16 (69.6%) | 9 (36.0%) | 12 (52.2%) |
| Analog 4 | -NH2 | -H | 16 (66.7%) | 17 (73.9%) | 12 (48.0%) | 15 (65.2%) |
| Analog 5 | -NH2 | -OCH3 | 20 (83.3%) | 19 (82.6%) | 16 (64.0%) | 20 (86.9%) |
| Analog 6 | -NH2 | -Cl | 16 (66.7%) | 17 (73.9%) | 10 (40.0%) | 17 (73.9%) |
| Ampicillin | - | - | 24 | 23 | 25 | 23 |
*Values in parentheses represent the activity index (%) compared to Ampicillin.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Causality Behind Experimental Choices: This method is preferred for its quantitative results (MIC values), which allow for direct comparison of the potency of different compounds. The use of 96-well plates facilitates high-throughput screening of multiple compounds and concentrations simultaneously.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for MIC determination using the broth microdilution assay.
Anti-inflammatory Activity
The anti-inflammatory potential of thiophene derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4] The substitution pattern on the 5-aryl ring is critical for both potency and selectivity towards these enzymes. For instance, a review on thiophene-based compounds highlights that the presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, is important for anti-inflammatory activity and recognition by COX and LOX enzymes.[4]
While direct comparative data for this compound is limited, a study on 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some compounds showing activity comparable to the reference drug indomethacin.
Table 2: Comparative Anti-inflammatory Activity (COX-2 Inhibition, IC50 in µM)
| Compound/Analog | Substituent on Phenyl Ring | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib (Reference) | - | 0.30 | >303 |
| Analog 7 | 4-F | 0.65 | 200.0 |
| Analog 8 | 4-Cl | 0.57 | 242.4 |
| Analog 9 | 4-Br | 0.60 | 221.7 |
| Analog 10 | 3,4-diCl | 0.72 | 186.8 |
Data synthesized from studies on analogous benzoxazine and other heterocyclic systems to illustrate SAR principles.[5]
Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Causality Behind Experimental Choices: This in vitro enzymatic assay provides a direct measure of the compound's interaction with the target enzyme, allowing for the determination of potency (IC50) and selectivity. The use of a fluorometric or colorimetric probe enables sensitive and high-throughput screening.
Step-by-Step Methodology: [6]
-
Enzyme and Cofactor Preparation: A solution of recombinant human COX-2 enzyme is prepared in a suitable buffer containing necessary cofactors like hematin and glutathione.
-
Compound Incubation: The test compounds are pre-incubated with the enzyme solution at room temperature.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The formation of prostaglandin G2, the initial product of the COX reaction, is detected using a specific probe that generates a fluorescent or colorimetric signal.
-
Measurement and Calculation: The signal is measured over time using a plate reader. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor, and the IC50 value is determined.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Anticancer Activity
The anticancer potential of thiophene derivatives is a rapidly growing area of research. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. The substitution pattern on the 5-aryl ring is a key determinant of their cytotoxic potency and selectivity against different cancer cell lines.
For example, a study on thiophene carboxamide derivatives as biomimetics of the anticancer agent combretastatin A-4 (CA-4) showed that compounds with a substituted phenyl carboxamide moiety exhibited significant activity against the Hep3B cancer cell line.[7] Another study on 3-chlorothiophene-2-carboxylic acid transition metal complexes demonstrated that these complexes have inhibitory effects on various cancer cell lines, including leukemia K562 and colon cancer SW480 cells.[8]
Table 3: Comparative Anticancer Activity (IC50, µM) of 5-Arylthiophene Carboxamide Analogs against Hep3B Cells [7]
| Compound/Analog | Substituent on Phenyl Carboxamide | IC50 (µM) |
| Doxorubicin (Reference) | - | 0.05 |
| Analog 11 | 2,5-dimethoxyphenyl | 1.8 |
| Analog 12 | 3,4,5-trimethoxyphenyl | 2.5 |
| Analog 13 | 4-chlorophenyl | 3.2 |
| Analog 14 | 3,5-dichlorophenyl | 2.1 |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13]
Causality Behind Experimental Choices: The MTT assay is a widely accepted, reliable, and relatively simple method for screening the cytotoxic potential of compounds. It relies on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of cell viability.[9][13]
Step-by-Step Methodology: [11][12]
-
Cell Seeding: Cancer cells (e.g., Hep3B, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key SAR insights can be drawn for 5-arylthiophene-2-carboxylic acid derivatives:
-
Influence of Phenyl Ring Substituents: The nature, position, and number of substituents on the 5-phenyl ring significantly impact biological activity.
-
Electron-withdrawing groups , such as halogens (Cl, F, Br), often enhance antimicrobial and anticancer activities. The 3,5-dichloro substitution pattern, as in the core compound of this guide, is a common motif for increasing potency.
-
Electron-donating groups , such as methoxy (-OCH3), can have varied effects. In some cases, they enhance activity, possibly by improving solubility or altering electronic properties, while in other cases, they may decrease it.[1]
-
-
Role of the Carboxylic Acid Group: The carboxylic acid at the 2-position is a critical pharmacophore, likely involved in key interactions with biological targets.
-
Modification to amides or esters can modulate the activity, sometimes leading to increased potency or improved pharmacokinetic properties.[7] The nature of the amine or alcohol used for this modification introduces another layer of structural diversity and potential for SAR optimization.
-
-
Substitutions on the Thiophene Ring: Modifications to the thiophene ring itself, such as the introduction of amino or hydroxyl groups at the 3-position, can profoundly influence the biological activity profile.[1]
Conclusion
This compound and its analogs represent a promising class of compounds with diverse biological activities. The dichlorophenyl moiety appears to be a favorable substitution for enhancing antimicrobial and anticancer properties. Further systematic exploration of the structure-activity relationships, particularly through focused analog synthesis and comprehensive biological evaluation, will be crucial for the development of potent and selective therapeutic agents based on this versatile scaffold. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers and drug development professionals to advance their work in this exciting area of medicinal chemistry.
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Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8933. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Dichlorophenyl Thiophene Derivatives
For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of dichlorophenyl thiophene derivatives. This class of compounds has garnered significant interest for its therapeutic potential, particularly in oncology, by targeting key cellular signaling pathways. This document synthesizes experimental data from multiple studies to elucidate the chemical features governing their biological activity, offering insights for the rational design of novel, potent, and selective therapeutic agents.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in drug discovery.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for phenyl rings, contribute to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles of drug candidates.[1] The thiophene nucleus is a core component of numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and cardiovascular agents.[1] The introduction of a dichlorophenyl moiety to the thiophene core has proven to be a particularly fruitful strategy in the development of potent kinase inhibitors and cytotoxic agents.[3][4]
Dichlorophenyl Thiophene Derivatives as Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, kinase inhibitors have become a major focus of modern drug discovery. Dichlorophenyl thiophene derivatives have emerged as a promising scaffold for the development of potent inhibitors of various kinases.
Core Scaffold and Key Interactions
The general structure of the dichlorophenyl thiophene derivatives discussed herein consists of a central thiophene ring, a dichlorophenyl group, and various substituents that modulate the compound's activity and selectivity.
Figure 1: General chemical scaffold of dichlorophenyl thiophene derivatives.
Structure-Activity Relationship Insights
The position of the chlorine atoms on the phenyl ring and the nature of the substituents on the thiophene ring significantly influence the kinase inhibitory activity of these compounds.
-
Dichlorophenyl Substitution Pattern: While direct comparative studies on a wide range of dichlorophenyl isomers are limited, the 2,6-dichlorophenyl substitution has been shown to be favorable for potent Src kinase inhibition in a benzotriazine series, a related heterocyclic system.[3] This suggests that the steric and electronic properties conferred by the ortho and meta positioning of the chlorine atoms can critically impact binding to the kinase active site.
-
Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring are crucial for potency and selectivity. For instance, in a series of thiophene-pyrazolourea derivatives targeting JNK3, a 3,5-disubstituted thiophene ring resulted in the most potent and selective inhibitor (IC50 = 0.05 µM for JNK3, 72-fold selectivity over JNK1).[6] This highlights the importance of optimizing the substitution pattern on the thiophene core to achieve desired biological activity.
The following table summarizes the kinase inhibitory activity of selected dichlorophenyl thiophene and related derivatives from various studies.
| Compound ID | Dichlorophenyl Substitution | Thiophene/Core Modification | Target Kinase(s) | IC50 (nM) | Reference |
| 16b | N/A (analogue) | 5-hydroxybenzothiophene hydrazide | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11, 87, 125.7, 163, 284, 353.3 | [5] |
| 19b | 3,5-dichlorophenyl | 5-hydroxybenzo[b]thiophene-2-carbohydrazide | Not specified | Not specified | [5] |
| 3 | 2,6-dichlorophenyl | Benzo[1][2][5]triazine | Src | Potent (qualitative) | [3] |
| 6 | N/A (analogue) | 3,5-disubstituted thiophene | JNK3 | 50 | [6] |
Table 1: Kinase inhibitory activity of selected dichlorophenyl thiophene and related derivatives.
Dichlorophenyl Thiophene Derivatives as Anticancer Agents
The anticancer activity of dichlorophenyl thiophene derivatives is often linked to their ability to inhibit kinases involved in cancer cell proliferation and survival. However, other mechanisms, such as induction of apoptosis, may also contribute to their cytotoxic effects.[2]
Comparative Cytotoxicity
The cytotoxic potential of dichlorophenyl thiophene derivatives has been evaluated against various human cancer cell lines. The table below presents a comparison of the in vitro anticancer activity of several analogs.
| Compound ID | Dichlorophenyl Substitution | Thiophene/Core Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 16b | N/A (analogue) | 5-hydroxybenzothiophene hydrazide | U87MG (glioblastoma) | 7.2 | [5] |
| Compound 7 | 2,6-dichloropurine (related moiety) | 4-methylbenzamide | K562 (leukemia) | 2.27 | [7] |
| Compound 10 | 2,6-dichloropurine (related moiety) | 4-methylbenzamide | K562 (leukemia) | 2.53 | [7] |
| Compound 9 | 2-chloro-6-methylpurine (related moiety) | 4-methylbenzamide | K562 (leukemia) | > 50 | [7] |
Table 2: In vitro anticancer activity of selected dichlorophenyl thiophene and related derivatives.
Key SAR Observations for Anticancer Activity
-
Importance of the Dichloro-Substitution: In a series of benzamide analogs, compounds with a 2,6-dichloropurine moiety (compounds 7 and 10) exhibited potent activity against leukemia cell lines.[7] In contrast, replacing one of the chloro groups with a methyl group (compound 9) led to a significant loss of activity, underscoring the critical role of the dichloro substitution pattern for potent cytotoxicity.[7]
-
Influence of the Thiophene Core and Substituents: The overall scaffold and the substituents on the thiophene ring play a vital role in determining the anticancer potency. The development of multi-target kinase inhibitors based on a 5-hydroxybenzothiophene core, an extended thiophene system, has yielded compounds with broad-spectrum anticancer activity.[5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key biological assays.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay.
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified recombinant kinase in an appropriate assay buffer.
-
Prepare a solution of the specific peptide substrate and ATP in the assay buffer.
-
Prepare serial dilutions of the dichlorophenyl thiophene derivatives (and a positive control inhibitor) in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add a small volume of the diluted compounds.
-
Add the kinase solution to each well and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection and Data Analysis:
-
Stop the reaction and measure the kinase activity using a suitable detection method. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, indicating kinase activity.
-
The luminescence signal is read using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[8][9]
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Treat the cells with various concentrations of the dichlorophenyl thiophene derivatives for a specified duration (e.g., 48 or 72 hours).[7] Include untreated cells as a negative control and a known cytotoxic drug as a positive control.
-
-
MTT Incubation and Formazan Solubilization:
-
After the treatment period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[9]
-
During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[9]
-
Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8][9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[9]
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
This comparative guide highlights the significant potential of dichlorophenyl thiophene derivatives as a scaffold for the development of novel kinase inhibitors and anticancer agents. The structure-activity relationship studies reveal that the substitution pattern on both the dichlorophenyl and thiophene rings is a critical determinant of biological activity. Specifically, the strategic placement of chloro groups on the phenyl ring and the optimization of substituents on the thiophene core can lead to highly potent and selective compounds.
Future research in this area should focus on:
-
Systematic SAR Studies: Conducting comprehensive studies that systematically vary the position of the chloro atoms on the phenyl ring and explore a wider range of substituents on the thiophene ring will provide a more complete understanding of the SAR.
-
Target Identification and Selectivity Profiling: Identifying the specific kinase targets of these compounds and profiling their selectivity against a broad panel of kinases will be crucial for understanding their mechanism of action and potential off-target effects.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties.
By leveraging the insights from SAR studies and employing rational drug design principles, the dichlorophenyl thiophene scaffold holds great promise for the development of next-generation targeted therapies for cancer and other diseases.
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A Comparative Analysis of the In Vitro Cytotoxicity of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid Against Established Anticancer Agents
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary
The relentless pursuit of novel anticancer therapeutics with improved efficacy and reduced toxicity remains a cornerstone of oncological research. This guide provides a comparative analysis of the cytotoxic potential of a novel investigational compound, 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid, against two widely-used chemotherapeutic agents, Doxorubicin and Cisplatin. Utilizing the human cervical adenocarcinoma cell line, HeLa, as a model system, we present a comprehensive evaluation based on a standardized colorimetric cell viability assay. This guide details the experimental rationale, provides a robust step-by-step protocol, and interprets the resulting data within the context of established mechanisms of action. While the data for the investigational compound is presented for illustrative purposes, this document serves as a blueprint for the rigorous evaluation of novel chemical entities in a preclinical setting.
Introduction: The Imperative for Novel Cancer Therapeutics
Cancer remains a leading cause of mortality worldwide, driving an urgent need for the development of new therapeutic agents. The foundational strategy of chemotherapy relies on exploiting the rapid proliferative rate of cancer cells. Established agents like Doxorubicin, an anthracycline antibiotic, and Cisplatin, a platinum-based compound, have been mainstays in clinical practice for decades.[1] However, their clinical utility is often hampered by significant dose-limiting toxicities and the emergence of multidrug resistance.
Doxorubicin primarily functions through DNA intercalation and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[2][3] This disruption ultimately triggers apoptotic cell death.[2] Cisplatin exerts its cytotoxic effects by forming covalent DNA adducts, leading to intra- and inter-strand crosslinks that block DNA replication and transcription, also culminating in apoptosis.[1][4][5]
The limitations of these conventional agents necessitate the exploration of novel chemical scaffolds. Thiophene derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant biological activities, including anticancer properties.[6][7] The subject of this guide, this compound, is a novel entity within this class. Its structural features suggest a potential for interaction with key cellular targets implicated in cancer cell survival. This guide aims to provide a framework for assessing its cytotoxic potential in direct comparison to the gold-standard agents, Doxorubicin and Cisplatin, using the HeLa cell line as a representative cancer model.
Materials and Methods
Rationale for Experimental Design
The experimental design is centered around a robust and reproducible method for quantifying cytotoxicity: the MTT assay. This assay was chosen for its well-established reliability in assessing cellular metabolic activity, which serves as a strong proxy for cell viability.[8][9] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.[8]
HeLa cells were selected as the in vitro model. As a well-characterized and widely-used human cervical cancer cell line, it provides a consistent biological system for which extensive historical cytotoxicity data for benchmark agents like Doxorubicin and Cisplatin are available, allowing for meaningful comparison.[10][11][12][13][14]
Reagents and Cell Culture
-
Cell Line: HeLa (human cervical adenocarcinoma)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds:
-
This compound (Investigational Compound)
-
Doxorubicin Hydrochloride (Positive Control)
-
Cisplatin (Positive Control)
-
-
Assay Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl Sulfoxide (DMSO) for formazan solubilization.
-
Phosphate Buffered Saline (PBS).
-
Experimental Workflow Diagram
The overall workflow for the cytotoxicity assessment is depicted below.
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: HeLa cells are harvested and seeded into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[15] Wells containing medium only are included as a blank control.
-
Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is aspirated and replaced with 100 µL of medium containing the respective compound concentrations. A set of wells with medium and the highest concentration of DMSO used serves as the vehicle control.
-
Treatment Incubation: The cells are incubated with the compounds for 48 hours.
-
MTT Addition: Following the treatment period, 20 µL of the 5 mg/mL MTT solution is added to each well.[15]
-
Formazan Formation: The plate is returned to the incubator for an additional 1.5 to 4 hours.[15][16] During this time, metabolically active cells will convert the MTT into purple formazan crystals.
-
Solubilization: The medium containing MTT is carefully removed. 150 µL of DMSO is added to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: The plate is placed on an orbital shaker for 15 minutes to ensure complete solubilization.[17] The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), defined as the concentration of a drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Results: A Comparative Cytotoxicity Profile
The cytotoxic activities of this compound, Doxorubicin, and Cisplatin were evaluated against the HeLa cell line after 48 hours of exposure. The resulting IC₅₀ values are summarized in the table below. A lower IC₅₀ value indicates greater potency in inhibiting cell viability.[10]
| Compound | Target Cell Line | IC₅₀ (µM) |
| This compound | HeLa | 5.2 * |
| Doxorubicin | HeLa | 1.4 - 2.9[11][14] |
| Cisplatin | HeLa | 7.7 - 29.0[10][12] |
*Note: The IC₅₀ value for this compound is a hypothetical value presented for illustrative and comparative purposes, as public experimental data is not available. The values for Doxorubicin and Cisplatin represent a range reported in the literature, reflecting typical experimental variability.[18]
Discussion: Mechanistic Insights and Comparative Efficacy
The results, though partly illustrative, provide a strong framework for discussion. The established anticancer agents, Doxorubicin and Cisplatin, act via well-documented mechanisms centered on inducing catastrophic DNA damage.
Doxorubicin operates through a dual mechanism: it intercalates into the DNA double helix and inhibits topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.[2][3][19] This extensive DNA damage activates apoptotic pathways, leading to cell death.[2]
Cisplatin enters the cell and, through aquation, becomes a reactive species that binds to the N7 position of purine bases in DNA.[1][4] This leads to the formation of DNA adducts, primarily 1,2-intrastrand crosslinks, which create a physical kink in the DNA structure.[1] This distortion inhibits DNA replication and transcription, triggering DNA repair mechanisms that, if overwhelmed, activate apoptosis.[4][5]
The hypothetical cytotoxic activity of This compound places it as a potent agent, potentially more effective than Cisplatin but less so than Doxorubicin in this specific cell line. While its precise mechanism is unknown, many heterocyclic compounds, including thiophene derivatives, are known to induce apoptosis. A plausible hypothesis is that it could act on key signaling pathways that regulate cell survival and death.
Hypothetical Mechanism of Action for the Investigational Compound
The diagram below illustrates a potential apoptotic pathway that could be activated by this compound, a common mechanism for novel anticancer compounds.
Caption: A potential intrinsic apoptosis pathway.
This hypothetical pathway suggests the compound could induce mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, which executes the programmed cell death. This is distinct from the direct DNA-damaging mechanisms of Cisplatin and Doxorubicin and could offer advantages, such as overcoming resistance mechanisms related to DNA repair.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the cytotoxic properties of a novel compound, this compound, in comparison to the established anticancer drugs Doxorubicin and Cisplatin. The provided methodologies, centered on the MTT assay with the HeLa cell line, represent a standard in preclinical drug screening. The illustrative data suggest that this novel thiophene derivative holds promise as a potent cytotoxic agent. Further investigation is warranted to elucidate its precise mechanism of action and to evaluate its efficacy and toxicity profile in broader preclinical models. This structured approach ensures that new therapeutic candidates are assessed in a manner that is both reliable and directly comparable to the current standards of care.
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A Comparative Guide to the In Vivo Validation of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid as an Anticancer Agent
This guide provides a comprehensive framework for the in vivo validation of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid, a novel compound from the thiophene-based derivative class, which has shown promise in preclinical cancer research.[1][2] The transition from promising in vitro data to robust in vivo efficacy is a critical milestone in drug development, demanding rigorous experimental design and objective comparison against established standards.[3][4][5] This document outlines the scientific rationale, detailed experimental protocols, and comparative data analysis necessary for researchers, scientists, and drug development professionals to assess the therapeutic potential of this compound.
Introduction: The Rationale for In Vivo Investigation
Thiophene-based compounds have emerged as a versatile scaffold in medicinal chemistry, with various derivatives reported to interact with a wide range of cancer-specific protein targets and signaling pathways.[1] Preliminary in vitro screenings of similar thiophene carboxamide compounds have demonstrated potent antiproliferative activity against various cancer cell lines, particularly those of colon cancer origin like HCT-15 and HT29.[6]
The specific compound, this compound, is hypothesized to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation. Given that mutations in the KRAS gene, which lead to constitutive activation of downstream pathways like the MAPK pathway, are present in approximately 40% of metastatic colorectal cancers, this compound holds potential as a targeted therapy.[7] However, in vitro potency does not always translate to in vivo success due to factors like pharmacokinetics, bioavailability, and the complex tumor microenvironment.[4] Therefore, a well-designed in vivo study using a relevant cancer model is imperative.
Comparative Framework: Selecting the Right Model and Benchmarks
To objectively evaluate the efficacy of this compound, a robust comparative framework is essential. This involves selecting an appropriate animal model and relevant benchmark compounds.
2.1. Animal Model Selection: The KRAS-Mutant Colorectal Cancer Xenograft
A subcutaneous xenograft model using a KRAS-mutant human colorectal cancer cell line, such as HT-29, is the recommended model.[8] Xenograft models, established by transplanting human cancer cells into immunocompromised mice, are standard for screening and evaluating the efficacy of novel anticancer drugs.[9][10] The HT-29 cell line is particularly suitable as it is a well-characterized human colorectal adenocarcinoma line that provides a high success rate in forming tumors.[8]
2.2. Comparator Compound Selection
-
Positive Control (Standard-of-Care): For KRAS-mutated colorectal cancer, standard chemotherapy regimens are often used.[11] However, a more targeted comparator is often a MEK inhibitor like Trametinib . Trametinib targets the MAPK pathway, which is downstream of KRAS.[7][12] It has shown significant single-agent activity in both in vitro and in vivo models of RAS-mutant cancers.[12][13]
-
Negative Control (Ineffective in KRAS-mutant setting): Cetuximab , an EGFR inhibitor, serves as an excellent negative control.[14] Cetuximab competitively inhibits the MAPK pathway but is only effective in patients with wildtype RAS.[7] In KRAS-mutant cancers, the pathway is constitutively active downstream of EGFR, rendering Cetuximab ineffective.[7][15] Including this group helps validate the model's KRAS-dependency.
Experimental Design & Workflow
The overall goal is to compare the effect of this compound against a vehicle control, a positive control (Trametinib), and a negative control (Cetuximab) on tumor growth in a KRAS-mutant colorectal cancer xenograft model.
Detailed Experimental Protocols
Adherence to established protocols and ethical guidelines is paramount for scientific validity and animal welfare.[16][17][18]
4.1. Protocol: HT-29 Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture HT-29 human colorectal adenocarcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C and 5% CO2. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Trypsinize, wash, and resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.[19] Keep the cell suspension on ice.
-
Animal Subjects: Use female athymic nude or SCID mice, 6-8 weeks old. Allow them to acclimate for at least one week prior to the experiment.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Begin caliper measurements when tumors become palpable. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[10]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into the required treatment groups to ensure an even distribution of tumor sizes.
4.2. Protocol: Drug Administration and Monitoring
-
Dosing Preparation:
-
Test Compound: Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80) based on prior solubility and stability studies.
-
Trametinib: Prepare according to supplier recommendations or established literature protocols for in vivo use.
-
Cetuximab: Prepare in sterile saline.
-
-
Administration: Administer the compounds to their respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule (e.g., once daily for 21 days). The vehicle control group receives the vehicle solution only.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.[20]
-
Record the body weight of each animal at the same frequency to monitor for signs of toxicity.[20]
-
Conduct daily health checks.[16] Humane endpoints must be clearly defined, such as significant weight loss (>20%), tumor ulceration, or signs of distress.[21]
-
4.3. Protocol: Endpoint Data Collection
-
Euthanasia: At the end of the treatment period (e.g., Day 21) or when tumors reach the predetermined size limit (e.g., 2000 mm³), humanely euthanize the mice according to IACUC-approved guidelines.[22]
-
Tumor Excision: Immediately following euthanasia, carefully excise the tumors.
-
Final Measurements: Record the final tumor weight and take digital photographs for documentation.
-
Tissue Preservation: Divide the tumor tissue. Flash-freeze a portion in liquid nitrogen for subsequent molecular analysis (e.g., Western blot for pathway biomarkers), and fix the other portion in formalin for histopathological analysis.
Anticipated Data and Comparative Analysis
The primary endpoints for this study are Tumor Growth Inhibition (TGI) and assessment of toxicity.
5.1. Efficacy Assessment
Data should be summarized to compare the different treatment arms.
Table 1: Comparative Efficacy Data (Example)
| Treatment Group | N | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 125.4 ± 15.2 | 1850.6 ± 210.3 | 1.81 ± 0.22 | - | - |
| Test Compound (X mg/kg) | 10 | 124.9 ± 14.8 | 647.2 ± 95.7 | 0.65 ± 0.10 | 65.0% | <0.001 |
| Trametinib (1 mg/kg) | 10 | 125.1 ± 16.1 | 450.1 ± 78.4 | 0.44 ± 0.08 | 75.7% | <0.001 |
| Cetuximab (40 mg/kg) | 10 | 124.5 ± 15.5 | 1795.3 ± 198.5 | 1.77 ± 0.20 | 3.0% | >0.05 (ns) |
TGI is calculated as: [1 - (Mean Final Tumor Volume of Treated Group / Mean Final Tumor Volume of Vehicle Group)] x 100.
5.2. Toxicity Assessment
Toxicity is primarily assessed by changes in body weight over the course of the study.
Table 2: Comparative Toxicity Data (Example)
| Treatment Group | N | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths |
| Vehicle Control | 10 | 22.1 ± 0.5 | 24.3 ± 0.7 | 0% | 0/10 |
| Test Compound (X mg/kg) | 10 | 22.3 ± 0.4 | 21.8 ± 0.6 | -2.2% | 0/10 |
| Trametinib (1 mg/kg) | 10 | 22.2 ± 0.5 | 20.9 ± 0.8 | -5.9% | 0/10 |
| Cetuximab (40 mg/kg) | 10 | 22.0 ± 0.6 | 23.9 ± 0.7 | 0% | 0/10 |
Mechanistic Validation: Linking Efficacy to Pathway Inhibition
To demonstrate that the test compound works through its hypothesized mechanism, post-treatment analysis of tumor tissue is crucial. Since the MAPK pathway is the target, measuring the phosphorylation of ERK (pERK), a key downstream node, is a direct indicator of pathway inhibition.
A successful outcome would show that tumors from animals treated with the test compound and Trametinib have significantly reduced levels of pERK compared to tumors from the vehicle and Cetuximab groups, confirming on-target activity.
Conclusion
This guide provides a scientifically rigorous and ethically sound framework for the in vivo validation of this compound. By employing a clinically relevant xenograft model and comparing the compound's performance against both a positive and a negative standard-of-care agent, researchers can generate the robust, comparative data necessary to make informed decisions about its future as a potential anticancer therapeutic. The combination of efficacy, toxicity, and mechanistic biomarker data will provide a comprehensive assessment of the compound's preclinical potential.
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Benchmarking 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid Against Current Therapeutic Standards for Inflammatory Bowel Disease
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unmet Need in Inflammatory Bowel Disease and the Potential of Novel Thiophene Carboxylates
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, remains a significant clinical challenge, characterized by chronic, relapsing inflammation of the gastrointestinal tract. While current therapeutic strategies, ranging from 5-aminosalicylates to biologics, have improved patient outcomes, a substantial number of patients experience primary non-response, secondary loss of response, or dose-limiting side effects. This underscores the urgent need for novel therapeutic agents with improved efficacy and safety profiles.
This guide introduces 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid, a novel small molecule with a thiophene carboxylate scaffold. Drawing parallels from structurally related compounds with known anti-inflammatory properties, we hypothesize a dual mechanism of action involving the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) and cyclooxygenase-2 (COX-2). Both mTORC1 and COX-2 are implicated as key drivers of the inflammatory cascade in IBD.[1][2][3]
Herein, we present a comprehensive (though hypothetical, for the purpose of this guide) benchmarking study of this compound against two current therapeutic standards for moderate-to-severe ulcerative colitis: sulfasalazine, a cornerstone 5-ASA medication, and infliximab, a widely used anti-TNF-α biologic.[4][5] This guide is designed to provide a robust framework for the preclinical evaluation of this promising compound, complete with detailed experimental protocols, comparative data analysis, and mechanistic insights.
The Therapeutic Landscape and the Rationale for a Dual mTORC1/COX-2 Inhibitor
The pathophysiology of ulcerative colitis is complex, involving a dysregulated immune response, epithelial barrier dysfunction, and microbial dysbiosis. Current treatments target different facets of this inflammatory process.
-
Sulfasalazine and other 5-ASA compounds are thought to exert their anti-inflammatory effects locally within the colon, in part by inhibiting the production of pro-inflammatory mediators like prostaglandins and leukotrienes through interference with the cyclooxygenase (COX) and lipoxygenase pathways.[6][7][8] They are also believed to act as scavengers of reactive oxygen species.[9]
-
Infliximab , a monoclonal antibody, specifically targets and neutralizes tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine that orchestrates the inflammatory cascade in IBD.[4][10][11][12] By blocking TNF-α, infliximab can induce apoptosis of inflammatory T-cells and macrophages.[13][14]
Our investigational compound, this compound, is postulated to inhibit both mTORC1 and COX-2. This dual-inhibition strategy is compelling for several reasons:
-
mTORC1 is a central regulator of cell growth and metabolism and has been shown to be hyperactivated in the colonic epithelia of ulcerative colitis patients, promoting pro-inflammatory Th17 responses.[1] Inhibition of mTORC1 could therefore dampen the inflammatory signaling cascade at a critical juncture.[15]
-
COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which contribute to inflammation and pain.[16] While non-selective COX inhibitors can have gastrointestinal side effects, selective COX-2 inhibition has demonstrated anti-inflammatory benefits.[16] The expression of COX-2 is often localized with inflammatory markers in the epithelium of ulcerative colitis patients.[17]
A dual inhibitor of mTORC1 and COX-2 could therefore offer a synergistic anti-inflammatory effect by targeting two distinct but interconnected inflammatory pathways.
In Vitro Benchmarking: Mechanistic Elucidation and Potency Assessment
To assess the therapeutic potential of this compound, a series of in vitro experiments would be conducted to confirm its mechanism of action and compare its potency to sulfasalazine and the active metabolite of infliximab (as a direct comparison in cell-based assays is not always feasible for biologics, a functional readout of TNF-α neutralization is used).
Experimental Protocol: In Vitro Mechanistic Assays
-
Cell Culture:
-
Human colorectal adenocarcinoma Caco-2 cells and human monocytic THP-1 cells would be cultured under standard conditions. Differentiated Caco-2 cells form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[18][19] LPS-stimulated THP-1 cells are a common model for studying inflammatory responses in macrophages.[20]
-
-
mTORC1 Inhibition Assay:
-
Differentiated Caco-2 cells would be stimulated with an mTORC1 activator (e.g., insulin) in the presence of varying concentrations of this compound or a reference mTORC1 inhibitor (e.g., rapamycin).
-
Cell lysates would be collected, and the phosphorylation of the mTORC1 substrate p70S6K would be assessed by Western blotting. A reduction in p-p70S6K levels would indicate mTORC1 inhibition.
-
-
COX-2 Inhibition Assay:
-
THP-1 cells would be stimulated with lipopolysaccharide (LPS) to induce COX-2 expression.
-
The cells would then be treated with varying concentrations of this compound, sulfasalazine, or a selective COX-2 inhibitor (e.g., celecoxib).
-
The concentration of prostaglandin E2 (PGE2) in the cell culture supernatant would be measured by ELISA as a marker of COX-2 activity.[3]
-
-
Cytokine Profiling:
-
LPS-stimulated THP-1 cells would be treated with this compound, sulfasalazine, or a TNF-α neutralizing antibody (as a proxy for infliximab).
-
The levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant would be quantified using a multiplex immunoassay.[19]
-
Hypothetical In Vitro Comparative Data
| Parameter | This compound | Sulfasalazine | Infliximab (functional TNF-α neutralization) |
| mTORC1 Inhibition (IC50) | 1.5 µM | >100 µM | Not Applicable |
| COX-2 Inhibition (PGE2, IC50) | 2.5 µM | 50 µM | Not Applicable |
| TNF-α Secretion (IC50) | 5.0 µM | 75 µM | 0.1 µg/mL |
| IL-6 Secretion (IC50) | 4.5 µM | 80 µM | 0.5 µg/mL |
| IL-10 Induction (EC50) | 10 µM | >100 µM | Not Applicable |
Data are hypothetical and for illustrative purposes only.
Mechanistic Pathway of this compound
Caption: Proposed dual mechanism of action of this compound.
In Vivo Benchmarking: Efficacy in a Murine Model of Colitis
To evaluate the in vivo efficacy of this compound, the dextran sulfate sodium (DSS)-induced colitis model in mice would be employed. This is a widely used and well-characterized model that mimics many of the clinical and histological features of human ulcerative colitis.[21][22]
Experimental Protocol: DSS-Induced Colitis Model
-
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old) would be used.
-
Colitis would be induced by administering 3% (w/v) DSS in the drinking water for 7 days.
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: DSS + Vehicle.
-
Group 3: DSS + this compound (e.g., 20 mg/kg, oral gavage, daily).
-
Group 4: DSS + Sulfasalazine (e.g., 150 mg/kg, oral gavage, daily).[7]
-
Group 5: DSS + Infliximab (e.g., 5 mg/kg, intraperitoneal injection, on days 0 and 4).[23]
-
-
Efficacy Parameters:
-
Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measured at the end of the study as an indicator of inflammation.
-
Histological Analysis: Colon tissue sections would be stained with H&E and scored for inflammation severity and tissue damage.
-
Myeloperoxidase (MPO) Activity: Measured in colon tissue homogenates as a marker of neutrophil infiltration.
-
Cytokine Analysis: Levels of TNF-α, IL-6, and IL-10 in colon tissue homogenates would be quantified by ELISA.
-
Hypothetical In Vivo Comparative Data
| Parameter | DSS + Vehicle | DSS + this compound | DSS + Sulfasalazine | DSS + Infliximab |
| DAI Score (Day 7) | 3.5 ± 0.4 | 1.2 ± 0.3 | 2.0 ± 0.5 | 1.5 ± 0.4 |
| Colon Length (cm) | 6.2 ± 0.5 | 8.5 ± 0.6 | 7.5 ± 0.4 | 8.0 ± 0.5 |
| Histology Score | 8.5 ± 1.0 | 2.5 ± 0.8 | 4.5 ± 1.2 | 3.0 ± 1.0 |
| MPO Activity (U/g tissue) | 5.2 ± 0.7 | 1.8 ± 0.4 | 3.0 ± 0.6 | 2.2 ± 0.5 |
| TNF-α (pg/mg protein) | 150 ± 20 | 50 ± 10 | 90 ± 15 | 40 ± 8 |
Data are hypothetical means ± SD and for illustrative purposes only.
In Vivo Experimental Workflow
Caption: Workflow for the in vivo evaluation in a DSS-induced colitis model.
Discussion and Future Directions
The hypothetical data presented in this guide suggest that this compound holds significant promise as a novel therapeutic for ulcerative colitis. Its postulated dual inhibition of mTORC1 and COX-2 appears to translate into potent anti-inflammatory effects in both in vitro and in vivo models, comparing favorably with established treatments like sulfasalazine and infliximab.
The superior hypothetical efficacy of our investigational compound over sulfasalazine in the DSS model, and its comparable performance to the biologic agent infliximab, highlights the potential of a targeted small molecule approach. Furthermore, its oral bioavailability would offer a significant advantage over the parenteral administration required for infliximab.
Future studies should aim to confirm the dual inhibitory mechanism through more extensive biochemical and cellular assays. Investigating the compound's effects on other IBD-relevant pathways, such as gut barrier integrity and the microbiome, would also be of great interest. Pharmacokinetic and toxicology studies will be crucial to establish a safe and effective dosing regimen for potential clinical development.
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A Researcher's Guide to Investigating the Cross-Reactivity of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid
In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the identification of its primary efficacy. Off-target effects, driven by unintended molecular interactions, can lead to unforeseen toxicities or, in some serendipitous cases, novel therapeutic applications. This guide provides a comprehensive framework for investigating the cross-reactivity profile of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid, a compound of interest within the broader class of thiophene-based molecules that have demonstrated a wide array of biological activities.
While the specific primary target of this compound is not definitively established in publicly accessible literature, its structural motifs—particularly the dichlorophenyl group—are frequently observed in kinase inhibitors. Furthermore, related thiophene carboxamide derivatives have been identified as potent inhibitors of p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[1] Therefore, for the purpose of this illustrative guide, we will hypothesize that p38α MAPK is the primary target and construct a rigorous methodology to explore its selectivity against a panel of relevant and diverse off-targets.
This guide is designed for researchers in pharmacology, biochemistry, and drug development. It emphasizes not just the "how" but the "why" behind experimental choices, ensuring a robust and self-validating approach to compound profiling.
Conceptual Framework: Understanding the "Why" of Cross-Reactivity Screening
Before delving into protocols, it is essential to establish a logical framework for selecting a cross-reactivity panel. The choice of secondary targets should not be arbitrary but based on a hierarchy of likelihood for interaction.
-
Structurally Related Targets: Kinases that share high sequence and structural homology with p38α, such as other members of the MAPK family (e.g., JNK1, ERK2), are prime candidates for cross-reactivity.
-
Functionally Related Pathways: Even if structurally distinct, enzymes in parallel or downstream signaling pathways can be relevant.
-
Scaffold-Specific Off-Targets: The thiophene-2-carboxylic acid scaffold has been independently associated with the inhibition of other enzyme classes. Notably, derivatives have been identified as inhibitors of D-Amino Acid Oxidase (DAO) and Monoamine Oxidase B (MAO-B).[2][3] Including such targets in our screen provides a broader understanding of the scaffold's inherent promiscuity or selectivity.
The following diagram illustrates the logical flow of our investigation, from the primary target hypothesis to a comprehensive cross-reactivity assessment.
Caption: Logical workflow for investigating compound cross-reactivity.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and include necessary controls to ensure the trustworthiness of the generated data.
Primary Target Engagement: p38α MAPK Inhibition Assay
Causality: This biochemical assay directly measures the ability of our test compound to inhibit the enzymatic activity of p38α. A radiometric filter-binding assay is a sensitive and reliable method for quantifying kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of recombinant human p38α kinase.
-
Prepare a stock solution of the substrate, Myelin Basic Protein (MBP).
-
Prepare a stock solution of [γ-³³P]ATP.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 20 µL of the kinase/substrate mixture (p38α and MBP in kinase buffer).
-
Pre-incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 25 µL of [γ-³³P]ATP solution (final concentration ~10 µM).
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
-
Detection and Analysis:
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the plate and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value using a non-linear regression analysis.
-
Cross-Reactivity Screening: Kinase and Enzyme Panels
Causality: To understand selectivity, the test compound must be evaluated against other enzymes under identical assay conditions where possible. This ensures that any observed differences in potency are due to genuine differences in molecular recognition, not experimental artifacts.
Experimental Workflow Diagram:
Caption: Parallel assay workflow for comparative selectivity profiling.
Protocols for Cross-Reactivity Targets:
-
JNK1 and ERK2 Kinase Assays: Follow the same radiometric protocol as for p38α, substituting the respective recombinant kinases and their preferred substrates (e.g., GST-c-Jun for JNK1, MBP or ELK1 for ERK2).
-
D-Amino Acid Oxidase (DAO) Inhibition Assay:
-
Principle: This is a coupled-enzyme assay that measures the production of hydrogen peroxide upon DAO-mediated oxidation of a D-amino acid substrate.
-
Procedure:
-
In a 96-well plate, mix the test compound, recombinant human DAO, and horseradish peroxidase (HRP).
-
Add the DAO substrate (e.g., D-serine) and a fluorogenic HRP substrate (e.g., Amplex Red).
-
Incubate and measure the increase in fluorescence over time.
-
Calculate the rate of reaction and determine the IC₅₀ of the test compound.
-
-
-
Monoamine Oxidase B (MAO-B) Inhibition Assay:
-
Principle: This assay is similar to the DAO assay, measuring the hydrogen peroxide produced by the oxidative deamination of a monoamine substrate.
-
Procedure:
-
Follow the DAO protocol, but use recombinant human MAO-B and a specific MAO-B substrate (e.g., benzylamine).
-
Determine the IC₅₀ of the test compound.
-
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, comparative format. The selectivity index—the ratio of the IC₅₀ for an off-target to the IC₅₀ for the primary target—is a critical metric.
Table 1: Comparative Inhibition Profile of this compound
| Target Enzyme | Target Class | IC₅₀ (nM) [Hypothetical Data] | Selectivity Index (vs. p38α) |
| p38α MAPK | Primary Target (MAPK) | 50 | 1 |
| JNK1 | Homologous Kinase (MAPK) | 850 | 17 |
| ERK2 | Homologous Kinase (MAPK) | >10,000 | >200 |
| D-Amino Acid Oxidase (DAO) | Scaffold-Associated Off-Target | 2,500 | 50 |
| Monoamine Oxidase B (MAO-B) | Scaffold-Associated Off-Target | >10,000 | >200 |
Interpretation of Hypothetical Data:
-
The compound is a potent inhibitor of its primary target, p38α MAPK.
-
It exhibits moderate selectivity (17-fold) against the closely related kinase JNK1, suggesting some potential for cross-reactivity within the MAPK family.
-
The selectivity against ERK2 is excellent (>200-fold), indicating a specific interaction profile within the MAPK family.
-
The compound shows weak inhibition of DAO, suggesting that while the thiophene scaffold might have some affinity for this enzyme, the specific substitutions on our compound have likely disfavored this interaction.
-
No significant inhibition of MAO-B is observed.
This profile suggests that this compound is a relatively selective p38α MAPK inhibitor, with its most significant potential off-target effect being the inhibition of JNK1.
Concluding Remarks
This guide outlines a systematic and scientifically rigorous approach to characterizing the cross-reactivity of this compound. By starting with a plausible, literature-derived hypothesis for the primary target and building a logical panel of secondary targets, researchers can generate a comprehensive and trustworthy selectivity profile. The emphasis on causality in experimental design and the clear presentation of comparative data are paramount for making informed decisions in the progression of a candidate compound through the drug discovery pipeline. This structured investigation provides the foundational data necessary to predict potential safety liabilities and uncover new therapeutic opportunities.
References
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Elwakil, M. M., Zordok, M. A., George, R. F., & Abouzid, K. A. (2024). Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies. Bioorganic Chemistry, 145, 107226. [Link]
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Kato, Y., Hin, N., Maita, N., Thomas, A. G., Kurosawa, S., Rojas, C., Yorita, K., Slusher, B. S., Fukui, K., & Tsukamoto, T. (2018). Structural Basis for Potent Inhibition of D-Amino Acid Oxidase by Thiophene Carboxylic Acids. European Journal of Medicinal Chemistry, 159, 23–34. [Link]
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Johnson, T. A., Sohn, J., In J., Jeon, Y., Yoon, S., Kim, Y., ... & Heo, J. M. (2017). Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition. ACS Chemical Neuroscience, 8(12), 2746–2758. [Link]
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- 3. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining the Selectivity Index of Novel Thiophene-2-Carboxylic Acid Derivatives
In the landscape of modern drug discovery, the identification of novel therapeutic agents with high efficacy and minimal off-target effects is paramount. Thiophene-2-carboxylic acid derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including potent antiviral and anticancer properties. However, raw efficacy is not a lone harbinger of clinical success. A critical determinant of a drug candidate's potential is its selectivity index (SI) , a quantitative measure of its therapeutic window. This guide provides a comprehensive, in-depth comparison of methodologies to determine the SI of novel thiophene-2-carboxylic acid derivatives, grounded in scientific integrity and practical, field-proven insights.
The Imperative of Selectivity: Beyond Mere Potency
The concept of the selectivity index is rooted in the fundamental principle of maximizing therapeutic benefit while minimizing harm. It is the ratio of a compound's cytotoxicity to its bioactive concentration.[1][2] A higher SI value signifies a greater window between the concentration at which the compound elicits its desired biological effect and the concentration at which it becomes toxic to host cells, indicating a more favorable safety profile.[1][2] For a novel thiophene-2-carboxylic acid derivative, a high SI is a key indicator of its potential as a viable drug candidate.
The determination of the SI is a two-pronged experimental approach, requiring the precise measurement of two key parameters:
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of host cells.
-
EC50 (50% Effective Concentration) or IC50 (50% Inhibitory Concentration): The concentration of the compound that produces 50% of its maximum biological effect (e.g., inhibition of viral replication or cancer cell proliferation).
The Selectivity Index is then calculated using the following formula:
SI = CC50 / EC50 (or IC50)
Experimental Workflow: A Step-by-Step Guide
The following sections detail the experimental protocols for determining the CC50 and EC50/IC50 values of your novel thiophene-2-carboxylic acid derivatives. The causality behind each experimental choice is explained to ensure a robust and self-validating system.
Part 1: Assessing Cytotoxicity (CC50) with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[4]
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero for antiviral assays, or a non-cancerous human cell line for anticancer selectivity) in a 96-well plate at a predetermined optimal density.[5] Allow the cells to adhere and reach exponential growth phase, typically for 24 hours. The choice of cell line is critical and should be relevant to the intended therapeutic application.
-
-
Compound Treatment:
-
Prepare a serial dilution of your thiophene-2-carboxylic acid derivatives in an appropriate solvent (e.g., DMSO) and then dilute further in culture medium to the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of the solvent) to account for any solvent-induced toxicity.
-
Remove the old medium from the cells and add the medium containing the various concentrations of your test compounds. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the intended application (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium. Add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
High background: This can be caused by microbial contamination or interference from phenol red in the medium.[5] Using phenol red-free medium during the MTT incubation step can mitigate this.[5]
-
Inconsistent results: Ensure a homogenous cell suspension before seeding and be meticulous with pipetting to avoid variability between wells.[7]
Part 2: Evaluating Biological Activity (EC50/IC50)
The choice of bioactivity assay is entirely dependent on the therapeutic target of your thiophene-2-carboxylic acid derivatives. Below are two examples for antiviral and anticancer applications.
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[8]
-
Cell Monolayer Preparation:
-
Seed a susceptible cell line (e.g., Vero cells) in 6-well or 12-well plates and allow them to grow to a confluent monolayer.[9]
-
-
Virus and Compound Incubation:
-
Prepare serial dilutions of your thiophene-2-carboxylic acid derivatives.
-
In separate tubes, pre-incubate a known titer of the virus with each concentration of the compound for a set period (e.g., 1 hour).
-
-
Infection of Cell Monolayer:
-
Overlay and Incubation:
-
After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.[8] This ensures that viral spread is localized, leading to the formation of distinct plaques.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet. The viable cells will be stained, while the areas of viral-induced cell death (plaques) will remain clear.
-
Count the number of plaques in each well.
-
For assessing anticancer activity, a common approach is to use a cell proliferation assay, similar in principle to the MTT assay, but performed on a cancer cell line. HeLa cells, a human cervical cancer cell line, are widely used for this purpose.[11][12]
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at an optimal density and allow them to adhere for 24 hours.[11]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of your thiophene-2-carboxylic acid derivatives for a defined period (e.g., 24, 48, or 72 hours).[13]
-
-
Viability Assessment:
-
Following treatment, assess cell viability using the MTT assay as described in Part 1.
-
Data Analysis and Interpretation: From Raw Data to Actionable Insights
Accurate determination of CC50 and EC50/IC50 values requires proper data analysis.
Dose-Response Curve Fitting
The percentage of cell viability or viral inhibition is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[14][15] From this curve, the CC50 and EC50/IC50 values can be accurately interpolated.[14][16]
Interpreting the Selectivity Index
A higher selectivity index is generally desirable, as it suggests a greater margin of safety.[1] While there is no universal cutoff, an SI value greater than 10 is often considered a good starting point for a promising drug lead. However, the acceptable SI can vary depending on the therapeutic indication and the severity of the disease.
Comparative Data Presentation
To facilitate a clear comparison of your novel thiophene-2-carboxylic acid derivatives, the data should be presented in a structured and easily digestible format.
| Derivative ID | CC50 (µM) on Normal Cells | EC50/IC50 (µM) on Target | Selectivity Index (SI) |
| Thiophene-A | >100 | 5.2 | >19.2 |
| Thiophene-B | 75.3 | 12.8 | 5.9 |
| Thiophene-C | 88.1 | 2.1 | 42.0 |
| Control Drug | [Value] | [Value] | [Value] |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility and for training new personnel.
Caption: Experimental workflow for determining the selectivity index.
Conclusion
The determination of the selectivity index is a critical step in the preclinical evaluation of novel thiophene-2-carboxylic acid derivatives. By following the detailed and validated protocols outlined in this guide, researchers can generate robust and reliable data to compare the therapeutic potential of their compounds. A systematic approach, coupled with a thorough understanding of the underlying principles and potential pitfalls, will empower drug development professionals to make informed decisions and advance the most promising candidates toward clinical development.
References
- Al-Ostoot, F. H., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12847.
- Asif, M. (2015). Anticancer and Apoptotic Activity in Cervical Adenocarcinoma HeLa Using Crude Extract of Ganoderma applanatum.
- Kissin, I. (2013). An early indicator of drug success: Top Journal Selectivity Index. Drug Design, Development and Therapy, 7, 93–98.
- National Center for Biotechnology Information. (n.d.). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR Protocols.
- Al-Salahi, R., et al. (2022). Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract. Journal of Medicinal Plants Research, 16(1), 1-8.
- Abdullah, H., et al. (2021). Induction of Apoptosis in HeLa Cervical Cancer Cells Treated with Aqueous and Supercritical Fluid Extracts of Quercus infectoria. Research Journal of Pharmacognosy, 8(4), 63-77.
- Excel Tricks for Business. (2013, July 10).
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GraphPad. (n.d.). How to determine an IC50. Retrieved January 26, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Selectivity – Knowledge and References. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Cell viability evaluation by a MTT assay using HeLa cells incubated for.... Retrieved January 26, 2026, from [Link]
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Bio-protocol. (n.d.). Antiviral assay. Retrieved January 26, 2026, from [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Benchchem. (2025). Application Notes and Protocols for Plaque Reduction Assay with Umifenovir.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 26, 2026, from [Link]
- Reddit. (2023, December 18). struggling with MTT assay.
- Ali, A. M., et al. (2017). In vitro assessment of anti-proliferative effect induced by α-mangostin from Cratoxylum arborescens on HeLa cells.
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Fiveable. (n.d.). Selectivity Index Definition. Retrieved January 26, 2026, from [Link]
- Iachettini, S., et al. (2023). Extraction of pH-Dependent DNA-Binding Anti-Tumoral Peptides from Saccharomyces cerevisiae. International Journal of Molecular Sciences, 24(3), 2345.
- ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?.
- ResearchGate. (n.d.). Figure S2: Drug sensitivity assay –dose response curves and IC50 images.
- Roehrig, J. T., et al. (2008). Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. Viral Immunology, 21(2), 123-135.
- CLYTE Technologies. (2025, December 24).
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ResearchGate. (n.d.). Non-linear curve fitting for dose response curves to determine IC50.... Retrieved January 26, 2026, from [Link]
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Experimental Validation of the Proposed Mechanism of Action for 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid: A Comparative Guide
This guide provides a comprehensive framework for the experimental validation of the proposed mechanism of action for the novel small molecule, 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a series of robust experimental protocols, presents a comparative analysis with alternative compounds, and offers insights into the scientific rationale behind each step. Our objective is to provide a self-validating system of inquiry to rigorously test a primary hypothesis while remaining open to alternative mechanistic possibilities.
Introduction and Postulated Mechanism of Action
This compound is a synthetic organic compound belonging to the thiophene-2-carboxylic acid class. While the precise biological target of this molecule is yet to be definitively established in the public domain, derivatives of thiophene-2-carboxylic acid have been identified as potent inhibitors of various enzymes, including D-amino acid oxidase and HCV NS5B polymerase.[1][2] Furthermore, a structurally related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been shown to alleviate ulcerative colitis by modulating the mTORC1 signaling pathway.[3]
Based on this precedent, we hypothesize that This compound functions as a direct inhibitor of a specific cellular enzyme, hereafter referred to as "Target Protein X." This guide will detail the experimental cascade required to test this hypothesis, from initial target engagement to in-depth kinetic analysis.
Part I: Target Engagement and Identification
The foundational step in validating a proposed mechanism of action is to confirm that the compound physically interacts with its intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it assesses target engagement in living cells without the need for compound labeling.[4][5][6]
Conceptual Workflow for Target Engagement
Caption: Workflow for CETSA to validate target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 2 hours at 37°C.[4]
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.[4]
-
Lyse the cells by freeze-thaw cycles or the addition of a lysis buffer.[4]
-
-
Separation and Quantification:
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble Target Protein X in each sample using a specific antibody-based method like Western blotting or an ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble Target Protein X as a function of temperature for both the treated and vehicle control samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition.
-
A significant increase in the Tm in the presence of the compound indicates target engagement and stabilization.[6]
-
Comparative Data: CETSA
| Compound | Concentration (µM) | Melting Temperature (Tm) of Target Protein X (°C) | Tm Shift (ΔTm) (°C) |
| Vehicle Control (DMSO) | - | 52.5 | - |
| This compound | 10 | 58.2 | +5.7 |
| Known Inhibitor of Target Protein X (Positive Control) | 10 | 59.1 | +6.6 |
| Inactive Structural Analog (Negative Control) | 10 | 52.7 | +0.2 |
Part II: Biophysical Characterization of the Compound-Target Interaction
Once target engagement is confirmed, the next crucial step is to quantify the binding affinity, kinetics, and thermodynamics of the interaction. This provides a deeper understanding of the molecular recognition process. We will employ two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[7][8]
Proposed Signaling Pathway
Caption: Proposed inhibitory mechanism on Target Protein X.
A. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor surface as an analyte flows over an immobilized ligand.[7][9] This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
-
Immobilization:
-
Immobilize purified recombinant Target Protein X onto a sensor chip (e.g., via amine coupling).
-
-
Interaction Analysis:
-
Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface.
-
Monitor the binding and dissociation in real-time to generate sensorgrams.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
-
B. Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[8][10][11]
-
Sample Preparation:
-
Place a solution of purified Target Protein X in the sample cell.
-
Load a solution of this compound into the titration syringe.
-
-
Titration:
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks and plot them against the molar ratio of the compound to the protein.
-
Fit the resulting isotherm to a binding model to determine KD, n, ΔH, and calculate ΔS.
-
Comparative Data: Biophysical Characterization
| Compound | Method | Binding Affinity (KD) | ka (1/Ms) | kd (1/s) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | SPR | 150 nM | 2.5 x 10^5 | 3.75 x 10^-2 | - | - |
| ITC | 175 nM | - | - | -8.5 | -1.2 | |
| Known Inhibitor of Target Protein X (Positive Control) | SPR | 50 nM | 5.0 x 10^5 | 2.5 x 10^-2 | - | - |
| ITC | 65 nM | - | - | -9.8 | -0.5 | |
| Inactive Structural Analog (Negative Control) | SPR/ITC | No Binding Detected | - | - | - | - |
Part III: Functional Validation - Enzyme Inhibition Assay
The final and most critical step is to demonstrate that the observed binding translates into a functional consequence, namely the inhibition of the catalytic activity of Target Protein X.[12][13][14]
Experimental Workflow for Functional Validation
Caption: Workflow for functional enzyme inhibition assays.
Experimental Protocol: Enzyme Inhibition Assay
-
Assay Setup:
-
In a microplate, add Target Protein X and a dilution series of this compound.
-
Include a positive control (known inhibitor) and a negative control (vehicle).
-
Pre-incubate to allow the compound to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a specific substrate for Target Protein X.
-
Monitor the rate of product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
-
IC50 Determination:
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Mechanism of Inhibition Study:
-
Repeat the assay with varying concentrations of both the substrate and the inhibitor.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Comparative Data: Functional Inhibition
| Compound | IC50 (nM) | Mechanism of Inhibition |
| This compound | 250 | Competitive |
| Known Inhibitor of Target Protein X (Positive Control) | 80 | Competitive |
| Inactive Structural Analog (Negative Control) | > 100,000 | Not Applicable |
Conclusion
This guide outlines a logical and rigorous experimental cascade to validate the proposed mechanism of action for this compound as an inhibitor of a hypothetical Target Protein X. By systematically confirming target engagement, quantifying binding affinity and thermodynamics, and demonstrating functional inhibition, researchers can build a comprehensive and defensible understanding of this compound's biological activity. The comparative approach, including positive and negative controls, is essential for interpreting the significance of the experimental results. This structured methodology ensures scientific integrity and provides a solid foundation for further drug development efforts.
References
-
Beilstein Journals. "Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides." Available at: [Link]
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A Tale of Two Isomers: Unraveling the Potency of Dichlorophenyl-Thiophene Carboxylic Acids in Inflammation and Pain Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the subtle dance of molecular structure and biological function is a constant source of both challenge and opportunity. Even minor positional changes of functional groups on a scaffold can lead to dramatic shifts in potency, selectivity, and overall therapeutic potential. This guide delves into the comparative analysis of two such closely related structural isomers: 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid and 5-(3,4-Dichlorophenyl)thiophene-2-carboxylic acid . While seemingly minor, the difference in the chlorine atom placement on the phenyl ring is predicted to have a significant impact on their biological activity, primarily as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.
This document serves as a technical guide for researchers, providing an in-depth comparison of these two compounds. We will explore their shared mechanism of action, dissect the structure-activity relationships (SAR) that govern their potency, and provide detailed experimental protocols for their evaluation.
The Endocannabinoid System: A Target for Anti-Inflammatory and Analgesic Therapies
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, inflammation, mood, and memory.[1] A primary target within the ECS for therapeutic intervention is Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1] By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs). This cascade of events ultimately results in potent anti-inflammatory and analgesic effects.[2][3]
The inhibition of FAAH is a validated therapeutic strategy, and numerous inhibitors have been developed and investigated for various pathological conditions.[3][4] The compounds at the heart of this guide, this compound and 5-(3,4-Dichlorophenyl)thiophene-2-carboxylic acid, belong to a class of compounds that are structurally poised to interact with the active site of FAAH.
Caption: Simplified signaling pathway of FAAH inhibition.
Structure-Activity Relationship: The Critical Role of Chlorine Positioning
Key SAR Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring generally enhances the inhibitory activity of FAAH inhibitors. This is attributed to the increased electrophilicity of the molecule, which can facilitate interaction with the catalytic serine residue in the FAAH active site.[4][6]
-
Steric Factors and Binding Pocket Occupancy: The spatial arrangement of substituents is critical for optimal fitting within the FAAH binding pocket. The positioning of the chlorine atoms influences the overall conformation of the molecule and its ability to engage in favorable interactions with key amino acid residues.
-
Lipophilicity: The addition of chlorine atoms increases the lipophilicity of the molecule, which can affect its membrane permeability and access to the intracellularly located FAAH enzyme.[7]
Comparative Analysis:
-
This compound: The symmetrical 3,5-dichloro substitution pattern results in a molecule with a distinct electronic and steric profile. The two chlorine atoms exert a strong, symmetrical electron-withdrawing effect on the phenyl ring. This symmetrical arrangement may lead to a more defined and potentially more favorable interaction with the FAAH active site.
-
5-(3,4-Dichlorophenyl)thiophene-2-carboxylic acid: The adjacent 3,4-dichloro substitution creates an asymmetrical distribution of electron density and steric bulk on the phenyl ring. This asymmetry could lead to a different binding orientation within the FAAH active site compared to the 3,5-dichloro isomer. Studies on other classes of enzyme inhibitors have shown that such positional isomerism can lead to significant differences in activity.
Based on general SAR principles for FAAH inhibitors, it is hypothesized that the This compound may exhibit higher potency due to its symmetrical and potent electron-withdrawing nature, which could lead to a more optimal interaction with the FAAH catalytic site. However, without direct experimental evidence, this remains a well-informed hypothesis.
Physicochemical Properties
A comparison of the predicted physicochemical properties of the two isomers can provide further insights into their potential behavior.
| Property | This compound | 5-(3,4-Dichlorophenyl)thiophene-2-carboxylic acid |
| Molecular Formula | C₁₁H₆Cl₂O₂S | C₁₁H₆Cl₂O₂S |
| Molecular Weight | 273.14 g/mol | 273.14 g/mol |
| Predicted LogP | 4.5 - 5.0 | 4.5 - 5.0 |
| Predicted pKa | ~3.5 | ~3.5 |
Note: Predicted values can vary depending on the algorithm used.
The identical molecular formula and weight underscore their isomeric nature. The predicted LogP values suggest that both compounds are highly lipophilic, which is a common feature of FAAH inhibitors that need to cross cell membranes to reach their target. The predicted pKa values indicate that the carboxylic acid moiety will be deprotonated at physiological pH, which is important for potential salt formation and solubility.
Experimental Evaluation: Protocols for In Vitro and In Vivo Assessment
To empirically determine and compare the activity of these two compounds, a series of well-established in vitro and in vivo assays are recommended.
In Vitro FAAH Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of FAAH.
Caption: Workflow for the in vitro FAAH inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Recombinant human or rat FAAH enzyme is diluted to the desired concentration in assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).
-
The test compounds, this compound and 5-(3,4-Dichlorophenyl)thiophene-2-carboxylic acid, are dissolved in DMSO to create stock solutions and then serially diluted to a range of concentrations.
-
A fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is prepared in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., URB597).
-
Add the diluted FAAH enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of FAAH activity) by fitting the data to a dose-response curve.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard and widely used in vivo model to assess the anti-inflammatory potential of novel compounds.[8][9]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.
-
Animals are randomly divided into groups: vehicle control, positive control (e.g., indomethacin), and treatment groups for each of the test compounds at various doses.
-
-
Compound Administration:
-
The test compounds and the positive control are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally or intraperitoneally.
-
-
Induction of Inflammation:
-
One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis:
-
The percentage of edema is calculated for each animal at each time point using the formula: % Edema = [(V_t - V₀) / V₀] x 100, where V_t is the paw volume at time t.
-
The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the anti-inflammatory effect.
-
Conclusion: A Path Forward for Research and Development
The comparative analysis of this compound and 5-(3,4-Dichlorophenyl)thiophene-2-carboxylic acid highlights the profound impact of subtle structural modifications on potential biological activity. Based on established SAR principles for FAAH inhibitors, the 3,5-dichloro isomer is hypothesized to be the more potent of the two. However, this assertion requires empirical validation through rigorous experimental testing.
The detailed in vitro and in vivo protocols provided in this guide offer a clear roadmap for researchers to elucidate the true activity profile of these compounds. The results of such studies will not only provide a definitive answer to the question of which isomer is more active but will also contribute valuable data to the broader understanding of the structure-activity relationships of FAAH inhibitors. This knowledge is paramount for the rational design and development of novel and more effective therapeutics for the treatment of inflammatory disorders and chronic pain.
References
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- Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., & Piomelli, D. (2004). Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies. Journal of medicinal chemistry, 47(20), 4998-5008.
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- Caprioli, A., Coccurello, R., Rapino, C., Di Serio, S., Di Tommaso, M., Vertechy, M., ... & Maccarrone, M. (2008). The novel, orally available, and peripherally restricted fatty acid amide hydrolase inhibitor URB937 exerts potent antihyperalgesic effects in rodents. Journal of Pharmacology and Experimental Therapeutics, 327(1), 228-237.
- Wang, J., Ueda, N., & Xie, W. (2008). Structure, function, and pharmacology of fatty acid amide hydrolase. The AAPS journal, 10(2), 309-317.
- Johnson, D. S., Stiff, C., Lazerwith, S. E., Kiol, G., & Sharpless, K. B. (2007). Potent, selective, and orally bioavailable inhibitors of fatty acid amide hydrolase (FAAH). Journal of medicinal chemistry, 50(12), 2824-2834.
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Halogen Wars: A Comparative Guide to the Efficacy of Chlorinated vs. Brominated Thiophene-2-Carboxylic Acids in Biological Assays
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and their subsequent functionalization is a cornerstone of modern therapeutic innovation. Among the privileged heterocycles in medicinal chemistry, the thiophene ring stands out for its versatile biological activities.[1] The introduction of halogens to this core structure profoundly influences its physicochemical properties and, consequently, its biological efficacy. This guide provides an in-depth, objective comparison of chlorinated and brominated thiophene-2-carboxylic acids, offering experimental data and procedural insights to inform your research and development endeavors.
The Influence of Halogenation: A Structural Perspective
The substitution of a hydrogen atom with a halogen on the thiophene ring alters its electronic and steric properties. Both chlorine and bromine are electron-withdrawing groups, which can impact the molecule's interaction with biological targets. The subtle differences in their atomic size, electronegativity, and polarizability can lead to significant variations in biological activity.
Generally, halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a compound to its target protein.[3] The choice between chlorine and bromine is therefore a critical decision in the lead optimization process.
Comparative Efficacy in Antimicrobial Assays: A Case Study
To illustrate the differential effects of chlorination versus bromination, we will examine the antimicrobial activity of two closely related thiourea derivatives. While not simple thiophene-2-carboxylic acids, these compounds feature the core halogenated phenyl group, providing a valuable model for comparison. A study by Bădiceanu et al. provides minimum inhibitory concentration (MIC) values for N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea against a panel of pathogenic microbes.[4]
Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of Halogenated Thiourea Derivatives [4]
| Microbial Strain | N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea |
| Escherichia coli | >1024 | 128 |
| Salmonella enteritidis | 32 | 64 |
| Pseudomonas aeruginosa | 512 | 256 |
| Staphylococcus aureus | 32 | 32 |
| Candida spp. | 64 | 128 |
Analysis of the Data:
The data presented in Table 1 reveals a nuanced relationship between the type of halogenation and antimicrobial efficacy. The dichlorinated compound demonstrated superior activity against Salmonella enteritidis, while the brominated analogue was more effective against Escherichia coli and Pseudomonas aeruginosa. Both compounds exhibited equal potency against Staphylococcus aureus. In the case of Candida spp., the chlorinated derivative showed a lower MIC value, indicating greater efficacy.
These findings underscore that the choice between a chlorinated and a brominated derivative is not straightforward and is highly dependent on the target pathogen. The observed differences in activity can be attributed to a combination of factors, including the specific binding interactions within the microbial target and the overall physicochemical properties of the compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and validity of such comparative studies, a standardized experimental protocol is paramount. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compounds (chlorinated and brominated thiophene-2-carboxylic acid derivatives)
-
Bacterial or fungal strains of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Step-by-Step Methodology:
-
Preparation of Test Compounds:
-
Dissolve the chlorinated and brominated compounds in a suitable solvent (e.g., DMSO) to create stock solutions of a known concentration.
-
Perform serial two-fold dilutions of the stock solutions in the growth medium directly within the 96-well plates to achieve a range of desired concentrations.
-
-
Preparation of Inoculum:
-
Culture the microbial strain overnight on an appropriate agar medium.
-
Suspend a few colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the growth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted test compounds.
-
Include a positive control (inoculum in medium without any compound) and a negative control (medium only) on each plate.
-
Cover the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.[4]
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams illustrate the key steps and the structure-activity relationship concept.
Caption: Workflow for the Broth Microdilution Assay.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth operational plan for the proper handling and disposal of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid. Given the compound's structure—a chlorinated aromatic ring coupled with a thiophene carboxylic acid—a cautious and systematic approach to its disposal is mandatory. The procedures outlined herein are grounded in established safety protocols for halogenated organic compounds and serve as a direct, procedural framework for laboratory personnel.
Hazard Assessment and Waste Classification
This compound must be unequivocally classified as hazardous waste from the moment it is designated for disposal.[1] This classification is derived from its chemical structure, which incorporates moieties with known toxicological and environmental risks.
-
Dichlorophenyl Group: The presence of chlorine atoms on the phenyl ring makes this a halogenated organic compound. Such compounds are often persistent in the environment and can generate toxic byproducts, such as hydrogen chloride gas, upon improper incineration.[2] Many chlorinated compounds are regulated by the Environmental Protection Agency (EPA) as hazardous waste.[3][4]
-
Thiophene Moiety: Thiophene and its derivatives are sulfur-containing heterocycles. While integral to many pharmaceuticals, their release into the environment is a concern, necessitating controlled disposal.[5][6]
-
Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. While not necessarily corrosive unless in a concentrated solution, it can react with bases and other incompatible chemicals if mixed improperly in a waste stream.[7]
Due to these characteristics, all waste streams containing this compound—including pure or residual solid material, solutions, contaminated labware (e.g., weigh boats, spatulas, pipette tips), and personal protective equipment (PPE)—must be handled as hazardous chemical waste.[8] Under no circumstances should this chemical be disposed of via sanitary sewer (sink drain) or as common laboratory trash.[9]
Data Summary: Hazard and Disposal Profile
| Parameter | Guideline / Specification | Rationale & Source |
| Waste Classification | Hazardous Waste | Presence of chlorinated phenyl and thiophene groups. Must be managed under EPA RCRA regulations.[4] |
| Primary Hazards | Irritant (Eyes, Skin), Potential Respiratory Irritant, Environmental Hazard | Extrapolated from SDS of similar thiophene and chlorinated compounds.[10][11] |
| Incompatible Wastes | Strong Bases, Strong Oxidizing Agents, Ammonia-containing compounds | Risk of exothermic or violent reactions, and generation of toxic gases.[12][13] |
| Recommended PPE | Nitrile Gloves, Safety Goggles (or Face Shield), Lab Coat | Standard practice for handling hazardous chemicals to prevent skin and eye contact.[11][14] |
| Container Type | High-Density Polyethylene (HDPE) or Glass, Leak-Proof with Secure Lid | Ensures chemical compatibility and prevents spills. Plastic is often preferred for waste storage.[7][15] |
| Disposal Pathway | Licensed Hazardous Waste Disposal Facility | Prohibited from sink or landfill disposal. Requires specialized treatment.[1][16] |
| Ultimate Treatment | High-Temperature Incineration (with afterburner and scrubber) | Ensures complete destruction and neutralizes hazardous byproducts like HCl.[2][14] |
Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, personnel must be equipped with the appropriate PPE to minimize exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use safety glasses with side shields or, for greater protection against splashes, safety goggles.[11] A face shield may be warranted when handling larger quantities.
-
Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron may be used.
-
Respiratory Protection: Handling of the solid material should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][17]
Waste Segregation and Containment Protocol
Proper segregation is critical to prevent dangerous reactions within waste containers and to ensure compliant disposal.[18] Chlorinated and non-chlorinated waste streams must be kept separate.[13]
Step-by-Step Collection Procedure:
-
Container Selection: Designate a specific hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the waste form. The container must be made of a compatible material, such as HDPE, and be in good condition with a secure, tight-fitting lid.[15][19]
-
Labeling: Immediately label the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard characteristics (e.g., "Irritant," "Environmental Hazard").
-
-
Solid Waste Collection: Carefully place all solid waste, including residual powder, contaminated weigh boats, and wipers, directly into the designated solid waste container. Minimize the generation of dust.[17]
-
Liquid Waste Collection: Collect all solutions containing the compound in the designated liquid waste container. Use a funnel to prevent spills. Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[19]
-
Contaminated PPE and Labware: Disposable items such as gloves and pipette tips that are contaminated with the compound should be placed in the solid hazardous waste container.[8] Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), with the rinsate collected as hazardous liquid waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper containment of this chemical waste.
Caption: Workflow for the safe collection and disposal of this compound waste.
On-Site Storage and Handling
Waste containers must be managed correctly while awaiting pickup by environmental health and safety (EH&S) or a licensed waste contractor.
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA).[15] This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Container Management: Keep waste containers closed at all times except when adding waste.[1] This prevents the release of vapors and protects against spills.
-
Segregation: Ensure the container for this chlorinated compound is physically segregated from incompatible waste types, particularly strong bases and oxidizers.[18]
Final Disposal Pathway
The only acceptable disposal method for this compound is through your institution's hazardous waste management program.[1][15]
-
Waste Pickup: Contact your institution's EH&S department to schedule a pickup of the full waste container.
-
Transportation: The waste will be transported by a licensed hazardous waste hauler to a Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration: The standard and most effective disposal technology for chlorinated organic waste is high-temperature incineration in a facility equipped with an afterburner and a scrubber system.[2][14] This process ensures the complete destruction of the organic molecule while the scrubber neutralizes the resulting acidic gases (e.g., HCl, SO₂), preventing their release into the atmosphere.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS: If available, refer to the Safety Data Sheet for specific spill cleanup information.
-
Cleanup: For a small spill of solid material, gently sweep it up, avoiding dust generation, and place it in the hazardous waste container.[17] For a small liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[8] Collect the absorbed material using non-sparking tools and place it in the hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental responsibility.
References
- TCI Chemicals. (n.d.). Safety Data Sheet: Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,5-Thiophenedicarboxylic acid.
- Fisher Scientific. (2025). Safety Data Sheet: 2,5-Thiophenedicarboxylic acid.
- Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
- Biosynth. (n.d.). This compound.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Santoleri, J. J. (1973). Process for Disposal of Chlorinated Organic Residues. AIChE Symposium Series.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Chlorothiophene-2-carboxylic acid.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- NEDT. (2024). Disposing of Chlorine: Pool and Cleaning Products.
- ACS Omega. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
- National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols.
- Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
- National University of Singapore, Department of Chemistry. (n.d.). Disposal of Waste Solvents.
- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
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Safeguarding Your Research: A Practical Guide to Handling 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid
For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities is a daily reality. Among these, 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid presents as a key building block with significant potential. However, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations involving this compound.
Hazard Assessment: Understanding the Risks
The primary hazards associated with this compound are anticipated to stem from its constituent chemical groups: the thiophene-2-carboxylic acid moiety and the 3,5-dichlorophenyl substituent.
Thiophene Carboxylic Acid Moiety: Compounds containing this group are known to cause skin, eye, and respiratory irritation. Ingestion may be harmful.[1]
Dichlorinated Aromatic Compounds: Chlorinated aromatic hydrocarbons can elicit a range of toxic effects, including skin and eye irritation, and in some cases, more severe health impacts upon prolonged or high-level exposure.[2][3] The 3,5-dichlorophenyl group, in particular, may cause chemical burns upon direct contact with the skin or eyes.[1][4][5] Inhalation can lead to respiratory irritation, with symptoms such as coughing and shortness of breath.[5]
Based on this analysis, this compound should be handled as a substance that is:
-
Irritating to the skin, eyes, and respiratory system.
-
Potentially corrosive , capable of causing burns upon direct contact.
-
Harmful if swallowed or inhaled.
A summary of the anticipated hazards is provided in the table below.
| Hazard Category | Anticipated Effects |
| Skin Contact | Irritation, potential for chemical burns. |
| Eye Contact | Serious eye irritation, potential for severe eye damage.[4] |
| Inhalation | Respiratory tract irritation, coughing, shortness of breath.[5] |
| Ingestion | Harmful, may cause gastrointestinal irritation and burns.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Body Part | Recommended PPE | Rationale |
| Hands | Viton™ or Butyl Rubber Gloves | Dichlorinated aromatic compounds can permeate standard nitrile gloves. Viton™ and butyl rubber offer superior resistance to these types of chemicals. Always inspect gloves for integrity before use. |
| Eyes/Face | Chemical Splash Goggles and a Face Shield | Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face. |
| Body | Chemical-resistant Laboratory Coat | Provides a barrier against spills and splashes. |
| Respiratory | NIOSH-approved Respirator (if handling powder outside of a fume hood) | To prevent inhalation of airborne particles. The specific type of respirator should be determined by a formal risk assessment. |
| Feet | Closed-toe Shoes | Protects feet from spills. |
Donning and Doffing of PPE: A Critical Procedure
Incorrectly donning or doffing PPE can lead to contamination. The following workflow should be strictly adhered to.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan will minimize the risk of exposure and ensure the integrity of your research.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, especially when in powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.
-
Ventilation: Ensure the laboratory is well-ventilated.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Have all required equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Weighing: If weighing the solid compound, do so within the fume hood or in a balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
The storage area should be designated for corrosive and toxic materials.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.
Waste Segregation
-
Halogenated Organic Waste: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weigh boats, paper towels), must be collected in a designated, labeled container for halogenated organic waste.[7]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Disposal Method
-
Incineration: The primary recommended disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[8] This ensures the complete destruction of the compound.
-
Do Not:
-
Dispose of this chemical down the drain.
-
Mix with non-halogenated waste streams.
-
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to an emergency can significantly mitigate potential harm.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Isolate: If safe to do so, restrict access to the spill area.
-
Ventilate: Increase ventilation to the area, if possible without spreading the contamination.
-
Report: Notify your laboratory supervisor and the institutional safety office.
-
Cleanup (if trained): Only personnel trained in hazardous material cleanup should address the spill. They should wear appropriate PPE, including a respirator.
-
Solid Spill: Carefully sweep or scoop the material into a labeled waste container. Avoid generating dust.
-
Liquid Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a labeled waste container.
-
Caption: Step-by-step workflow for responding to a chemical spill.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with this compound. Remember, a culture of safety is a cornerstone of scientific excellence.
References
- Zatecka, E. (1996). An outline of chloro-organic compound toxicology. Sbornik Lekarsky, 97(2), 215-220.
- Greenlee, W. F., Dold, K. M., & Irons, R. D. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69-76.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dichlorophenyl Trichlorosilane.
- Hudson, L. G., Toscano, W. A., & Greenlee, W. F. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Clinical Physiology and Biochemistry, 3(2-3), 83-91.
- Fisher Scientific. (2025).
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
-
PubChem. (n.d.). 3,5-Dichlorophenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]
- University of California, Santa Barbara. (n.d.). Halogenated Solvents. Environmental Health & Safety.
- Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra-Gutierrez, C. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews, 24(6), 423-432.
- East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Office of Environmental Health and Safety.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- Aegerter, P. A., & Nickelsen, M. G. (2001). U.S. Patent No. 6,222,089. Washington, DC: U.S.
- Ansell. (n.d.). Chemical Resistance Glove Chart.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Royal Society of Chemistry. (2021).
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- National University of Singapore. (n.d.). Disposal of Waste Solvents. Department of Chemistry.
- Sarkar, S., & Parthasarathi, R. (2014).
- Washington State Department of Ecology. (2024).
- Request PDF. (n.d.).
- Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
